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  • Product: 3-Ethyl-2-phenylmorpholine
  • CAS: 100368-98-7

Core Science & Biosynthesis

Foundational

literature review of phenmetrazine derivatives

An In-depth Technical Guide to Phenmetrazine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals Abstract Phenmetrazine, a stimulant drug with a history as an anorectic, has become the par...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Phenmetrazine and Its Derivatives for Researchers, Scientists, and Drug Development Professionals

Abstract

Phenmetrazine, a stimulant drug with a history as an anorectic, has become the parent compound for a diverse and expanding class of derivatives. This technical guide provides a comprehensive literature review of phenmetrazine and its analogues, with a focus on their synthesis, pharmacology, structure-activity relationships (SAR), and analytical detection. Originally developed for medical use, phenmetrazine's high abuse potential led to its withdrawal. However, clandestine chemists have since manipulated its structure to create a range of new psychoactive substances (NPS) that pose significant challenges to public health and forensic science. This document synthesizes current knowledge to offer field-proven insights for researchers, scientists, and drug development professionals, detailing experimental protocols and the causal relationships behind pharmacological findings.

Introduction: The Legacy of Phenmetrazine

First synthesized in 1952, phenmetrazine (3-methyl-2-phenylmorpholine), sold under the brand name Preludin, was introduced as an appetite suppressant in the 1950s.[1][2] Its chemical structure is that of a substituted amphetamine with the terminal amine incorporated into a morpholine ring.[2] While effective for weight loss, its powerful stimulant properties, similar to dextroamphetamine, led to widespread misuse and addiction.[1][3] This notoriety, including its use by the Beatles in their early career and its mention in the investigation of Lee Harvey Oswald's assassination, contributed to its eventual classification as a controlled substance and withdrawal from the market in many countries.[1]

The story of phenmetrazine did not end with its medical discontinuation. Its N-methylated analogue, phendimetrazine, was introduced as a seemingly safer alternative, though it is now understood to function primarily as a prodrug, metabolizing into phenmetrazine in the body.[2][3] More recently, the core phenmetrazine structure has been exploited by clandestine laboratories to produce a variety of derivatives for the recreational drug market, creating a constant challenge for law enforcement and healthcare providers.[2][4] This guide delves into the scientific underpinnings of this important class of psychostimulants.

The Parent Compound: Phenmetrazine

A thorough understanding of the derivatives begins with the parent compound.

Synthesis

The classical synthesis of phenmetrazine is a multi-step process that remains relevant for the creation of its analogues. The causality behind this pathway lies in the strategic formation of the core morpholine ring around a phenylisopropylamine backbone.

Experimental Protocol: Synthesis of Phenmetrazine

  • Step 1: Intermediate Formation. The synthesis begins with the reaction of 2-bromopropiophenone and ethanolamine. This step forms the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.

  • Step 2: Salt Formation. The intermediate alcohol is then converted to a fumarate salt by reacting it with fumaric acid. This is a common technique in pharmaceutical chemistry to improve the stability and handling of a compound.

  • Step 3: Reduction. The fumarate salt is subsequently reduced using a reducing agent like sodium borohydride. This critical step removes the hydroxyl group, yielding the phenmetrazine free base.

  • Step 4: Final Salt Preparation (Optional). For pharmaceutical use, the free base can be converted back into a stable salt, such as the hydrochloride or fumarate salt, by reacting it with the corresponding acid.[1]

Diagram: General Synthesis of Phenmetrazine

G cluster_0 Phenmetrazine Synthesis Pathway Start 2-Bromopropiophenone + Ethanolamine Intermediate 3-methyl-2-phenylmorpholin-2-ol (Intermediate Alcohol) Start->Intermediate Step 1: Condensation Salt1 Fumarate Salt of Intermediate Intermediate->Salt1 Step 2: Fumaric Acid Reduction Phenmetrazine Free Base Salt1->Reduction Step 3: Sodium Borohydride Final Phenmetrazine Salt (e.g., Fumarate) Reduction->Final Step 4: Fumaric Acid

Caption: A simplified workflow for the synthesis of phenmetrazine.

Pharmacology and Mechanism of Action

Phenmetrazine's stimulant effects are rooted in its interaction with monoamine neurotransmitter systems. It functions primarily as a norepinephrine-dopamine releasing agent (NDRA).[1]

  • Mechanism: It acts as a substrate for the dopamine transporter (DAT) and norepinephrine transporter (NET).[2] This means it is taken up into the presynaptic neuron by these transporters. Once inside, it disrupts the vesicular storage of dopamine and norepinephrine and reverses the direction of the transporters, causing a significant efflux of these neurotransmitters from the neuron into the synaptic cleft.[5]

  • Potency: In vitro assays using rat brain synaptosomes have determined its EC₅₀ values (the concentration required to elicit 50% of the maximal response) for inducing norepinephrine and dopamine release to be approximately 29–50 nM and 70–131 nM, respectively.[1] It has very weak activity as a serotonin releaser, with an EC₅₀ value over 7,700 nM.[1]

  • VMAT2 Inactivity: Unlike amphetamine, phenmetrazine is inactive at the vesicular monoamine transporter 2 (VMAT2). This suggests that while it can effectively release newly synthesized and cytosolic pools of dopamine, it cannot mobilize the larger pool stored in vesicles. This may explain why its maximal dopamine-releasing effects are less pronounced than those of amphetamine.[1]

Diagram: Phenmetrazine's Mechanism of Action

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft PMZ Phenmetrazine DAT DAT/NET PMZ->DAT 1. Enters via transporter DA_NE_synapse Increased DA & NE PMZ->DA_NE_synapse 2. Reverses transporter (Efflux) DA_NE_cyto Dopamine (DA) & Norepinephrine (NE) (Cytosolic Pool) Vesicle Synaptic Vesicle (VMAT2)

Caption: Phenmetrazine acts as a substrate-type releaser at DAT and NET.

Phenmetrazine Derivatives: A Landscape of Modifications

The core phenmetrazine structure offers several sites for chemical modification, primarily on the phenyl ring and the morpholine nitrogen. These modifications can significantly alter the compound's potency, selectivity, and overall pharmacological profile.[2]

N-Alkylation: Phendimetrazine

The most well-known derivative is phendimetrazine, which features a methyl group on the morpholine nitrogen.[6]

  • Status: It is classified as a Schedule III controlled substance in the US and is recognized as a prodrug that exerts its effects through N-demethylation to the active metabolite, phenmetrazine.[2][3]

  • Mechanism: Its primary mechanism of action is appetite suppression through the stimulation of norepinephrine release in the hypothalamus.[7] It may also have secondary effects on dopamine release.[7]

  • Abuse Potential: Despite being marketed as a safer alternative, its conversion to phenmetrazine means it retains a high potential for abuse and dependence.[3][8]

Phenyl Ring Substitution

Modifying the phenyl ring has been the most common strategy for creating new phenmetrazine-based NPS. This approach leverages established SAR from other stimulant classes, where adding small, lipophilic groups can enhance potency.

  • Halogenated Derivatives (e.g., 3-Fluorophenmetrazine, 3-FPM): 3-FPM emerged on the NPS market around 2014.[2] Pharmacological studies show that 3-FPM and its positional isomers (2-FPM, 4-FPM) are potent substrate-type releasing agents at DAT and NET, similar to the parent compound.[2][9] The presence of the fluorine atom can alter metabolism and duration of action. Cases of severe toxicity, including acute kidney injury and fatalities, have been associated with 3-FPM use.[2]

  • Alkylated Derivatives (e.g., 4-Methylphenmetrazine, 4-MPM): The addition of a methyl group to the phenyl ring also modulates activity. A comparative study of methylphenmetrazine (MPM) isomers found that 2-MPM and 3-MPM exhibit stimulant properties similar to phenmetrazine.[2][4] In contrast, 4-MPM showed a different profile, potentially displaying more entactogen-like properties, similar to MDMA, suggesting a greater interaction with the serotonin transporter.[2][9]

  • Methylenedioxy Derivatives (e.g., 3,4-Methylenedioxyphenmetrazine, MDPM): The addition of a methylenedioxy ring, a hallmark of entactogens like MDMA, is another strategy. MDPM was first seized in Europe in 2023.[10] In vitro metabolism studies are crucial for identifying unique biomarkers for forensic analysis, with recommendations to screen for the parent compound and its demethylenyl-methyl metabolite in urine.[10]

Structure-Activity Relationships (SAR)

The accumulated data from various derivatives allow for the formulation of key SAR principles for the phenmetrazine class.

  • N-Alkylation: N-methylation (phendimetrazine) creates a prodrug, with the activity dependent on metabolic conversion back to the parent amine. Larger N-alkyl groups generally decrease activity.

  • Phenyl Ring Position: The position of a substituent on the phenyl ring is critical. For fluorinated and methylated analogues, substitution at the 3-position tends to retain a classic, potent NDRA profile.

  • Nature of Phenyl Substituent:

    • Small, electron-withdrawing groups like fluorine (e.g., 3-FPM) maintain or enhance potency at DAT/NET.

    • Small, electron-donating groups like methyl can have varied effects depending on the position. Substitution at the 4-position (4-MPM) appears to increase serotonergic activity relative to dopamine and norepinephrine.[9]

Diagram: Phenmetrazine Structure-Activity Relationships

SAR cluster_mol Key Modification Sites cluster_info Pharmacological Impact mol N_Sub N-Substitution (R1) - Methyl: Prodrug (Phendimetrazine) - Larger groups: ↓ Activity Phenyl_Sub Phenyl Substitution (R2) - 3-position (F, Cl, Me): Potent NDRA - 4-position (Me): ↑ Serotonergic activity N_pos->N_Sub R1 Phenyl_pos->Phenyl_Sub R2

Caption: Key sites of modification on the phenmetrazine scaffold.

Analytical Chemistry and Detection

The proliferation of phenmetrazine derivatives necessitates robust analytical methods for their identification in seized materials and biological samples.

  • Core Techniques: A combination of chromatographic and spectrometric platforms is standard.[2][4] Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are the gold standards for separating and identifying positional isomers and metabolites.

  • Metabolism Studies: Understanding the metabolic fate of these new derivatives is critical for forensic toxicology. In vitro models using human liver microsomes or engineered cell lines (e.g., HepaRG) can predict major phase I and phase II metabolites.[10] For example, studies on MDPM suggest that O-demethylenation is a key metabolic step, likely catalyzed by the CYP2D6 enzyme, which is also involved in MDMA metabolism.[10] This information is vital for selecting appropriate urinary biomarkers for screening.[10]

Experimental Protocol: In Vitro Monoamine Transporter Assay

This protocol describes a common method to determine a compound's activity at DAT, NET, and SERT.

  • Preparation: Synaptosomes (resealed nerve terminals) are prepared from specific rat brain regions rich in the desired transporters (e.g., striatum for DAT, hippocampus for SERT).

  • Assay: The synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine for DAT) and varying concentrations of the test compound (e.g., 4-MPM).

  • Measurement (Uptake Inhibition): The assay measures how effectively the test compound prevents the uptake of the radiolabeled substrate into the synaptosomes. The concentration of the test compound that inhibits 50% of the uptake is the IC₅₀ value.

  • Measurement (Release): To determine if a compound is a substrate-type releaser, synaptosomes are first pre-loaded with the radiolabeled substrate. The test compound is then added, and the amount of radioactivity released from the synaptosomes into the surrounding buffer is measured. The concentration that causes 50% of the maximal release is the EC₅₀ value.

  • Data Analysis: These values (IC₅₀ and EC₅₀) quantify the potency of the derivative at each transporter, allowing for a detailed pharmacological characterization.[2]

Therapeutic Potential vs. Abuse Liability

While the parent compound was withdrawn due to its abuse potential, the pharmacology of this class continues to be of interest for therapeutic development.[3]

  • Therapeutic Avenues: The ability to fine-tune activity at DAT and NET while minimizing serotonergic effects or VMAT2 interaction could lead to safer stimulant-based medications. Phendimetrazine itself has been explored as a potential treatment for cocaine dependence, acting as a form of agonist-replacement therapy.[2][9] The goal is to develop compounds that can reduce craving and withdrawal without producing a significant euphoric effect, thereby lowering abuse liability.[3]

  • Abuse Liability and Public Health: The vast majority of novel phenmetrazine derivatives are synthesized for the illicit market.[2] Their potent stimulant effects, coupled with a lack of clinical testing and quality control, create significant health risks for users. The legal status of these compounds often exists in a grey area, with manufacturers slightly altering molecules to stay ahead of legislation. Phenmetrazine itself is a Schedule II drug under the UN Convention on Psychotropic Substances, and many of its analogues are controlled in various jurisdictions.[2] It is also on the World Anti-Doping Agency (WADA) Prohibited List.[11]

Conclusion

The phenmetrazine family of compounds represents a classic case of a therapeutic agent's fall from grace and subsequent rebirth as a template for new psychoactive substances. From the well-understood pharmacology of phenmetrazine and phendimetrazine to the emerging and unpredictable profiles of its fluorinated, alkylated, and methylenedioxy derivatives, this class presents a complex challenge and a rich area of study. For drug development professionals, the nuanced structure-activity relationships offer pathways to potentially safer stimulants. For forensic and clinical scientists, a deep understanding of the synthesis, metabolism, and analytical signatures of these compounds is essential to address the public health issues they create. Continued research, combining organic synthesis, pharmacological evaluation, and advanced analytical chemistry, is imperative to stay ahead of this evolving chemical landscape.

References

  • Phenmetrazine - Wikipedia. (n.d.). Retrieved February 6, 2026, from [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis. Available at: [Link]

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PubMed. Available at: [Link]

  • Phendimetrazine: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). WebMD. Available at: [Link]

  • Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents. (2015). National Institutes of Health (NIH). Available at: [Link]

  • Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. (2025). National Institutes of Health (NIH). Available at: [Link]

  • What is the mechanism of Phendimetrazine Tartrate? (2024). Patsnap Synapse. Available at: [Link]

  • Blough, B. E., et al. (2013). Phenylmorpholines and analogues thereof. Google Patents.
  • The Prohibited List. (2019). World Anti Doping Agency (WADA). Available at: [Link]

  • Figure 1 from Test purchase, synthesis and characterization of 3-fluorophenmetrazine (3-FPM) and differentiation from its ortho- and para-substituted isomers. (n.d.). Semantic Scholar. Available at: [Link]

  • Phenmetrazine. (n.d.). PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho - and meta - positional isomers. (2018). ResearchGate. Available at: [Link]

Sources

Exploratory

Technical Monograph: Stereoisomerism and Pharmacodynamics of 3-Ethyl-2-phenylmorpholine (Phenetrazine)

This technical guide provides a rigorous analysis of 3-Ethyl-2-phenylmorpholine (Phenetrazine), focusing on its stereochemical complexity and the resulting pharmacological divergence. Executive Summary 3-Ethyl-2-phenylmo...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous analysis of 3-Ethyl-2-phenylmorpholine (Phenetrazine), focusing on its stereochemical complexity and the resulting pharmacological divergence.

Executive Summary

3-Ethyl-2-phenylmorpholine (Phenetrazine) is a structural homologue of the classical psychostimulant Phenmetrazine (3-methyl-2-phenylmorpholine).[1] Characterized by a morpholine ring substituted with a phenyl group at the C2 position and an ethyl group at the C3 position, this scaffold exhibits significant monoamine transporter activity.

The compound possesses two chiral centers (


 and 

), yielding four distinct stereoisomers. Historical structure-activity relationship (SAR) data from the 2-phenylmorpholine class indicates that biological activity is highly stereoselective, with the cis-diastereomers typically exhibiting superior potency as monoamine releasing agents compared to their trans-counterparts. This guide details the synthesis, resolution, and pharmacological profiling of these isomers.[2][3]

Chemical Architecture & Stereochemistry

Structural Definition

The core pharmacophore consists of a morpholine ring constrained in a chair conformation. The steric relationship between the C2-Phenyl and C3-Ethyl substituents dictates the thermodynamic stability and receptor binding affinity.

  • Formula:

    
    
    
  • Molecular Weight: 191.27 g/mol

  • Chiral Centers: C2, C3

Stereoisomer Classification

The two chiral centers generate two diastereomeric pairs (racemates), each consisting of two enantiomers.

DiastereomerConfiguration (C2, C3)Relative OrientationPredicted Activity (Based on SAR)
cis-Phenetrazine (2S, 3S) & (2R, 3R)Phenyl and Ethyl groups are syn (typically Equatorial/Equatorial in bio-active conformer)High (Eutomer)
trans-Phenetrazine (2S, 3R) & (2R, 3S)Phenyl and Ethyl groups are antiLow (Distomer)
Visualizing the Stereochemical Tree

Stereochemistry Root 3-Ethyl-2-phenylmorpholine (Racemic Mixture) Cis cis-Diastereomer (Racemate A) Root->Cis Synthetic Separation Trans trans-Diastereomer (Racemate B) Root->Trans Cis_Plus (+)-cis-(2S,3S) Potent Eutomer Cis->Cis_Plus Chiral Resolution Cis_Minus (-)-cis-(2R,3R) Less Active Cis->Cis_Minus Trans_Plus (+)-trans-(2S,3R) Inactive/Weak Trans->Trans_Plus Chiral Resolution Trans_Minus (-)-trans-(2R,3S) Inactive/Weak Trans->Trans_Minus

Figure 1: Stereochemical hierarchy of Phenetrazine. The (+)-cis isomer is predicted to be the primary pharmacophore based on Phenmetrazine homology.

Experimental Protocols: Synthesis & Resolution

Safety Warning: The following protocols involve hazardous reagents (bromine, reducing agents). All work must be conducted in a fume hood with appropriate PPE.

Synthesis of the Racemic Scaffold

The synthesis follows the standard alpha-bromoketone route, adapted for the ethyl homologue.

Reagents:

  • Butyrophenone (Starting Material)

  • Bromine (

    
    ) or Pyrrolidone Hydrotribromide
    
  • Ethanolamine (2-Aminoethanol)

  • Sodium Borohydride (

    
    )
    
  • Sulfuric Acid (

    
    ) or Phosphoric Acid (
    
    
    
    )

Protocol:

  • Alpha-Bromination:

    • Dissolve Butyrophenone (1.0 eq) in Glacial Acetic Acid.

    • Add Bromine (1.05 eq) dropwise at < 20°C.

    • Stir until decolorized. Quench with water, extract with DCM.

    • Product: 2-Bromobutyrophenone.

  • Amination:

    • Dissolve 2-Bromobutyrophenone in ether or DCM.

    • Add excess Ethanolamine (4.0 eq) slowly (Exothermic!).

    • Stir at room temperature for 16h. The excess amine acts as a scavenger for HBr.

    • Wash with brine, dry organic layer.

    • Product: 2-((1-phenyl-1-oxobutan-2-yl)amino)ethanol (The keto-amine intermediate).

  • Reduction:

    • Dissolve the keto-amine in Methanol.

    • Add

      
       (2.0 eq) in portions at 0°C.
      
    • Stir for 2h. Quench with dilute HCl.

    • Product: The diol intermediate (non-cyclized).

  • Cyclization:

    • Treat the reduced intermediate with 70%

      
       at 100°C for 2h OR use Polyphosphoric acid (PPA).
      
    • Basify with NaOH to pH 12. Extract with Ether.

    • Result: Crude 3-Ethyl-2-phenylmorpholine (Mixture of cis and trans).

Separation of Diastereomers (cis/trans)

The cis and trans isomers have distinct physical properties, particularly in their hydrochloride salt forms.

  • Crystallization Method:

    • Dissolve the crude freebase oil in dry Acetone or Ethanol.

    • Add ethereal HCl dropwise until pH ~4.

    • Cool to 0°C. The cis-isomer hydrochloride typically crystallizes first and more readily due to better packing and higher melting point.

    • Filter the solid (cis-enriched).

    • Evaporate the mother liquor to obtain the trans-enriched fraction.

    • Recrystallize the solid from Isopropanol/Methanol to achieve >98% diastereomeric purity.

Synthetic Workflow Diagram

Synthesis SM Butyrophenone Step1 Bromination (Br2/AcOH) SM->Step1 Inter1 2-Bromobutyrophenone Step1->Inter1 Step2 Amination (Ethanolamine) Inter1->Step2 Inter2 Keto-Amine Step2->Inter2 Step3 Reduction (NaBH4) Inter2->Step3 Inter3 Diol Intermediate Step3->Inter3 Step4 Cyclization (H2SO4) Inter3->Step4 Product Phenetrazine (cis/trans mix) Step4->Product

Figure 2: Linear synthesis pathway from Butyrophenone to Phenetrazine.

Pharmacological Profile & SAR

Mechanism of Action

Phenetrazine acts as a Substrate-Type Monoamine Releaser . It enters the presynaptic neuron via membrane transporters (DAT, NET, SERT) and displaces vesicular monoamines into the synaptic cleft (reversing the transporter flux).

  • Primary Target: Norepinephrine Transporter (NET)

  • Secondary Target: Dopamine Transporter (DAT)

  • Tertiary Target: Serotonin Transporter (SERT) (Weak affinity)

The "Ethyl Shift" (SAR Analysis)

Comparing Phenmetrazine (


) to Phenetrazine (

):
  • Selectivity Shift: Extending the alkyl chain at the 3-position generally increases affinity for NET relative to DAT. While Phenmetrazine is a balanced DA/NE releaser (approx 1:2 ratio), Phenetrazine is predicted to be more noradrenergic-weighted (approx 1:4 to 1:5 DA:NE ratio).

  • Potency: The increased lipophilicity of the ethyl group enhances blood-brain barrier (BBB) penetration but may introduce steric clashes in the DAT binding pocket, slightly reducing dopaminergic potency compared to the methyl analogue.

  • Duration: The ethyl group may offer metabolic protection against specific dealkylation pathways, potentially extending the half-life.

Activity Table: Inferred Potency
CompoundSubstituent (C3)DAT

(nM)
NET

(nM)
Selectivity (DA/NE)
Phenmetrazine Methyl13150Balanced
Phenetrazine Ethyl~250 (Est.)~40 (Est.)NE-Leaning
Phendimetrazine Methyl (N-Methyl)ProdrugProdrugProdrug

*Values for Phenetrazine are estimated based on homologous series analysis (PAL-56 vs PAL-632 derivatives).

Analytical Characterization

To validate the synthesis, the following analytical signatures should be confirmed.

Proton NMR ( -NMR)
  • cis-Isomer: The coupling constant (

    
    ) between the protons at C2 and C3 is diagnostic.
    
    • 
       (indicating equatorial-axial or equatorial-equatorial relationship in the chair form).
      
  • trans-Isomer:

    • 
       (indicating diaxial relationship).
      
Mass Spectrometry (GC-MS)
  • Parent Ion: m/z 191

  • Base Peak: m/z 71 (Fragment corresponding to the morpholine ring cleavage containing the ethyl group).

  • Tropylium Ion: m/z 91 (Benzyl fragment).

References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse.

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.

  • Kalm, M. J. (1962). "4-Imidoalkyl-3-methyl-2-phenylmorpholines and process." U.S. Patent 3,025,293.

  • PubChem. (2025).[4] "Phenetrazine | C12H17NO." National Library of Medicine.[4]

  • Cayman Chemical. (2023). "Phenetrazine (hydrochloride) Product Information."

Sources

Foundational

Physicochemical Profiling of Novel Phenylmorpholine Compounds: A Technical Guide for CNS Drug Discovery

Executive Summary The phenylmorpholine scaffold represents a privileged structure in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Unlike its piperidine analogues, the morpholine ring...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylmorpholine scaffold represents a privileged structure in modern medicinal chemistry, particularly for Central Nervous System (CNS) targets. Unlike its piperidine analogues, the morpholine ring introduces a critical ether oxygen that modulates basicity (pKa), lowers lipophilicity (LogP), and acts as a hydrogen bond acceptor. This guide provides a rigorous technical framework for evaluating the physicochemical properties of novel phenylmorpholine derivatives. It moves beyond basic definitions to explore the causal links between structural modifications, physicochemical readouts, and pharmacokinetic (PK) outcomes such as blood-brain barrier (BBB) penetration and metabolic stability.

The Phenylmorpholine Scaffold: Structural Logic

The utility of the phenylmorpholine core lies in its ability to fine-tune the "druggability" of amine-based ligands. While the phenyl ring provides the necessary lipophilic anchor for hydrophobic pocket binding (e.g., in monoamine transporters), the morpholine ring offers a distinct physicochemical profile compared to other saturated heterocycles.

Core Pharmacophore Analysis

The following diagram illustrates the functional dissection of the phenylmorpholine scaffold, highlighting the specific roles of its atomic components in molecular recognition and ADME (Absorption, Distribution, Metabolism, Excretion) behavior.

Phenylmorpholine_SAR Core Phenylmorpholine Scaffold Ether Ether Oxygen (Pos 4) • H-Bond Acceptor • Lowers LogP (~1.0 unit vs Piperidine) • Reduces Basicity (Inductive Effect) Core->Ether Amine Secondary/Tertiary Amine (Pos 1) • Ionization Center (pKa ~7.5 - 8.5) • Lysosomal Trapping • Salt Bridge Formation Core->Amine Phenyl Phenyl Ring • Hydrophobic Interactions (π-π) • Metabolic Liability (Para-hydroxylation) Core->Phenyl Ether->Amine Inductive Withdrawal Subst Novel Substitutions (e.g., Fluorine, Methyl) • Block Metabolism • Modulate pKa Phenyl->Subst Optimization Site

Figure 1: Functional decomposition of the phenylmorpholine scaffold. The interplay between the ether oxygen and the amine nitrogen is the defining feature of this class.

Key Physicochemical Parameters & Optimization

Ionization Constant (pKa)

The pKa of the morpholine nitrogen typically ranges from 7.0 to 8.5 in phenylmorpholine derivatives, which is lower than the corresponding piperidines (pKa ~10-11).

  • Significance: A pKa near 8.0 ensures a balanced equilibrium between the cationic species (required for receptor binding, e.g., Aspartate interaction in GPCRs) and the neutral species (required for passive membrane diffusion).

  • Design Insight: Electron-withdrawing groups (EWGs) on the phenyl ring (e.g., -F, -CF3) will further lower the pKa of the nitrogen via through-space or inductive effects, potentially increasing permeability but reducing receptor affinity if the cation is critical for binding.

Lipophilicity (LogP and LogD7.4)

Novel phenylmorpholines are often designed to target a LogP of 2.0–3.5 .

  • The Morpholine Effect: Replacing a cyclohexane or piperidine ring with morpholine typically reduces LogP by approximately 1.0–1.5 log units. This "lipophilic efficiency" (LipE) gain allows for the addition of other functional groups (to improve potency) without violating CNS drug-like space (LogP < 4).

  • LogD7.4: Since these compounds are basic, LogD at physiological pH (7.4) is the more relevant metric.

    
    
    For a basic amine with pKa 8.4, the compound is ~90% ionized at pH 7.4, making LogD significantly lower than LogP.
    
Metabolic Stability

The phenylmorpholine scaffold is susceptible to oxidative metabolism, primarily:

  • N-dealkylation: If a tertiary amine is present.

  • Alpha-carbon oxidation: Oxidation at the morpholine carbons adjacent to the nitrogen (lactam formation).

  • Aromatic hydroxylation: On the phenyl ring.

  • Novel Strategy: Introduction of Fluorine or Deuterium at metabolic "soft spots" (e.g., the para-position of the phenyl ring or the alpha-carbons of the morpholine) is a standard approach to improve half-life (

    
    ) without drastically altering steric bulk.
    

Experimental Protocols

As a Senior Scientist, reliance on calculated values is insufficient. The following protocols are designed for rigorous validation.

Protocol A: Potentiometric pKa Determination (The "Gold Standard")

Unlike rapid UV methods, potentiometry is independent of chromophores and suitable for novel saturated heterocycles.

  • Preparation: Dissolve 2–5 mg of the phenylmorpholine hydrochloride salt in 20 mL of degassed water/methanol co-solvent (if water solubility is <1 mg/mL).

  • Titration: Use a standardized 0.1 M KOH solution as the titrant. Perform the titration under an inert atmosphere (Argon/Nitrogen) to prevent carbonate formation.

  • Data Acquisition: Record pH vs. volume of titrant.

  • Analysis: Use the Bjerrum plot method or Gran's plot to determine the equivalence point.

    • Validation: The pKa should be derived from the half-neutralization point. If a co-solvent (e.g., MeOH) was used, extrapolate the Yasuda-Shedlovsky plot to 0% organic solvent to obtain the aqueous pKa.

Protocol B: High-Throughput LogD7.4 (Shake-Flask Surrogate)

For rapid screening of novel derivatives.

  • Phase Preparation: Pre-saturate 1-octanol with Phosphate Buffered Saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Incubation: Add 10 µM compound (from DMSO stock) to the aqueous phase. Add an equal volume of octanol.

  • Equilibration: Shake at 25°C for 60 minutes. Centrifuge at 3000g for 10 minutes to separate phases.

  • Quantification: Analyze both phases using LC-MS/MS.

    • Calculation:

      
      .
      
    • Quality Control: Mass balance recovery must be >85% to rule out precipitation or non-specific binding to the plate.

CNS Penetration & Multi-Parameter Optimization (MPO)

For phenylmorpholines intended as CNS agents, physicochemical properties must be integrated to predict BBB permeability.[1][2] The CNS MPO score is a critical metric.

The BBB Permeability Decision Tree

The following workflow illustrates how physicochemical data dictates the probability of CNS entry.

BBB_Permeability Start Novel Phenylmorpholine Candidate Step1 Calculate CNS MPO Score (LogP, LogD, MW, pKa, TPSA, HBD) Start->Step1 Decision1 MPO Score > 4.0? Step1->Decision1 HighProb High Probability of Passive Diffusion Decision1->HighProb Yes LowProb Check Efflux Liability (P-gp Substrate) Decision1->LowProb No Step2 In Vitro Permeability (MDR1-MDCK Assay) HighProb->Step2 LowProb->Step2 Result1 Efflux Ratio < 2.0 Likely CNS Penetrant Step2->Result1 Result2 Efflux Ratio > 2.0 P-gp Substrate (Modify N-substituents) Step2->Result2

Figure 2: Logic flow for assessing CNS permeability. Phenylmorpholines often exhibit high passive diffusion but must be screened for P-glycoprotein (P-gp) efflux liability.

Data Interpretation Guide
ParameterOptimal Range (CNS)Phenylmorpholine TypicalInterpretation for Optimization
LogP 2.0 – 4.01.5 – 3.5If < 1.5, increase lipophilicity (e.g., add -CH3 or -Cl to phenyl ring) to improve membrane crossing.
TPSA < 90 Ų20 – 40 ŲGenerally excellent. Low TPSA indicates good passive diffusion.
pKa 7.5 – 9.07.0 – 8.5Ideal. Allows a fraction of neutral species to permeate BBB, while cation binds receptor.
H-Bond Donors 0 – 10 – 1Keep low. Secondary amines (HBD=1) are okay; tertiary amines (HBD=0) often penetrate better.

References

  • Kumari, S., et al. (2020). "Morpholine as a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies." Bioorganic Chemistry. Link

  • Kerns, E. H., & Di, L. (2008). Drug-like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter 7: Solubility & Chapter 24: BBB). Link

  • Wager, T. T., et al. (2010). "Moving beyond Rules: The Development of a Central Nervous System Multiparameter Optimization (CNS MPO) Approach to Enable Alignment of Druglike Properties." ACS Chemical Neuroscience. Link

  • Meanwell, N. A. (2011).[3] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Pajouhesh, H., & Lenz, G. R. (2005).[4] "Medicinal Chemical Properties of Successful Central Nervous System Drugs." NeuroRx. Link

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Exploratory

An In-Depth Technical Guide to the In Vitro Toxicological Profile of 3-Ethyl-2-phenylmorpholine

Prepared by: Gemini, Senior Application Scientist Preamble: Contextualizing the Challenge 3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a psychostimulant drug that was withdrawn from the market due...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Preamble: Contextualizing the Challenge

3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine, a psychostimulant drug that was withdrawn from the market due to concerns of abuse and addiction.[1][2] As with many novel psychoactive substances (NPS), 3-Ethyl-2-phenylmorpholine and its related compounds often enter the recreational drug market with little to no formal toxicological evaluation, posing significant challenges to forensic, clinical, and public health professionals.[3] This guide outlines a comprehensive in vitro toxicological testing strategy for 3-Ethyl-2-phenylmorpholine, designed to establish a foundational safety profile. The methodologies described are grounded in established toxicological principles and are designed to be self-validating through the rigorous use of controls. Our approach progresses from broad assessments of cytotoxicity to specific investigations into its primary pharmacological mechanism and metabolic fate, providing a holistic view of its potential cellular toxicity.

Section 1: Foundational Cytotoxicity Screening

Rationale and Experimental Causality

The initial and most fundamental question in toxicology is whether a compound is cytotoxic, and at what concentrations. This establishes the dose-response relationship and informs the concentration ranges for all subsequent, more complex assays. We select the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as our primary screening tool.

Why the MTT Assay? The MTT assay is a colorimetric method that provides a quantitative measure of metabolic activity, which serves as a robust proxy for cell viability.[4] Metabolically active cells possess mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting the water-soluble yellow dye into an insoluble purple formazan.[4] The amount of formazan produced is directly proportional to the number of viable cells.[5] This assay is cost-effective, highly reproducible, and provides a clear IC50 (half-maximal inhibitory concentration) value, a critical parameter for toxicological assessment.

Data Presentation: Interpreting Cytotoxicity

The primary output of cytotoxicity screening is the IC50 value. Data should be collected across a range of cell lines to identify potential cell-type-specific toxicity. A hypothetical data summary is presented below.

Cell LineDescription3-Ethyl-2-phenylmorpholine IC50 (µM)Positive Control IC50 (Doxorubicin, µM)
SH-SY5Y Human Neuroblastoma150 ± 12.50.8 ± 0.1
HepG2 Human Hepatocellular Carcinoma210 ± 18.21.2 ± 0.2
HEK293 Human Embryonic Kidney250 ± 21.71.5 ± 0.3

Table 1: Hypothetical IC50 values for 3-Ethyl-2-phenylmorpholine following a 24-hour exposure. Values are presented as mean ± standard deviation.

Detailed Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies.[4][5]

  • Cell Plating: Seed cells (e.g., SH-SY5Y, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Preparation: Prepare a stock solution of 3-Ethyl-2-phenylmorpholine in a suitable vehicle (e.g., DMSO, ethanol, or sterile PBS). Perform a serial dilution to create a range of working concentrations. The final vehicle concentration in the wells should not exceed 0.5% to avoid solvent-induced toxicity.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of medium containing the desired concentrations of the test compound. Include vehicle-only wells (negative control) and wells with a known cytotoxic agent like Doxorubicin (positive control).

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[6]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl or acidified isopropanol) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Reading: Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate spectrophotometer.

  • Data Analysis: Subtract the absorbance of a blank (medium, MTT, and solubilizer only) from all readings. Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Section 2: Genotoxicity Assessment

Rationale and Experimental Causality

Genotoxicity testing is critical to determine if a compound can damage cellular DNA, a key event that can lead to mutations and potentially cancer.[8] A standard battery of tests is required to assess different types of genetic damage.[9] We prioritize the Single Cell Gel Electrophoresis (SCGE), or Comet Assay, as a sensitive method for detecting DNA strand breaks.[10][11]

Why the Comet Assay? The Comet Assay is a visually intuitive and highly sensitive technique for measuring DNA damage in individual cells.[8][12] When lysed and subjected to electrophoresis, the DNA from a healthy cell remains as a compact nucleoid. However, if the DNA contains breaks (single- or double-strand), it relaxes and migrates away from the nucleoid, forming a "comet tail."[13] The length and intensity of this tail are proportional to the amount of DNA damage. The assay can be performed under alkaline conditions to detect single-strand breaks or neutral conditions for double-strand breaks.[10]

Detailed Protocol: Alkaline Comet Assay

This protocol is based on established procedures.[10][13]

  • Cell Treatment: Expose a suitable cell line (e.g., TK6 human lymphoblastoid cells) to various concentrations of 3-Ethyl-2-phenylmorpholine (informed by the MTT assay results, typically below the IC25) for a defined period (e.g., 3-4 hours).[14][15] Include a vehicle control and a positive control (e.g., hydrogen peroxide or methyl methanesulfonate).

  • Cell Embedding: Mix approximately 1 x 10⁴ treated cells with low-melting-point agarose and pipette onto a pre-coated microscope slide. Allow the agarose to solidify.

  • Lysis: Immerse the slides in a cold, freshly prepared lysis solution (containing high salt and detergents like Triton X-100) for at least 1 hour at 4°C.[13] This step removes cell membranes and histones, leaving behind nucleoids containing the cell's DNA.

  • Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer (pH > 13) for 20-40 minutes to allow the DNA to unwind.[12]

  • Electrophoresis: Apply a voltage (typically ~25V) for 20-30 minutes. The fragmented, negatively charged DNA will migrate towards the anode.

  • Neutralization and Staining: Gently wash the slides with a neutralization buffer. Stain the DNA with a fluorescent dye such as SYBR Green or ethidium bromide.

  • Visualization and Scoring: Visualize the slides using a fluorescence microscope. Capture images and analyze them using specialized comet scoring software. At least 50-100 randomly selected cells should be scored per sample. Key metrics include % Tail DNA, Tail Length, and Tail Moment.

Complementary Genotoxicity Assays

To build a comprehensive profile, the Comet Assay should be supplemented with other tests:

  • In Vitro Micronucleus Test: This assay detects both whole chromosome loss (aneugenicity) and chromosome breakage (clastogenicity) by scoring for micronuclei—small nuclei that form around chromosome fragments or whole chromosomes left behind during cell division.[9][14]

  • Bacterial Reverse Mutation Test (Ames Test): This test uses several strains of Salmonella typhimurium with mutations in the histidine synthesis pathway to assess a compound's ability to cause point mutations.[14]

Section 3: Mechanistic Toxicology & Pharmacological Profiling

Rationale: Investigating the Primary Target

Given that 3-Ethyl-2-phenylmorpholine is an analog of phenmetrazine, its primary mechanism of action is expected to be the modulation of monoamine transporters: the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[1][3] It is crucial to quantify its potency at these targets to understand its pharmacological and potential toxicological effects. An in vitro radioligand uptake inhibition assay is the gold standard for this purpose.[16][17]

Why a Transporter Uptake Assay? This functional assay directly measures the ability of a compound to block the reuptake of neurotransmitters into a cell.[16] By using cells engineered to express high levels of a specific transporter (e.g., HEK293-hDAT cells) and a radiolabeled substrate (e.g., [³H]dopamine), we can precisely quantify the compound's inhibitory potency (IC50) at each transporter.[18] This provides a "biochemical fingerprint" that helps predict its stimulant profile and potential for abuse.[19]

Detailed Protocol: Monoamine Transporter Uptake Inhibition Assay

This protocol is a standard method used in pharmacology.[16][18]

  • Cell Culture: Culture HEK293 cells stably transfected with human DAT, NET, or SERT in separate 96-well plates until they reach ~80% confluency.

  • Assay Preparation: On the day of the experiment, wash the cells with Krebs-Ringer-HEPES (KRH) buffer.

  • Compound Addition: Add varying concentrations of 3-Ethyl-2-phenylmorpholine to the wells. Also include wells for "total uptake" (vehicle only) and "non-specific uptake" (a high concentration of a known potent inhibitor, e.g., GBR-12909 for DAT). Pre-incubate for 10-15 minutes at room temperature.

  • Initiate Uptake: Initiate the uptake reaction by adding a fixed concentration of the radiolabeled substrate (e.g., 5 nM of [³H]dopamine for DAT assays) to each well.[17][18]

  • Incubation: Incubate for a short, precisely timed period (e.g., 10 minutes) at 37°C. The timing is critical as the data represents the rate of uptake.[16]

  • Terminate Uptake: Rapidly terminate the reaction by washing the cells multiple times with ice-cold KRH buffer to remove the extracellular radioligand.

  • Cell Lysis and Scintillation Counting: Lyse the cells in each well and transfer the lysate to scintillation vials. Add scintillation fluid and quantify the amount of radioactivity (representing intracellular neurotransmitter) using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting the non-specific uptake from all other values. Plot the percent inhibition of specific uptake versus the log concentration of the compound and determine the IC50 value using non-linear regression.

In Vitro Metabolism and CYP450 Inhibition

The toxicity of a compound can be significantly influenced by its metabolites and its potential to interfere with drug-metabolizing enzymes.[20] Studies on related phenmetrazine derivatives have shown that metabolism, particularly via Cytochrome P450 (CYP) enzymes like CYP2D6, is critical and can be a source of drug-drug interactions.[20][21]

Experimental Approach:

  • Metabolite Identification: Incubate 3-Ethyl-2-phenylmorpholine with human liver microsomes or S9 fractions, which contain a mixture of phase I and phase II metabolic enzymes.[22] Analyze the resulting mixture using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to identify and tentatively structure-elucidate the metabolites formed.

  • CYP450 Reaction Phenotyping: Use a panel of recombinant human CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4) to determine which specific isoforms are responsible for the compound's metabolism.

  • CYP450 Inhibition Assay: Assess the potential of 3-Ethyl-2-phenylmorpholine to inhibit major CYP isoforms using fluorescent probe substrates. A strong inhibition potential, particularly for an enzyme like CYP2D6 which metabolizes many common medications, is a significant red flag for potential drug-drug interactions.[21]

Section 4: Integrated Analysis and Visualization

A logical, tiered approach is essential for efficiently profiling an unknown compound. The workflow begins with broad screening and becomes progressively more specific and mechanistic.

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Core Toxicology cluster_2 Tier 3: Mechanistic Investigation cluster_3 Final Risk Assessment Cytotoxicity Cytotoxicity Profiling (MTT Assay on multiple cell lines) DoseRange Determine IC50 Values & Non-Toxic Dose Range Cytotoxicity->DoseRange Establishes concentrations for subsequent assays Genotoxicity Genotoxicity Assessment (Comet Assay, Micronucleus Test) DoseRange->Genotoxicity Metabolism In Vitro Metabolism (Liver Microsomes/S9 + LC-MS) DoseRange->Metabolism Pharm Pharmacological Profiling (DAT, NET, SERT Uptake Assays) DoseRange->Pharm Risk Integrated Toxicological Profile Genotoxicity->Risk CYP_Inhibit CYP450 Inhibition Profile Metabolism->CYP_Inhibit Identifies key metabolizing enzymes Pharm->Risk CYP_Inhibit->Risk

Caption: Tiered workflow for in vitro toxicological assessment.

The primary pharmacological mechanism for the phenmetrazine class involves interaction with presynaptic monoamine transporters, leading to increased synaptic concentrations of neurotransmitters like dopamine and norepinephrine.[1][3]

G cluster_presynaptic Presynaptic Neuron Compound 3-Ethyl-2-phenylmorpholine DAT Dopamine Transporter (DAT) Compound->DAT Blocks or Reverses NET Norepinephrine Transporter (NET) Compound->NET Blocks or Reverses Vesicle Synaptic Vesicle DA_NE Dopamine (DA) & Norepinephrine (NE) Synapse Synaptic Cleft DA_NE->Synapse Release Synapse->DAT Reuptake Synapse->NET Reuptake Effect Increased Synaptic DA/NE Leads to Stimulant Effects Synapse->Effect

Caption: Hypothesized mechanism of monoamine transporter interaction.

References

  • PsychonautWiki. (2024). 3-FPM. Retrieved from PsychonautWiki. [Link]

  • Brandt, S. D., Kavanagh, P. V., Westphal, F., Elliott, S. P., Wallach, J., Stratford, A., ... & Halberstadt, A. L. (2017). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(5), 726-738. [Link]

  • Scholz, K., Scherer, M., Zapp, J., Weber, J., Schmidt, T. C., & Meyer, M. R. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology. [Link]

  • Scholz, K., Scherer, M., Zapp, J., Weber, J., Schmidt, T. C., & Meyer, M. R. (2025). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. ResearchGate. [Link]

  • Zarei, M., Frame, L. A., & Crist, R. M. (2016). Comet Assay: A Method to Evaluate Genotoxicity of Nano-Drug Delivery System. Bioimpacts, 6(1), 41–47. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem Compound Database. Retrieved from [Link]

  • Saha, K., & Sitte, H. H. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.16.1–12.16.19. [Link]

  • Preprints.org. (2021). In vitro cytotoxic effect of 2-(morpholin-4-yl)-4,5-bis(2'',2'',2''- trinitroethoxy)-1,3,5-triazine on human fibro. Retrieved from Preprints.org. [Link]

  • MDPI. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. Retrieved from MDPI. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 633. [Link]

  • Lenzi, M., et al. (2025). In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. International Journal of Molecular Sciences, 26(1), 123. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. Retrieved from [Link]

  • IntechOpen. (2023). The Comet Assay: A Straight Way to Estimate Geno-Toxicity. Retrieved from IntechOpen. [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from Wikipedia. [Link]

  • ResearchGate. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. Retrieved from ResearchGate. [Link]

  • Wikipedia. (n.d.). Comet assay. Retrieved from Wikipedia. [Link]

  • Luethi, D., Hoener, M. C., & Liechti, M. E. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • ResearchGate. (2007). A sensitive assay for the evaluation of cytotoxicity and its pharmacologic modulation in human solid tumor-derived cell lines exposed to cancertherapeutic agents. Retrieved from ResearchGate. [Link]

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from ResearchGate. [Link]

  • Mardal, M., et al. (2016). 3-Fluorophenmetrazine, a fluorinated analogue of phenmetrazine: Studies on in vivo metabolism in rat and human, in vitro metabolism in human CYP isoenzymes and microbial biotransformation in Pseudomonas Putida and wastewater using GC and LC coupled to (HR)-MS techniques. Journal of Pharmaceutical and Biomedical Analysis, 128, 485-495. [Link]

  • MDPI. (2025). In Vitro Cytotoxic and Genotoxic Evaluation of Nitazenes, a Potent Class of New Synthetic Opioids. Retrieved from MDPI. [Link]

  • MDPI. (2023). Rapid and Accurate Genotoxicity Assessment Using the Neutral Comet Assay in Cyprinus carpio Cells. Retrieved from MDPI. [Link]

  • Lenzi, M., et al. (2023). Genotoxicity Evaluation of The Novel Psychoactive Substance MTTA. International Journal of Molecular Sciences, 24(13), 10526. [Link]

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  • Chytil, P., et al. (2015). In Vitro Study of Partially Hydrolyzed poly(2-ethyl-2-oxazolines) as Materials for Biomedical Applications. Macromolecular bioscience, 15(3), 355–365. [Link]

  • Google Patents. (n.d.). Phenylmorpholines and analogues thereof.
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Foundational

Technical Monograph: Structure-Activity Relationship of 3-Ethyl-2-phenylmorpholine

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Ethyl-2-phenylmorpholine, a homologue of the well-known psychostimulant phenmetrazine. This guide is designed...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-Ethyl-2-phenylmorpholine, a homologue of the well-known psychostimulant phenmetrazine. This guide is designed for medicinal chemists and pharmacologists.

Executive Summary

3-Ethyl-2-phenylmorpholine (often referred to colloquially as Phenetrazine) represents a critical study in homologous extension within the morpholine class of central nervous system (CNS) stimulants. By extending the C3-substituent from a methyl (as in Phenmetrazine) to an ethyl group, researchers observe significant shifts in steric tolerance, transporter selectivity, and metabolic stability. This guide deconstructs the pharmacological impact of this "ethyl shift," analyzing how increased steric bulk at the chiral center influences binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Chemical Architecture & Stereochemistry

The Scaffold

The molecule consists of a morpholine ring substituted at the C2 position with a phenyl ring and at the C3 position with an ethyl group. This creates two chiral centers, resulting in four potential stereoisomers:

  • (2S, 3S) & (2R, 3R): Trans-configuration.

  • (2S, 3R) & (2R, 3S): Cis-configuration.

In the phenmetrazine series, the (+)-trans isomer (2S, 3S) typically exhibits the highest potency as a monoamine releasing agent. The 3-ethyl analogue is expected to follow this stereochemical preference, where the spatial arrangement of the ethyl group relative to the phenyl ring dictates the "fit" within the hydrophobic pocket of the monoamine transporter.

The "Ethyl Shift" (SAR Analysis)

The transition from Methyl (C1) to Ethyl (C2) at the 3-position is the defining feature of this molecule.

  • Steric Occlusion: The DAT binding site has a "Goldilocks" zone for the amine-adjacent substituent. While the methyl group of phenmetrazine fits optimally, the ethyl group introduces rotational freedom and steric bulk. This often results in a slightly reduced affinity (

    
    ) for DAT compared to the methyl parent, as the ethyl tail may clash with residues in the orthosteric binding site (specifically near Asp79 or Phe76 in the human DAT model).
    
  • Lipophilicity (LogP): The addition of a methylene unit (-CH2-) increases the calculated LogP (cLogP) by approximately 0.5 units. This enhances Blood-Brain Barrier (BBB) permeability but may also increase non-specific binding in plasma.

Visualization of the Pharmacophore

The following diagram illustrates the key SAR zones of the molecule.

SAR_Analysis Core Morpholine Scaffold (Hydrophilic Core) Phenyl C2-Phenyl Ring (Lipophilic Anchor) Core->Phenyl C2 Substitution Nitrogen Secondary Amine (Ionic Interaction w/ Asp79) Core->Nitrogen Houses Ethyl C3-Ethyl Group (Steric Bulk & Selectivity) Core->Ethyl C3 Substitution DAT_Binding Target: DAT/NET Transporter Phenyl->DAT_Binding Pi-Pi Stacking (Phe residues) Nitrogen->DAT_Binding Salt Bridge Ethyl->DAT_Binding Steric Tolerance Limit (Determines Potency)

Figure 1: Pharmacophore dissection of 3-Ethyl-2-phenylmorpholine showing the functional roles of each structural component.

Pharmacodynamics & Mechanism of Action

Monoamine Transporter Profile

3-Ethyl-2-phenylmorpholine functions primarily as a Norepinephrine-Dopamine Releasing Agent (NDRA) .

TransporterActivity TypePredicted Potency vs. PhenmetrazineMechanism
NET Releasing AgentHigh (Retained)The NET binding pocket is generally more tolerant of steric bulk at the alpha-carbon position.
DAT Releasing AgentModerate (Reduced)The ethyl group may cause minor steric clashes, slightly reducing potency compared to the methyl analogue.
SERT Inactive/WeakNegligible Like its parent, the scaffold lacks the requisite bulk/polarity on the phenyl ring to engage SERT significantly.
Signal Transduction Pathway

The compound enters the presynaptic neuron via the transporter (acting as a substrate), displaces vesicular monoamines via VMAT2 interaction, and reverses the direction of the membrane transporter (DAT/NET).

Signaling_Pathway cluster_synapse Presynaptic Neuron Drug 3-Ethyl-2-phenylmorpholine DAT_Out DAT (Outward Facing) Drug->DAT_Out Substrate Binding Vesicle Synaptic Vesicle (VMAT2) Drug->Vesicle Displaces DA DAT_In DAT (Inward Facing) DAT_Out->DAT_In Translocation DAT_In->Drug Intracellular Release Synapse Synaptic Cleft DAT_In->Synapse DA Release Cytosol_DA Cytosolic Dopamine (Increased) Vesicle->Cytosol_DA DA Efflux Cytosol_DA->DAT_In Reverse Transport Receptor Post-Synaptic D2 Receptor Synapse->Receptor Activation

Figure 2: Mechanism of Action illustrating the substrate-based release of dopamine.

Synthesis & Derivatization

To access 3-Ethyl-2-phenylmorpholine for SAR evaluation, a modified synthetic route based on the standard phenmetrazine synthesis is required. The key deviation is the starting precursor.

Synthetic Protocol (General Procedure)

Precursor: Butyrophenone (instead of Propiophenone).

  • Halogenation: Butyrophenone is brominated at the alpha-position to yield

    
    -bromobutyrophenone .
    
  • Amination: The bromo-ketone is reacted with ethanolamine (or N-benzylethanolamine for cleaner cyclization) to form the amino-ketone intermediate.

  • Reduction & Cyclization: The intermediate is reduced (using NaBH4 or catalytic hydrogenation) to the amino-alcohol, which is then cyclized using an acid catalyst (e.g., H2SO4 or HCl) to close the morpholine ring.

Note on Stereocontrol: This route typically yields a racemic mixture of cis and trans isomers. Separation can be achieved via fractional crystallization of the hydrochloride salts or chiral HPLC.

Synthesis_Route Step1 Butyrophenone Step2 Alpha-Bromination (Br2 / AcOH) Step1->Step2 Step3 Alpha-Bromobutyrophenone Step2->Step3 Step4 Amination (Ethanolamine) Step3->Step4 Step5 Reduction/Cyclization (NaBH4 / H+) Step4->Step5 Product 3-Ethyl-2-phenylmorpholine Step5->Product

Figure 3: Synthetic pathway from Butyrophenone to the target morpholine.[1]

References

  • Rothman, R. B., et al. (2002).[2] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • Mayer, M., et al. (2018).[3] "Fluorinated phenmetrazine 'legal highs' act as substrates for high-affinity monoamine transporters of the SLC6 family."[4] Neuropharmacology. Link

  • Kalapatapu, R. K., et al. (2010). "Synthesis and pharmacological evaluation of 3-substituted-2-phenylmorpholines." Bioorganic & Medicinal Chemistry Letters. (Contextual SAR reference for homologues).
  • PubChem Compound Summary. "Phenmetrazine" (For structural comparison baselines). Link

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Exploratory

Technical Guide: 3-Ethyl-2-phenylmorpholine (Phenetrazine)

Topic: 3-Ethyl-2-phenylmorpholine (Phenetrazine) as a Monoamine Uptake Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Structural Dynamics and Pharma...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Ethyl-2-phenylmorpholine (Phenetrazine) as a Monoamine Uptake Inhibitor Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Structural Dynamics and Pharmacological Profiling of a Potent Monoamine Uptake Inhibitor

Executive Summary

3-Ethyl-2-phenylmorpholine, commonly referred to in research circles as Phenetrazine , represents a critical structural evolution of the phenmetrazine scaffold. By extending the alkyl chain at the C3 position from a methyl to an ethyl group, the molecule exhibits a distinct shift in transporter selectivity and potency. This guide provides an in-depth analysis of its chemical properties, synthesis pathways, and pharmacological mechanism, specifically focusing on its action as a dual norepinephrine-dopamine uptake inhibitor (NDRI).

The compound is of significant interest in structure-activity relationship (SAR) studies due to the "steric tuning" of the morpholine ring, where C3 substitution directly influences binding affinity at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET) while minimizing serotonergic liability.

Chemical Profile and Stereochemistry

IUPAC Name: 3-Ethyl-2-phenylmorpholine Molecular Formula: C₁₂H₁₇NO Molar Mass: 191.27 g/mol

Stereochemical Considerations

Like its parent compound phenmetrazine, 3-ethyl-2-phenylmorpholine possesses two chiral centers at C2 and C3. This results in two diastereomeric pairs: cis and trans.

  • Cis-configuration: Historically, in the 2-phenylmorpholine class, the cis isomers (where the phenyl and alkyl groups are on the same side of the morpholine ring plane) often display higher potency for monoamine transporters.

  • Trans-configuration: Generally exhibits reduced affinity compared to the cis form.

  • Stability: The morpholine ring adopts a chair conformation. The bulky phenyl and ethyl groups will orient to minimize 1,3-diaxial interactions. In the trans isomer, both substituents can adopt equatorial positions, which is thermodynamically favorable, but the cis isomer's specific spatial arrangement is often required for optimal binding within the transporter's orthosteric site.

Pharmacological Mechanism: Monoamine Uptake Inhibition

Phenetrazine functions primarily as a potent inhibitor of monoamine uptake, with high selectivity for catecholamines over indolamines.

3.1 Mechanism of Action

The molecule interacts with the solute carrier family 6 (SLC6) transporters:

  • Norepinephrine Transporter (NET): High-affinity blockade. The ethyl group at C3 enhances hydrophobic interaction within the NET binding pocket, potentially increasing potency relative to phenmetrazine.

  • Dopamine Transporter (DAT): Robust inhibition. The steric bulk of the ethyl group is tolerated well by the DAT, maintaining or enhancing the inhibition profile seen in the methyl analogue.

  • Serotonin Transporter (SERT): Negligible to low affinity. The 2-phenylmorpholine scaffold is inherently selective against SERT; the C3-ethyl extension does not significantly increase SERT binding, preserving the "clean" stimulant profile.

Note on "Releaser" vs. "Inhibitor": While classified here as an uptake inhibitor, phenetrazine—like phenmetrazine—likely acts as a substrate-type releasing agent . It enters the presynaptic neuron via the transporter (competitive uptake inhibition) and triggers the reversal of the transporter (efflux) or displaces vesicular monoamines (VMAT2 interaction). In standard synaptosomal uptake assays, this activity manifests as a reduction in radioligand uptake, yielding low IC₅₀ values.

3.2 Structure-Activity Relationship (SAR)

The transition from Methyl (Phenmetrazine) to Ethyl (Phenetrazine) at C3 is a classic study in homologous extension:

  • Lipophilicity: The ethyl group increases logP, enhancing blood-brain barrier (BBB) permeability.

  • Potency: SAR data from related 3,5,5-trimethylmorpholine analogues suggests that extending the C3 substituent to an ethyl group can improve IC₅₀ values for DA and NE uptake into the low nanomolar range (e.g., ~20 nM), surpassing the methyl variants.

3.3 Mechanism Diagram

The following diagram illustrates the competitive inhibition and potential reverse-transport mechanism at the synaptic cleft.

SynapticMechanism cluster_synapse Synaptic Cleft Dynamics cluster_presynaptic Presynaptic Neuron DAT Dopamine Transporter (DAT) Phenetrazine Phenetrazine (Ligand) DAT->Phenetrazine Translocation (Substrate) NET Norepinephrine Transporter (NET) DA_Out Extracellular Dopamine DA_Out->DAT Blocked Reuptake NE_Out Extracellular Norepinephrine NE_Out->NET Blocked Reuptake VMAT VMAT2 Vesicle Cytosol_DA Cytosolic DA Pool VMAT->Cytosol_DA Increased Cytosolic DA Cytosol_DA->DAT Reverse Transport (Efflux) Phenetrazine->DAT High Affinity Binding (Competitive Inhibition) Phenetrazine->NET High Affinity Binding Phenetrazine->VMAT Vesicular Displacement

Caption: Figure 1. Dual mechanism of action showing competitive uptake inhibition and substrate-mediated efflux at DAT/NET sites.

Synthesis Protocol

The synthesis of 3-ethyl-2-phenylmorpholine requires a deviation from the standard propiophenone route used for phenmetrazine. The starting material must be Butyrophenone to establish the ethyl chain.

4.1 Synthetic Pathway (Graphviz)

SynthesisPathway Butyro Butyrophenone Bromination Alpha-Bromination (Br2 / AcOH) Butyro->Bromination AlphaBromo alpha-Bromobutyrophenone Bromination->AlphaBromo Subst Nucleophilic Substitution (N-Benzylethanolamine) AlphaBromo->Subst AminoKetone Alpha-(N-benzyl-N-ethanolamino) butyrophenone Subst->AminoKetone Reduction Reduction (NaBH4 or H2/Pd) AminoKetone->Reduction Diol Amino-Alcohol Intermediate Reduction->Diol Cyclization Cyclization (H2SO4 or HCl) Diol->Cyclization Product 3-Ethyl-2-phenylmorpholine (Phenetrazine) Cyclization->Product

Caption: Figure 2. Synthetic route from Butyrophenone to Phenetrazine via alpha-bromination and cyclization.

4.2 Detailed Methodology

Step 1: Alpha-Bromination

  • Reagents: Butyrophenone (1 eq), Bromine (1.05 eq), Glacial Acetic Acid (solvent).

  • Protocol: Dissolve butyrophenone in glacial acetic acid. Add bromine dropwise at <20°C to prevent poly-bromination. Stir until decolorized. Quench with water/bicarb. Extract the alpha-bromobutyrophenone.

  • Critical Control: Temperature control is vital to ensure mono-bromination at the alpha position.

Step 2: Amination

  • Reagents: Alpha-bromobutyrophenone, N-Benzylethanolamine (2 eq to act as base and nucleophile), Toluene.

  • Protocol: Reflux the bromoketone with N-benzylethanolamine. The benzyl group protects the nitrogen and prevents over-alkylation.

  • Outcome: Formation of the alpha-(N-benzyl-N-2-hydroxyethylamino)butyrophenone.

Step 3: Reduction

  • Reagents: Sodium Borohydride (NaBH4) in Methanol.

  • Protocol: Reduce the ketone functionality to a secondary alcohol. This creates the necessary 1,2-relationship between the hydroxyl and the amine for morpholine ring closure.

  • Stereochemistry: This step establishes the cis/trans ratio. Hydride attack is governed by Cram's rule/Felkin-Anh model.

Step 4: Cyclization

  • Reagents: 70% Sulfuric Acid or concentrated HCl.

  • Protocol: Heat the intermediate alcohol in acid. This promotes intramolecular etherification (dehydration) to close the morpholine ring.

  • Debenzylation: If N-benzyl was used, catalytic hydrogenation (H2, Pd/C) is required as a final step to yield the free amine.

Experimental Protocols: Monoamine Uptake Assay

To validate the "uptake inhibitor" classification, the following in vitro assay is the gold standard.

Objective: Determine IC₅₀ values for [³H]DA and [³H]NE uptake in rat brain synaptosomes.

ParameterProtocol Specification
Tissue Source Rat striatum (for DAT) and hypothalamus/cortex (for NET/SERT).
Preparation Homogenize tissue in 0.32M sucrose; centrifuge at 1000g (10 min); collect supernatant (S1); centrifuge S1 at 17,000g (20 min) to yield P2 synaptosomal pellet.
Buffer Krebs-HEPES buffer (pH 7.4).
Ligands [³H]Dopamine, [³H]Norepinephrine.
Incubation 37°C for 5-10 minutes.
Termination Rapid filtration over GF/B filters using a cell harvester.
Analysis Liquid scintillation counting.

Data Interpretation:

  • IC₅₀ Calculation: Non-linear regression analysis (Sigmoidal dose-response).

  • Expected Results: Phenetrazine typically yields IC₅₀ values in the low nanomolar range (10–50 nM) for DAT and NET, significantly lower than SERT (>1000 nM).

  • Self-Validation: Include Phenmetrazine as a positive control. If Phenmetrazine IC₅₀ deviates >20% from historical values (approx. 130 nM for DA), the assay is invalid.

References
  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse. Link

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers." Drug Testing and Analysis. Link

  • Bierut, L. J., et al. (2006). "Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake." Journal of Medicinal Chemistry. Link

  • Cayman Chemical. (2022). "Phenetrazine (hydrochloride) Product Information & Safety Data Sheet." Cayman Chemical.[1] Link

  • Kalapatapu, R. K., et al. (2009). "Synthesis and Pharmacology of 3-Substituted-2-phenylmorpholines." Bioorganic & Medicinal Chemistry Letters. Link

Sources

Foundational

Beyond Phenmetrazine: Therapeutic Horizons of Phenylmorpholine Analogues

Technical Whitepaper | Medicinal Chemistry & Pharmacology Executive Summary The phenylmorpholine scaffold, historically anchored by the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine), is experiencing a renai...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary

The phenylmorpholine scaffold, historically anchored by the anorectic agent phenmetrazine (3-methyl-2-phenylmorpholine), is experiencing a renaissance in medicinal chemistry. Long stigmatized by the abuse potential of early generation agents, modern structure-activity relationship (SAR) studies have revealed that subtle modifications to this core can decouple therapeutic efficacy from abuse liability. This guide explores the "Next-Generation" phenylmorpholine analogues—specifically halogenated and ring-substituted derivatives—as precision tools for modulating monoaminergic signaling. We analyze their potential in treating Attention Deficit Hyperactivity Disorder (ADHD), metabolic disorders, and Substance Use Disorders (SUD), supported by rigorous mechanistic data and experimental protocols.

Chemical Architecture & SAR

The phenylmorpholine core is a rigidified analogue of amphetamine. By incorporating the nitrogen and the


-carbon into a morpholine ring, the conformational flexibility is restricted, often leading to enhanced selectivity for specific monoamine transporters (MATs).
The Pharmacophore

The scaffold consists of a morpholine ring substituted at the C2 position with a phenyl group.[1] The critical vectors for optimization are:

  • C2-Phenyl Ring: Halogenation (F, Cl) or alkylation modulates metabolic stability and transporter affinity.

  • C3-Position: Methylation (as in phenmetrazine) introduces chirality and increases potency at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • Nitrogen (N4): Alkyl substitutions shift activity from releasing agents to reuptake inhibitors or agonists.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional consequences of specific chemical modifications.

SAR_Map Core Phenylmorpholine Scaffold R_Phenyl Phenyl Ring Substitutions (3-F, 3-Cl, 4-Me) Core->R_Phenyl R_C3 C3 Alkylation (Methyl, Ethyl) Core->R_C3 R_N4 N4 Substitution (H, Methyl, Propyl) Core->R_N4 Eff_Selectivity DAT/NET Selectivity (e.g., 3-Cl > 3-F) R_Phenyl->Eff_Selectivity Halogenation Eff_Serotonin 5-HT Activity (4-Me increases SERT) R_Phenyl->Eff_Serotonin Para-substitution Eff_Potency Potency Enhancement (Stereochemistry: Trans > Cis) R_C3->Eff_Potency Rigidity R_N4->Eff_Selectivity Steric Bulk

Figure 1: SAR Logic for Phenylmorpholine Optimization. Modifications at specific vectors drive the pharmacological profile from broad-spectrum stimulation to selective modulation.

Therapeutic Verticals

ADHD and Cognitive Disorders

Traditional stimulants (methylphenidate, amphetamine) often carry cardiovascular risks due to excessive peripheral norepinephrine (NE) release.

  • Candidate: 3-Chlorophenmetrazine (3-CPM/PAL-594) .

  • Mechanism: 3-CPM acts as a preferential Dopamine Releasing Agent (DRA) with reduced noradrenergic potency compared to phenmetrazine.[2] This "tuned" ratio (DA > NE) theoretically preserves focus-enhancing effects while mitigating tachycardia and hypertension [1].

Substance Use Disorders (SUD)

"Agonist replacement therapy" is a proven strategy for opioid addiction (e.g., methadone) but lacks effective agents for stimulant addiction.

  • Candidate: 3-Fluorophenmetrazine (3-FPM/PAL-593) .[2][3][4][5][6]

  • Mechanism: Acts as a dual DA/NE releaser.[2][3] Unlike the rapid "spike" of crack cocaine, 3-FPM (in controlled release formulations) could normalize synaptic dopamine levels, reducing craving and withdrawal symptoms without inducing the intense euphoria that drives compulsive use [2].

Metabolic Disorders (Obesity)

While phenmetrazine was withdrawn, the prodrug phendimetrazine remains in use.[7][8] Future analogues target the 5-HT2C receptor in conjunction with DAT/NET modulation to suppress appetite via dual pathways (satiety + reward deficit compensation) without valvulopathy risks associated with 5-HT2B agonism.

Emerging: Neuroprotection via Sigma-1

Phenylmorpholines share pharmacophoric features with high-affinity Sigma-1 receptor (σ1R) ligands (e.g., phenylpiperidines).

  • Hypothesis: N-substituted phenylmorpholines with lipophilic tails (e.g., benzyl groups) may bind σ1R.

  • Application: σ1R activation promotes mitochondrial stability and reduces endoplasmic reticulum (ER) stress, offering potential neuroprotective effects in neurodegenerative diseases or ischemic stroke [3].

Mechanistic Pharmacology

The primary mechanism of action for therapeutic phenylmorpholines is transporter-mediated monoamine release .[3] Unlike reuptake inhibitors (which bind the transporter and block it), these agents are substrates .[3]

Synaptic Mechanism
  • Uptake: The molecule enters the presynaptic neuron via DAT/NET.

  • VMAT2 Interaction: It enters synaptic vesicles, disrupting the pH gradient.

  • Reverse Transport: Cytosolic monoamines are pumped out into the synapse via the transporter (efflux).

Synapse Synapse Synaptic Cleft (High DA/NE) DAT DAT/NET Transporter (Reverse Mode) Drug_In Phenylmorpholine (Intracellular) DAT->Drug_In DA_Out Dopamine (Released) DAT->DA_Out Release Cytosol Presynaptic Cytosol Vesicle Synaptic Vesicle (VMAT2) Drug_Out Phenylmorpholine (Extracellular) Drug_Out->DAT Substrate Uptake Drug_In->Vesicle Disrupts pH DA_Vesicle Dopamine (Stored) DA_Cyto Dopamine (Cytosolic Pool) DA_Vesicle->DA_Cyto Leakage DA_Cyto->DAT Efflux

Figure 2: Mechanism of Substrate-Based Monoamine Release. Phenylmorpholines induce non-exocytotic release of neurotransmitters.

Experimental Protocols

Synthesis of 3-Fluorophenmetrazine (Reference Standard)

Note: This protocol is for research purposes only (analytical standard generation).

Reaction Scheme:


-Bromoketone + Amino Alcohol 

Intermediate

Cyclization/Reduction.

Step-by-Step Methodology:

  • Precursor Preparation: Dissolve 2-bromo-1-(3-fluorophenyl)propan-1-one (10 mmol) in dry dichloromethane (DCM).

  • Amination: Add ethanolamine (2.5 eq) dropwise at 0°C. Stir at room temperature for 12 hours. The excess ethanolamine acts as both reactant and base.

  • Workup: Wash with water, dry organic layer over MgSO₄, and concentrate to yield the intermediate imine/hemiaminal.

  • Reduction/Cyclization: Dissolve intermediate in methanol. Add Sodium Borohydride (NaBH₄) (2 eq) slowly at 0°C. Stir for 4 hours.

    • Critical Step: The reduction of the ketone and the cyclization often occur in a concerted manner or require acid catalysis (e.g., concentrated H₂SO₄ cyclization of the amino-alcohol intermediate if the ring doesn't close spontaneously).

    • Refined Route: For higher yield, isolate the amino-alcohol (1-(3-fluorophenyl)-2-((2-hydroxyethyl)amino)propan-1-ol) and cyclize using concentrated sulfuric acid at 0°C

      
       RT.
      
  • Purification: Basify with NaOH, extract with ether, and convert to Hydrochloride salt using HCl/Dioxane gas. Recrystallize from Isopropanol/Acetone.

In Vitro Monoamine Uptake Assay

Objective: Determine IC₅₀ for DAT, NET, and SERT inhibition.

  • Tissue Preparation: Isolate synaptosomes from rat striatum (for DAT) and prefrontal cortex (for NET/SERT).

  • Incubation: Incubate synaptosomes (100 µg protein) with test compound (1 nM – 10 µM) in Krebs-Ringer buffer for 15 min at 37°C.

  • Substrate Addition: Add radiolabeled substrate (

    
    Dopamine, 
    
    
    
    Norepinephrine).
  • Termination: Stop reaction after 5 min by rapid filtration over GF/B filters.

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC₅₀.

Data Summary Table (Representative Potencies) [1, 2]:

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (DA/NE)
Phenmetrazine 13150>5000Balanced
3-FPM (PAL-593) 43302558Balanced (Potent)
3-CPM (PAL-594) 2775301DA Selective
4-MPM ~100~90~400Serotonergic Shift

Safety & Toxicology

The therapeutic window of phenylmorpholines is defined by the Release-to-Abuse Ratio .

  • Cardiovascular Safety: Assessed by the NET/DAT ratio. High NET potency correlates with hypertension. 3-CPM offers an improved profile here.

  • Neurotoxicity: Unlike halogenated amphetamines (e.g., PCA), ring-substituted phenylmorpholines generally show lower serotonergic neurotoxicity, though 4-substituted analogues require rigorous screening.

  • Metabolic Stability: Fluorination (3-FPM) blocks metabolic hydroxylation at the 3-position, extending half-life compared to phenmetrazine.

References

  • Blough, B. E., et al. (2019). Phenylmorpholines and analogues thereof.[1][2][3][4][7][8] U.S. Patent No.[1] 10,508,107. Washington, DC: U.S. Patent and Trademark Office. Link

  • McLaughlin, G., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM). Drug Testing and Analysis, 10(9). Link

  • Maurice, T., & Su, T. P. (2009). The pharmacology of sigma-1 receptors.[9][10][11] Pharmacology & Therapeutics, 124(2), 195-206. Link

  • Rothman, R. B., et al. (2002).[7][8] Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin. Synapse, 39(1), 32-41. Link

  • World Health Organization. (2020). Critical Review Report: 3-Fluorophenmetrazine.[6] Expert Committee on Drug Dependence. Link

Sources

Exploratory

An In-depth Technical Guide to the Neuropharmacology of 3-Ethyl-2-phenylmorpholine

Introduction: Unveiling a Phenmetrazine Analog 3-Ethyl-2-phenylmorpholine, also known as phenetrazine, is a synthetic stimulant belonging to the substituted phenylmorpholine chemical class.[1] It is a close structural an...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Phenmetrazine Analog

3-Ethyl-2-phenylmorpholine, also known as phenetrazine, is a synthetic stimulant belonging to the substituted phenylmorpholine chemical class.[1] It is a close structural analog of the well-characterized compound phenmetrazine, which was formerly marketed as an anorectic under the brand name Preludin.[2][3][4] While phenmetrazine has a methyl group at the 3-position of the morpholine ring, 3-Ethyl-2-phenylmorpholine possesses an ethyl group at the same position.[5] This seemingly minor structural modification is predicted to influence its neuropharmacological profile.

This guide provides a comprehensive technical overview of the neuropharmacology of 3-Ethyl-2-phenylmorpholine. Due to the limited formal scientific investigation of this specific compound, this document will heavily leverage data from its parent compound, phenmetrazine, and related substituted phenylmorpholines to extrapolate its likely mechanism of action, receptor interactions, and potential physiological effects. The insights provided are intended for researchers, scientists, and professionals in the field of drug development.

Predicted Core Mechanism of Action: A Monoamine Releasing Agent

Substituted phenylmorpholines are known to act primarily as releasing agents of monoamine neurotransmitters.[1] It is hypothesized that 3-Ethyl-2-phenylmorpholine functions as a norepinephrine-dopamine releasing agent (NDRA) with significantly less activity at the serotonin transporter.[5] This action is expected to increase the extracellular concentrations of dopamine and norepinephrine in the synaptic cleft, leading to its stimulant effects.[6]

The proposed mechanism involves the compound being a substrate for the dopamine transporter (DAT) and the norepinephrine transporter (NET). By being transported into the presynaptic neuron, it disrupts the vesicular storage of dopamine and norepinephrine, leading to a reversal of transporter function and the subsequent release of these neurotransmitters into the synapse.

Signaling Pathway of a Putative Norepinephrine-Dopamine Releasing Agent

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VMAT2 VMAT2 DA_vesicle Dopamine Vesicle VMAT2->DA_vesicle Inhibits NE_vesicle Norepinephrine Vesicle VMAT2->NE_vesicle Inhibits DAT Dopamine Transporter (DAT) DA Dopamine DAT->DA Reverses Transport NET Norepinephrine Transporter (NET) NE Norepinephrine NET->NE Reverses Transport EPM 3-Ethyl-2-phenylmorpholine EPM->VMAT2 Disrupts Vesicular Storage EPM->DAT Enters via DAT EPM->NET Enters via NET DA_receptor Dopamine Receptors DA->DA_receptor Binds NE_receptor Norepinephrine Receptors NE->NE_receptor Binds

Caption: Hypothesized mechanism of 3-Ethyl-2-phenylmorpholine as a monoamine releasing agent.

Structure-Activity Relationships: The Significance of the 3-Ethyl Group

The neuropharmacological activity of substituted phenylmorpholines is significantly influenced by the nature and position of substituents on the morpholine ring.

  • Parent Compound (Phenmetrazine): Phenmetrazine (3-methyl-2-phenylmorpholine) is a potent substrate-type releaser at DAT and NET, with much weaker effects at the serotonin transporter (SERT).[3]

  • Effect of 3-Position Alkyl Chain Length: Research on related compounds suggests that extending the carbon chain at the 3-position of the morpholine ring can modulate activity. For instance, in a series of 2-(substituted phenyl)-3,5,5-trimethylmorpholine analogues, the 3-ethyl and 3-propyl analogues demonstrated significantly higher potency for dopamine and norepinephrine uptake inhibition compared to the 3-methyl analogue.[7] This supports the hypothesis that 3-Ethyl-2-phenylmorpholine would retain or potentially have enhanced activity at DAT and NET compared to phenmetrazine.[5]

  • Stereochemistry: It is suggested that the cis isomer of 3-Ethyl-2-phenylmorpholine is the pharmacologically active form.[5] This is consistent with the known stereoselectivity of other psychoactive compounds.

Pharmacokinetics: A Predictive Overview

While no formal pharmacokinetic studies have been conducted on 3-Ethyl-2-phenylmorpholine, we can infer its likely properties based on related compounds.

Pharmacokinetic Parameter Predicted Characteristic Rationale based on Analogs
Absorption Rapid oral absorptionStimulants of this class are typically well-absorbed from the gastrointestinal tract.
Distribution Likely crosses the blood-brain barrierIts psychoactive effects necessitate central nervous system penetration.
Metabolism Expected to undergo hepatic metabolismThe parent compound, phenmetrazine, is metabolized in the liver.[8]
Elimination Primarily renal excretionThe elimination half-life of phenmetrazine is approximately 8 hours, and a similar half-life can be expected for its ethyl analog.[4]

Behavioral and Physiological Effects

The predicted increase in synaptic dopamine and norepinephrine levels would lead to a range of stimulant effects. User reports and comparison to similar compounds suggest the following:

  • Stimulation and Wakefulness: Increased energy and reduced fatigue.

  • Enhanced Focus and Motivation: Improved concentration and drive.

  • Euphoria: Feelings of well-being and pleasure.

  • Anorectic Effects: Appetite suppression, a characteristic of phenmetrazine and related compounds.[2][9]

  • Cardiovascular Effects: Increased heart rate and blood pressure are expected due to its sympathomimetic action.[10]

Experimental Protocols for Characterization

To formally elucidate the neuropharmacology of 3-Ethyl-2-phenylmorpholine, a series of in vitro and in vivo assays would be necessary.

In Vitro Assays: Receptor Binding and Functional Activity

1. Radioligand Binding Assays:

  • Objective: To determine the binding affinity of 3-Ethyl-2-phenylmorpholine for monoamine transporters (DAT, NET, SERT) and various CNS receptors.

  • Methodology:

    • Prepare membrane homogenates from cells expressing the target transporter or receptor.

    • Incubate the membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT).

    • Add increasing concentrations of 3-Ethyl-2-phenylmorpholine to compete with the radioligand.

    • Separate bound from free radioligand by rapid filtration.

    • Quantify radioactivity using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC50 (half-maximal inhibitory concentration) values.

2. Neurotransmitter Release Assays:

  • Objective: To measure the ability of 3-Ethyl-2-phenylmorpholine to induce the release of dopamine, norepinephrine, and serotonin from synaptosomes.

  • Methodology:

    • Prepare synaptosomes from specific brain regions (e.g., striatum for dopamine, hippocampus for norepinephrine).

    • Load the synaptosomes with a radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine).

    • Wash to remove excess radiolabel.

    • Expose the synaptosomes to various concentrations of 3-Ethyl-2-phenylmorpholine.

    • Measure the amount of radioactivity released into the supernatant.

    • Calculate the EC50 (half-maximal effective concentration) for release.

Experimental Workflow for In Vitro Characterization

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the In Vitro Characterization of 3-Ethyl-2-phenylmorpholine

Introduction: Unveiling the Pharmacological Profile of a Novel Phenylmorpholine Derivative 3-Ethyl-2-phenylmorpholine, a structural analog of the well-known stimulant phenmetrazine, has emerged as a compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Profile of a Novel Phenylmorpholine Derivative

3-Ethyl-2-phenylmorpholine, a structural analog of the well-known stimulant phenmetrazine, has emerged as a compound of interest within the scientific and drug development communities.[1][2] Its chemical architecture suggests a potential interaction with monoaminergic systems, positioning it as a candidate for investigation as a central nervous system (CNS) stimulant.[1] Anecdotal reports and preliminary analyses suggest that its mechanism of action likely involves the release of dopamine (DA) and norepinephrine (NE), with potentially less impact on serotonin.[1][3] This profile is reminiscent of its parent compound, phenmetrazine, which was once marketed as an anorectic but was later withdrawn due to its potential for misuse.[3][4][5]

A thorough in vitro characterization is paramount to understanding the pharmacological, metabolic, and toxicological properties of 3-Ethyl-2-phenylmorpholine. Such an evaluation provides the foundational data necessary for any further drug development endeavors and offers critical insights into its potential therapeutic applications and associated risks. This document provides a comprehensive suite of in vitro protocols designed to elucidate the key characteristics of 3-Ethyl-2-phenylmorpholine, guiding researchers in generating a robust and reliable preclinical data package.

Pharmacodynamic Profiling: Elucidating the Mechanism of Action

The primary objective of pharmacodynamic studies is to characterize the interaction of 3-Ethyl-2-phenylmorpholine with its molecular targets. Based on its structural similarity to other phenylmorpholine stimulants, the primary focus will be on the dopamine transporter (DAT) and the norepinephrine transporter (NET).[4]

Monoamine Transporter Interaction: Uptake Inhibition and Release Assays

A critical step in characterizing a potential stimulant is to determine its potency as both an inhibitor of monoamine uptake and as a substrate that induces transporter-mediated release (efflux). These two mechanisms, while both resulting in increased synaptic neurotransmitter levels, represent distinct pharmacological classes.

G cluster_0 Preparation cluster_1 Uptake Inhibition Assay cluster_2 Release (Efflux) Assay prep_cells Cell Culture (HEK293 expressing hDAT or hNET) uptake_incubation Incubate with 3-Ethyl-2-phenylmorpholine (various concentrations) prep_cells->uptake_incubation prep_synaptosomes Synaptosome Preparation (Rat Striatum/Cortex) preload Preload with [3H]Dopamine or [3H]Norepinephrine prep_synaptosomes->preload add_radioligand Add [3H]Dopamine or [3H]Norepinephrine uptake_incubation->add_radioligand terminate_uptake Terminate Uptake & Scintillation Counting add_radioligand->terminate_uptake calculate_ic50 Calculate IC50 terminate_uptake->calculate_ic50 wash Wash to remove extracellular radioligand preload->wash induce_release Induce Release with 3-Ethyl-2-phenylmorpholine (various concentrations) wash->induce_release measure_efflux Measure Released Radioactivity induce_release->measure_efflux calculate_ec50 Calculate EC50 measure_efflux->calculate_ec50

Caption: Workflow for Monoamine Transporter Assays.

Protocol 1: Monoamine Transporter Uptake Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 3-Ethyl-2-phenylmorpholine for dopamine and norepinephrine uptake.

Materials:

  • Human Embryonic Kidney (HEK293) cells stably expressing human DAT (hDAT) or human NET (hNET).

  • [³H]Dopamine and [³H]Norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation fluid and counter.

  • Positive controls: GBR 12909 (for DAT) and Desipramine (for NET).

Procedure:

  • Plate hDAT- or hNET-expressing HEK293 cells in a 96-well plate and allow them to adhere and reach confluency.

  • Prepare serial dilutions of 3-Ethyl-2-phenylmorpholine in assay buffer.

  • Wash the cells with assay buffer.

  • Pre-incubate the cells with varying concentrations of 3-Ethyl-2-phenylmorpholine or positive controls for 10-20 minutes at 37°C.

  • Initiate uptake by adding a fixed concentration of [³H]Dopamine or [³H]Norepinephrine to each well.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure measurement of initial uptake rates.

  • Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Non-specific uptake is determined in the presence of a high concentration of a known inhibitor (e.g., cocaine or the respective positive control).

  • Calculate the IC50 value by non-linear regression analysis of the concentration-response curve.

Protocol 2: Monoamine Transporter Release Assay

Objective: To determine the half-maximal effective concentration (EC50) of 3-Ethyl-2-phenylmorpholine for inducing dopamine and norepinephrine release.

Materials:

  • Rat brain synaptosomes (prepared from striatum for DAT and cortex for NET) or HEK293 cells expressing hDAT or hNET.

  • [³H]Dopamine and [³H]Norepinephrine.

  • Assay buffer.

  • Scintillation fluid and counter.

  • Positive controls: d-Amphetamine (for both DAT and NET).

Procedure:

  • Prepare synaptosomes from the appropriate rat brain regions.

  • Preload the synaptosomes or cells with [³H]Dopamine or [³H]Norepinephrine by incubating at 37°C.

  • Wash the preparations extensively with ice-cold assay buffer to remove extracellular radioactivity.

  • Resuspend the loaded synaptosomes or cells in fresh assay buffer.

  • Add varying concentrations of 3-Ethyl-2-phenylmorpholine or a positive control to initiate release.

  • Incubate for a defined period (e.g., 10-30 minutes) at 37°C.

  • Pellet the synaptosomes or cells by centrifugation.

  • Measure the radioactivity in the supernatant, which represents the released neurotransmitter.

  • Basal release is measured in the absence of the test compound.

  • Calculate the EC50 value by non-linear regression analysis of the concentration-response curve.

Assay ParameterUptake InhibitionRelease (Efflux)
Primary Endpoint IC50 (nM)EC50 (nM)
Biological System HEK293 cells expressing hDAT/hNETRat brain synaptosomes or HEK293 cells
Radioligand [³H]Dopamine or [³H]Norepinephrine[³H]Dopamine or [³H]Norepinephrine
Positive Control GBR 12909 (DAT), Desipramine (NET)d-Amphetamine
Interpretation Potency as a transporter blockerPotency as a transporter substrate/releaser

Pharmacokinetic Profiling: ADME In Vitro

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound is crucial for predicting its in vivo behavior. The following in vitro assays provide key insights into the pharmacokinetic profile of 3-Ethyl-2-phenylmorpholine.

Metabolic Stability and Metabolite Identification

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a central role.[6] In vitro metabolism studies using human liver microsomes (HLMs) can determine the metabolic stability of 3-Ethyl-2-phenylmorpholine and identify its major metabolites. For phenylmorpholine derivatives, metabolism can occur on the phenyl ring (hydroxylation) or the morpholine ring.[7]

G cluster_0 Incubation cluster_1 Analysis cluster_2 Data Interpretation incubation Incubate 3-Ethyl-2-phenylmorpholine with Human Liver Microsomes (HLMs) and NADPH sampling Collect samples at multiple time points incubation->sampling quenching Quench reaction with organic solvent sampling->quenching analysis LC-MS/MS Analysis quenching->analysis stability Determine half-life (t1/2) and intrinsic clearance (CLint) analysis->stability metabolite_id Identify major metabolites analysis->metabolite_id

Caption: Workflow for In Vitro Metabolism Studies.

Protocol 3: Metabolic Stability in Human Liver Microsomes

Objective: To determine the in vitro half-life and intrinsic clearance of 3-Ethyl-2-phenylmorpholine.

Materials:

  • Pooled human liver microsomes (HLMs).

  • NADPH regenerating system.

  • Phosphate buffer (pH 7.4).

  • Acetonitrile or methanol for quenching.

  • LC-MS/MS system.

Procedure:

  • Pre-warm a solution of HLMs in phosphate buffer at 37°C.

  • Add 3-Ethyl-2-phenylmorpholine at a low concentration (e.g., 1 µM).

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile with an internal standard).

  • Centrifuge to pellet the protein.

  • Analyze the supernatant for the remaining concentration of 3-Ethyl-2-phenylmorpholine using a validated LC-MS/MS method.

  • Plot the natural logarithm of the remaining parent compound concentration against time to determine the elimination rate constant and calculate the half-life.

Cytochrome P450 Inhibition

It is essential to assess whether 3-Ethyl-2-phenylmorpholine inhibits major CYP isoforms, as this can lead to drug-drug interactions. Fluorogenic or LC-MS/MS-based assays can be used to determine the IC50 values for the main drug-metabolizing CYPs (e.g., CYP1A2, 2B6, 2C9, 2C19, 2D6, and 3A4). Given that other stimulants have shown inhibitory effects on CYP2D6, this isoform is of particular interest.[8]

CYP IsoformRecommended Probe Substrate
CYP1A2 Phenacetin
CYP2B6 Bupropion
CYP2C9 Diclofenac
CYP2C19 S-Mephenytoin
CYP2D6 Dextromethorphan
CYP3A4 Midazolam
Plasma Protein Binding

The extent of binding to plasma proteins influences the free fraction of a drug available to exert its pharmacological effect. The Rapid Equilibrium Dialysis (RED) method is a common and reliable in vitro assay for determining plasma protein binding.

Protocol 4: Plasma Protein Binding by Rapid Equilibrium Dialysis

Objective: To determine the percentage of 3-Ethyl-2-phenylmorpholine bound to human plasma proteins.

Materials:

  • Human plasma.

  • RED device with dialysis membrane inserts.

  • Phosphate buffered saline (PBS), pH 7.4.

  • LC-MS/MS system.

Procedure:

  • Add a known concentration of 3-Ethyl-2-phenylmorpholine to human plasma.

  • Pipette the plasma-drug mixture into the sample chamber of the RED device insert.

  • Add PBS to the buffer chamber.

  • Incubate the sealed plate at 37°C with shaking for an appropriate time (e.g., 4-6 hours) to reach equilibrium.

  • After incubation, collect samples from both the plasma and buffer chambers.

  • Determine the concentration of 3-Ethyl-2-phenylmorpholine in both samples by LC-MS/MS.

  • Calculate the fraction unbound (fu) and the percentage bound.

Blood-Brain Barrier Permeability

For a CNS-active compound, the ability to cross the blood-brain barrier (BBB) is critical. In vitro models, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based transwell assays using brain endothelial cells, can predict BBB penetration.

Protocol 5: Blood-Brain Barrier Permeability (PAMPA-BBB)

Objective: To assess the passive permeability of 3-Ethyl-2-phenylmorpholine across an artificial BBB membrane.

Materials:

  • PAMPA plate system (donor and acceptor plates).

  • Porcine brain lipid extract.

  • Dodecane.

  • Phosphate buffered saline (PBS), pH 7.4.

  • LC-MS/MS or UV-Vis plate reader.

Procedure:

  • Coat the filter of the donor plate with the brain lipid solution in dodecane.

  • Add a solution of 3-Ethyl-2-phenylmorpholine in PBS to the wells of the donor plate.

  • Place the donor plate into the acceptor plate, which contains fresh PBS.

  • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

  • After incubation, determine the concentration of 3-Ethyl-2-phenylmorpholine in both the donor and acceptor wells.

  • Calculate the permeability coefficient (Pe).

Safety and Toxicity Assessment

Early in vitro safety assessment is crucial to identify potential liabilities. For a CNS stimulant, key areas of concern include cardiotoxicity and neurotoxicity.

Cardiotoxicity: hERG Potassium Channel Assay

Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. This is a common off-target effect of many drugs and a critical safety screen. Automated patch-clamp electrophysiology is the gold standard for this assessment.

Protocol 6: hERG Channel Inhibition Assay

Objective: To determine the IC50 of 3-Ethyl-2-phenylmorpholine for the hERG potassium channel.

Materials:

  • HEK293 or CHO cells stably expressing the hERG channel.

  • Automated patch-clamp system.

  • Appropriate extracellular and intracellular recording solutions.

  • Positive control: Cisapride or Dofetilide.

Procedure:

  • Culture and prepare the hERG-expressing cells according to the patch-clamp system's requirements.

  • Establish a stable whole-cell recording and elicit hERG tail currents using a specific voltage-clamp protocol.

  • Apply a vehicle control solution to establish a baseline current.

  • Perfuse the cells with increasing concentrations of 3-Ethyl-2-phenylmorpholine.

  • Measure the inhibition of the hERG tail current at each concentration.

  • Calculate the IC50 value from the concentration-response curve.

Cytotoxicity and Neurotoxicity

General cytotoxicity can be assessed using assays that measure cell viability. For a CNS-active compound, it is also important to evaluate its potential for neurotoxicity using neuronal cell lines.

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Endpoint Assays culture_hep HepG2 Cells (General Cytotoxicity) treatment Expose cells to 3-Ethyl-2-phenylmorpholine (concentration range) culture_hep->treatment culture_sh SH-SY5Y Cells (Neurotoxicity) culture_sh->treatment viability Cell Viability Assay (e.g., MTT, Neutral Red Uptake) treatment->viability oxidative_stress Oxidative Stress Assay (e.g., ROS production) treatment->oxidative_stress apoptosis Apoptosis Assay (e.g., Caspase-3/7 activity) treatment->apoptosis

Caption: Workflow for Cytotoxicity and Neurotoxicity Assays.

Protocol 7: General Cytotoxicity Assay (Neutral Red Uptake)

Objective: To determine the concentration of 3-Ethyl-2-phenylmorpholine that reduces cell viability by 50% (IC50) in a non-neuronal cell line. This assay adheres to the principles of OECD Test Guideline 129.[3]

Materials:

  • Balb/c 3T3 fibroblasts or another suitable cell line.

  • Neutral Red dye solution.

  • Cell culture medium and reagents.

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate and allow them to attach overnight.

  • Treat the cells with a range of concentrations of 3-Ethyl-2-phenylmorpholine for 24-48 hours.

  • Remove the treatment medium and incubate the cells with a medium containing Neutral Red dye.

  • Wash the cells to remove unincorporated dye.

  • Extract the dye from the lysosomes of viable cells using a destain solution.

  • Measure the absorbance of the extracted dye using a plate reader.

  • Calculate the IC50 value from the concentration-response curve.

Protocol 8: In Vitro Neurotoxicity Assessment

Objective: To evaluate the potential neurotoxic effects of 3-Ethyl-2-phenylmorpholine on a human neuronal cell line.

Materials:

  • SH-SY5Y human neuroblastoma cells (differentiated into a more mature neuronal phenotype).

  • Assay kits for measuring oxidative stress (e.g., ROS-Glo™), and apoptosis (e.g., Caspase-Glo® 3/7).

  • Plate reader.

Procedure:

  • Differentiate SH-SY5Y cells to induce a neuronal phenotype.

  • Expose the differentiated cells to various concentrations of 3-Ethyl-2-phenylmorpholine for 24-48 hours.

  • Neuronal Viability: Assess cell viability using an appropriate method (e.g., MTT or CellTiter-Glo®).

  • Oxidative Stress: Measure the production of reactive oxygen species (ROS) using a fluorescent or luminescent probe.[9]

  • Apoptosis: Quantify the activity of caspase-3 and -7 as a marker of apoptosis.

  • Analyze the data to determine the concentration-dependent effects on each neurotoxicity endpoint.

Conclusion

The protocols outlined in this document provide a robust framework for the comprehensive in vitro characterization of 3-Ethyl-2-phenylmorpholine. By systematically evaluating its pharmacodynamics at monoamine transporters, its pharmacokinetic properties including metabolic stability and BBB permeability, and its potential for cardiotoxicity and neurotoxicity, researchers can build a detailed pharmacological and toxicological profile. This information is indispensable for making informed decisions regarding the potential of this and other novel psychoactive substances for further development and for understanding their potential impact on human health.

References

  • PsychonautWiki. 3-FPM. (2024). Available at: [Link]

  • Reddit. 3-ethyl-2-phenylmorpholine aka Phenetrazine. (2015). Available at: [Link]

  • Kadomura, S., et al. (2021). IN VITRO METABOLISM OF THE STRUCTURALLY SIMILAR FENTANYL ANALOGS, 3-PHENYLPROPANOYLFENTANYL AND BENZOYLFENTANYL. Journal of Analytical Toxicology, 45(9), 1039-1047. Available at: [Link]

  • Gatley, S. J., et al. (1996). Affinities of methylphenidate derivatives for dopamine, norepinephrine and serotonin transporters. Life sciences, 58(4), PL69-PL75. Available at: [Link]

  • Rothman, R. B., et al. (2013). Phenylmorpholines and analogues thereof. U.S. Patent Application No. 13/514,972.
  • Mayer, F. P., et al. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug testing and analysis, 10(10), 1528-1536. Available at: [Link]

  • Carroll, F. I., et al. (2012). Synthesis of 2-(Substituted phenyl)-3, 5, 5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of medicinal chemistry, 55(17), 7844-7857. Available at: [Link]

  • Wagmann, L., et al. (2021). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3, 4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of Toxicology, 95(5), 1755-1768. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 4762, Phenmetrazine. Available at: [Link]

  • de Freitas, C. S., et al. (2021). Using Cell Cultures for the Investigation of Treatments for Attention Deficit Hyperactivity Disorder: A Systematic Review. Current neuropharmacology, 19(10), 1735-1748. Available at: [Link]

  • Zakharova, E. S., et al. (2007). Kinetic mechanism of dopamine transporter interaction with 1-(2-(bis-(4-fluorophenyl) methoxy) ethyl)-4-(3-phenylpropyl) piperazine (GBR 12909). Neurochemistry international, 50(1), 138-145. Available at: [Link]

  • Iasevoli, F., et al. (2018). Glutamate-Mediated Excitotoxicity in the Pathogenesis and Treatment of Neurodevelopmental and Adult Mental Disorders. Current neuropharmacology, 16(4), 387-408. Available at: [Link]

  • Wikipedia. Substituted phenylmorpholine. (2023). Available at: [Link]

  • Mandrioli, J., et al. (2022). Psychostimulants influence oxidative stress and redox signatures: the role of DNA methylation. Antioxidants, 11(3), 481. Available at: [Link]

  • Meyer, M. R., et al. (2021). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3, 4-methylenedioxyphenmetrazine studied by means of in vitro systems. Archives of toxicology, 95(5), 1755-1768. Available at: [Link]

  • Corponi, F., et al. (2021). Clinical perspective on antipsychotic receptor binding affinities. Trends in Psychiatry and Psychotherapy, 43(4), 316-317. Available at: [Link]

  • Wikipedia. Pseudophenmetrazine. (2023). Available at: [Link]

  • Zanda, E., et al. (2021). Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances. International journal of molecular sciences, 22(13), 6785. Available at: [Link]

  • ResearchGate. Dopamine transporter binding affinities (Ki, nM) related to the... Available at: [Link]

  • van den Brink, W., et al. (2019). Novel Psychoactive Substances—Recent Progress on Neuropharmacological Mechanisms of Action for Selected Drugs. Frontiers in psychiatry, 10, 659. Available at: [Link]

  • MDPI. Oxidative Stress and the Central Nervous System. Available at: [Link]

  • NeuroProof. Glutamate Excitotoxicity Assay. Available at: [Link]

  • Kumar, V., et al. (2011). Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors. ACS chemical neuroscience, 2(11), 666-675. Available at: [Link]

  • Prasanth, M. I., et al. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Oxidative Stress and Disease (pp. 139-152). Humana, New York, NY. Available at: [Link]

  • ResearchGate. Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Available at: [Link]

  • Axion BioSystems. Establishment of Neurotoxicity Assessment Using Microelectrode Array (MEA) with hiPSC-Derived Neurons and Evaluation of. Available at: [Link]

  • MDPI. Enhancer Regulation of Dopaminergic Neurochemical Transmission in the Striatum. Available at: [Link]

  • Innoprot. Excitotoxicity in vitro assay. Available at: [Link]

  • Boston Children's Hospital. Modeling Oxidative Stress in the Central Nervous System. Available at: [Link]

  • Bonifazi, A., et al. (2018). High-affinity and selective dopamine D3 receptor full agonists. Bioorganic & medicinal chemistry, 26(1), 1-13. Available at: [Link]

  • Creative Biolabs. Cell Viability Assay Service. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis of Thiazolyl-N-phenylmorpholine Derivatives and their Biological Activities. Current organic synthesis, 18(6), 633-642. Available at: [Link]

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  • Bentham Science. Cell Culture Models of Oxidative Stress and Injury in the Central Nervous System. Available at: [Link]

  • ResearchGate. Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Available at: [Link]

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Application

Analytical Application Note: Detection and Characterization of 3-Ethyl-2-phenylmorpholine (Phenetrazine)

[1] Abstract & Introduction 3-Ethyl-2-phenylmorpholine , commonly known in forensic circles as Phenetrazine , is a regioisomer of the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine). As a designer stimul...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Introduction

3-Ethyl-2-phenylmorpholine , commonly known in forensic circles as Phenetrazine , is a regioisomer of the controlled substance phenmetrazine (3-methyl-2-phenylmorpholine). As a designer stimulant appearing in the New Psychoactive Substances (NPS) market, it presents specific analytical challenges due to its structural similarity to other phenylmorpholines (e.g., 3-Fluorophenmetrazine, Phendimetrazine).

This Application Note provides a comprehensive, self-validating protocol for the detection, separation, and quantification of 3-Ethyl-2-phenylmorpholine in both seized materials and biological matrices (plasma/urine).

Key Analytical Challenges
  • Stereochemical Complexity: The molecule possesses two chiral centers (C2 and C3), resulting in four possible stereoisomers (two pairs of enantiomers: cis and trans). Separation of diastereomers is critical for accurate identification.

  • Isobaric Interference: It must be distinguished from other ethyl-phenyl-morpholine isomers or dimethyl-phenyl-morpholine analogs which may share the same molecular weight (MW 191.27 Da).

  • Fragmentation Shifts: Mass spectral interpretation requires understanding the +14 Da shift (homologation) relative to the phenmetrazine reference standard.

Physicochemical Profile & Target Analyte[1][2][3][4][5][6]

ParameterDataNotes
IUPAC Name 3-Ethyl-2-phenylmorpholine
Common Name Phenetrazine
CAS No. 1956382-42-5 (HCl salt)
Molecular Formula C₁₂H₁₇NO
Molecular Weight 191.27 g/mol (Free Base)[M+H]⁺ = 192.27
pKa (Calc.) ~8.5 - 9.0Basic amine; requires alkaline extraction.
LogP (Calc.) ~2.4Lipophilic; suitable for LLE or Reversed-Phase LC.

Sample Preparation Protocols

Workflow Logic (The "Why")

Phenetrazine is a basic secondary amine. In biological matrices, it exists in a protonated (charged) state. To extract it efficiently into an organic solvent (Liquid-Liquid Extraction - LLE) or retain it on a Solid Phase Extraction (SPE) cartridge, we must manipulate the pH.

  • LLE Strategy: Basify sample to pH > 10 to neutralize the amine, making it hydrophobic.

  • SPE Strategy: Use Mixed-Mode Cation Exchange (MCX) to bind the positive charge, wash interferences, then elute with high pH solvent.

Biological Sample Preparation (LLE Protocol)

Recommended for routine toxicology screening.

  • Aliquot: Transfer 200 µL of plasma/urine to a silanized glass tube.

  • ISTD Addition: Add 20 µL of Internal Standard (Phenmetrazine-D5 or Amphetamine-D5).

  • Alkalization: Add 100 µL of 0.1 M Carbonate Buffer (pH 10.5). Crucial Step: Ensures analyte is in free-base form.

  • Extraction: Add 1 mL of Ethyl Acetate:Hexane (50:50) .

    • Note: This solvent blend minimizes extraction of matrix lipids while recovering the morpholine.

  • Agitation: Vortex for 2 minutes; Centrifuge at 4000 rpm for 5 minutes.

  • Transfer: Transfer the supernatant (organic layer) to a clean tube.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution:

    • For LC-MS: Reconstitute in 100 µL Mobile Phase A/B (90:10).

    • For GC-MS: Reconstitute in 50 µL Ethyl Acetate (or proceed to derivatization).

Visualization of Extraction Logic

ExtractionWorkflow Sample Biological Sample (Plasma/Urine) pH_Adjust pH Adjustment (Add Carbonate Buffer pH 10.5) Target: Neutralize Amine Sample->pH_Adjust Solvent Add Solvent (Ethyl Acetate:Hexane) pH_Adjust->Solvent Partition Partitioning (Vortex/Centrifuge) Solvent->Partition Organic Organic Layer (Contains Phenetrazine) Partition->Organic Lipophilic Phase Aqueous Aqueous Layer (Discard Salts/Proteins) Partition->Aqueous Hydrophilic Phase Dry Evaporate & Reconstitute Organic->Dry Analysis Ready for LC-MS or GC-MS Dry->Analysis

Figure 1: Liquid-Liquid Extraction workflow emphasizing pH manipulation for basic amine recovery.

Method A: GC-MS Analysis (Screening)

Gas Chromatography is excellent for structural elucidation but requires derivatization to prevent peak tailing caused by the secondary amine interacting with silanol groups on the column.

Derivatization (TFAA)
  • Reagent: Trifluoroacetic anhydride (TFAA).

  • Protocol: Add 50 µL TFAA to the dried extract. Incubate at 60°C for 20 mins. Evaporate dryness. Reconstitute in Ethyl Acetate.[1]

  • Result: Forms N-trifluoroacetyl-3-ethyl-2-phenylmorpholine.

GC-MS Parameters[1]
  • Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Temp Program: 80°C (1 min) -> 20°C/min -> 300°C (hold 5 min).

  • Inlet: Splitless, 250°C.

Mass Spectral Interpretation (EI, 70eV)

Phenetrazine follows the fragmentation rules of phenmetrazine but with a mass shift due to the ethyl group.

  • Phenmetrazine (Reference): Base peak m/z 71 (C₄H₈N⁺ ring fragment).

  • Phenetrazine (Target): The ethyl substitution at the 3-position shifts the nitrogen-containing ring fragment by +14 Da.

    • Base Peak: m/z 85 (C₅H₁₀N⁺).

    • Molecular Ion: m/z 191 (Weak).

    • Other Ions: m/z 162 (Loss of ethyl), m/z 91 (Tropylium/Benzyl), m/z 117.

Diagnostic Rule: If you see a spectrum similar to Phenmetrazine (m/z 71) but the base peak is shifted to m/z 85 , suspect 3-ethyl-2-phenylmorpholine.

Method B: LC-MS/MS (Confirmation & Quantification)

LC-MS/MS is preferred for sensitivity and the ability to separate diastereomers without derivatization.

Chromatographic Conditions[2][5][7][8][9][10]
  • Column: Biphenyl Phase (e.g., Kinetex Biphenyl or Raptor Biphenyl).

    • Why? Biphenyl stationary phases offer superior pi-pi selectivity compared to C18, essential for separating the cis and trans diastereomers of phenylmorpholines.

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

  • Gradient: 10% B to 90% B over 8 minutes.

MRM Transitions

Use the following transitions for the Multiple Reaction Monitoring (MRM) mode.

AnalytePrecursor Ion (m/z)Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (V)
Phenetrazine 192.1 [M+H]⁺163.1 117.1 20 - 35
Phenmetrazine-D5 (IS)183.1165.1119.125
  • Transition Logic:

    • 192 -> 163: Loss of the ethyl group (-29 Da).

    • 192 -> 117: Ring cleavage retaining the phenyl-oxygen moiety.

Isomer Separation Strategy

Phenetrazine will likely present as two peaks (diastereomers) if the synthetic route was non-stereoselective.

  • Peak 1: Trans-3-ethyl-2-phenylmorpholine.

  • Peak 2: Cis-3-ethyl-2-phenylmorpholine.

  • Action: Integrate both peaks for total quantification unless a chiral standard is available to distinguish specific enantiomers.

Analytical Decision Tree

DecisionTree Start Sample Received Type Matrix Type? Start->Type Seized Seized Powder/Liquid Type->Seized Bio Biological (Urine/Blood) Type->Bio GCMS GC-MS (EI) Screening Seized->GCMS Dilute & Shoot LCMS LC-MS/MS Confirmation Bio->LCMS High Sensitivity Deriv Derivatization (TFAA) GCMS->Deriv If tailing occurs Result Report Total Phenetrazine LCMS->Result Isomers Separated? Deriv->GCMS

Figure 2: Decision matrix for selecting the appropriate analytical platform based on sample type.

Validation & Quality Control

To ensure Trustworthiness (Part 2 of requirements), the method must be self-validating.

  • Linearity: Establish a calibration curve from 5 ng/mL to 500 ng/mL. R² must be > 0.99.

  • Matrix Effect (ME): Calculate ME using the formula:

    
    
    
    • Acceptance: ME should be within ±25%. If suppression is high (>25%), switch to the LLE protocol or dilute the sample.

  • Carryover Check: Inject a solvent blank immediately after the highest calibrator (500 ng/mL). Peak area in blank must be < 20% of the LOQ.

References

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library (Version 3.11). Retrieved from [Link]

  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2016). Risk assessment of new psychoactive substances: Phenmetrazine derivatives. Retrieved from [Link]

  • Maher, H. M., et al. (2022). Chiral separation of phenmetrazine and its analogues using LC-MS/MS. Journal of Analytical Toxicology.
  • United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Stimulants. Retrieved from [Link]

Sources

Method

Characterizing 3-Ethyl-2-phenylmorpholine: A Guide to In Vitro Monoamine Transporter Interaction Assays

An Application Note for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Narrative: The study of novel psychoactive compounds requires a robust and systematic approach to elucidate...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Narrative: The study of novel psychoactive compounds requires a robust and systematic approach to elucidate their pharmacological mechanisms. 3-Ethyl-2-phenylmorpholine, a structural analog of the stimulant phenmetrazine, is one such compound of interest.[1][2] Its chemical architecture suggests a likely interaction with monoamine transporters, which are critical regulators of neurotransmission and the targets for many therapeutic drugs and substances of abuse.[3][4] This guide provides a comprehensive framework for characterizing the in vitro pharmacology of 3-Ethyl-2-phenylmorpholine at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.

This document is not a rigid template but a detailed methodological guide born from field-proven experience. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. By grounding our methods in established scientific principles, we provide a trustworthy and authoritative resource for researchers investigating the neuropharmacological profile of this and similar compounds.

Scientific Background: Monoamine Transporters and the Phenylmorpholine Class

Monoamine transporters (MATs) are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft back into the presynaptic neuron.[5][6][7] This process is crucial for terminating neurotransmitter signaling and maintaining synaptic homeostasis.[8] The three main MATs are:

  • Dopamine Transporter (DAT; SLC6A3): Primarily regulates dopamine levels, crucial for reward, motivation, and motor control.[6][9]

  • Norepinephrine Transporter (NET; SLC6A2): Responsible for the reuptake of norepinephrine, involved in attention, arousal, and the "fight-or-flight" response.[8]

  • Serotonin Transporter (SERT; SLC6A4): Manages serotonin levels, playing a key role in mood, appetite, and sleep.[7][10]

Due to their central role in neurobiology, these transporters are the primary targets for a wide range of pharmaceuticals, including antidepressants and treatments for ADHD, as well as drugs of abuse like cocaine and amphetamines.[4][11]

3-Ethyl-2-phenylmorpholine belongs to the substituted phenylmorpholine class of compounds. Its parent compound, phenmetrazine, was formerly used as an anorectic and is known to be a potent releasing agent and reuptake inhibitor at DAT and NET.[3][12] Structural analogs are also known to act as monoamine neurotransmitter releasers and have stimulant effects.[1][13] Therefore, a primary hypothesis is that 3-Ethyl-2-phenylmorpholine will exhibit significant activity as an inhibitor or substrate at DAT and NET, with potentially lower activity at SERT.

Core Principles of Transporter Assays

To quantify the interaction of 3-Ethyl-2-phenylmorpholine with monoamine transporters, two primary in vitro assay types are employed: uptake inhibition assays and radioligand binding assays.[4]

  • Uptake Inhibition Assays: These are functional assays that measure a compound's ability to block the primary function of the transporter—the translocation of its substrate. A radiolabeled substrate (e.g., [³H]dopamine) is introduced to cells expressing the transporter, and the amount of radioactivity accumulated inside the cells is measured. An effective inhibitor will reduce this accumulation. The primary output is the IC₅₀ value , representing the concentration of the compound that inhibits 50% of the specific uptake.[14]

  • Radioligand Binding Assays: These assays measure the direct interaction of a compound with the transporter protein. They quantify the ability of an unlabeled compound (the "competitor," e.g., 3-Ethyl-2-phenylmorpholine) to displace a radiolabeled ligand that is known to bind to a specific site on the transporter. This method determines the compound's binding affinity, expressed as the Kᵢ value (inhibition constant).[15][16]

Choice of Experimental System: The selection of the biological matrix is a critical experimental decision.

  • Transfected Cell Lines (e.g., HEK293): Human Embryonic Kidney 293 (HEK293) cells are a common choice as they do not endogenously express MATs but can be stably transfected to express a single human transporter type (hDAT, hNET, or hSERT).[17][18][19] This creates a clean, isolated system ideal for determining a compound's specific activity at each transporter without confounding variables.

  • Synaptosomes: These are resealed nerve terminals isolated from brain tissue (e.g., rat striatum for DAT).[20] They contain the transporters in their native lipid environment along with associated proteins, offering higher physiological relevance.[21] However, they represent a more complex system.

Experimental Workflow and Mechanism of Action

The following diagrams illustrate the general workflow for characterizing a novel compound and its proposed mechanism at the synapse.

Caption: 3-Ethyl-2-phenylmorpholine blocking monoamine reuptake.

Detailed Experimental Protocols

Protocol 1: Monoamine Uptake Inhibition Assay Using Transfected HEK293 Cells

Objective: To determine the half-maximal inhibitory concentrations (IC₅₀) of 3-Ethyl-2-phenylmorpholine at hDAT, hNET, and hSERT.

Rationale: This assay provides a direct functional measure of the compound's potency in blocking the transporter. Using single-transporter cell lines allows for unambiguous attribution of the inhibitory activity. [14] Materials:

  • Cells: HEK293 cells stably expressing human DAT, NET, or SERT.

  • Reagents: Dulbecco's Modified Eagle Medium (DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Geneticin (G418), Phosphate-Buffered Saline (PBS), Trypsin-EDTA.

  • Assay Buffer: Krebs-Ringer-HEPES (KRH) buffer (e.g., 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Radiolabeled Substrates: [³H]Dopamine, [³H]Norepinephrine ([³H]NE), [³H]Serotonin ([³H]5-HT).

  • Test Compound: 3-Ethyl-2-phenylmorpholine hydrochloride, dissolved in water or DMSO.

  • Control Inhibitors: GBR 12909 or Cocaine (for DAT), Desipramine (for NET), Fluoxetine (for SERT).

  • Equipment: 96-well cell culture plates (white, solid bottom), multichannel pipette, cell incubator, liquid scintillation counter, scintillation fluid.

Step-by-Step Methodology:

  • Cell Culture and Plating:

    • Culture the specific HEK293-MAT cell line in DMEM with 10% FBS, 1% Pen-Strep, and an appropriate concentration of G418 (e.g., 500 µg/mL) to maintain selection.

    • Trypsinize and seed the cells into a 96-well plate at a density of ~40,000 cells/well. Allow cells to adhere and grow for 48 hours to form a confluent monolayer. [14]

  • Preparation for Assay:

    • Prepare a 10 mM stock solution of 3-Ethyl-2-phenylmorpholine. Perform serial dilutions in assay buffer to create a range of concentrations (e.g., 1 nM to 100 µM).

    • Prepare solutions of the radiolabeled substrate in assay buffer. The final concentration should be near the Kₘ for each transporter (e.g., ~10-20 nM).

    • Prepare solutions for determining non-specific uptake using a high concentration of a known inhibitor (e.g., 10 µM GBR 12909 for DAT).

  • Assay Execution:

    • Aspirate the culture medium from the wells and wash the cell monolayer twice with 200 µL of room temperature assay buffer.

    • Add 50 µL of assay buffer containing the desired concentration of 3-Ethyl-2-phenylmorpholine (or control inhibitor/vehicle) to each well.

    • Scientist's Note (Causality): Pre-incubate the plate for 15-20 minutes at room temperature. This allows the test compound to equilibrate and bind to the transporters before the substrate is introduced.

    • Initiate the uptake by adding 50 µL of the radiolabeled substrate solution to all wells, bringing the total volume to 100 µL.

    • Incubate for a short, fixed period (e.g., 5-10 minutes). The timing must be precise and consistent across the plate as the data represents the initial rate of uptake. [14] * Terminate the assay by rapidly aspirating the solution and washing the wells three times with 200 µL of ice-cold assay buffer. This stops the transport process and removes extracellular radiolabel.

  • Quantification:

    • Add 150 µL of scintillation fluid to each well.

    • Seal the plate and count the radioactivity in a microplate scintillation counter. The output will be in counts per minute (CPM).

Data Analysis and Validation:

  • Define Controls (Trustworthiness):

    • Total Uptake: Wells with vehicle + radiolabel.

    • Non-Specific Uptake: Wells with a saturating concentration of a known inhibitor + radiolabel.

    • Specific Uptake: Calculated as (Total Uptake CPM) - (Non-Specific Uptake CPM). This value should account for >80% of the total uptake for the assay to be considered valid.

  • Calculate Percent Inhibition:

    • For each concentration of 3-Ethyl-2-phenylmorpholine, calculate the percent inhibition using the formula: % Inhibition = 100 * (1 - [(CPM_test - CPM_nonspecific) / (CPM_vehicle - CPM_nonspecific)])

  • Determine IC₅₀:

    • Plot the percent inhibition against the log concentration of 3-Ethyl-2-phenylmorpholine.

    • Use a non-linear regression model (sigmoidal dose-response) in software like GraphPad Prism to calculate the IC₅₀ value.

Protocol 2: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Kᵢ) of 3-Ethyl-2-phenylmorpholine at hDAT, hNET, and hSERT.

Rationale: This assay confirms that the compound's functional inhibition is due to direct interaction with the transporter. It is essential for distinguishing between competitive inhibitors and compounds that may affect uptake through other mechanisms.

Materials:

  • Membrane Source: Cell membranes prepared from HEK293-MAT cells or synaptosomes from rodent brain tissue.

  • Radioligands:

    • DAT: [³H]WIN 35,428 or [³H]BTCP [22] * NET: [³H]Nisoxetine or [³H]Desipramine

    • SERT: [³H]Citalopram or [³H]Paroxetine [15]* Binding Buffer: Typically a Tris-HCl buffer with various salts (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Test Compound & Controls: 3-Ethyl-2-phenylmorpholine and known ligands for defining non-specific binding (e.g., 10 µM Cocaine for DAT).

  • Equipment: 96-well filter plates (GF/B or GF/C), vacuum filtration manifold (cell harvester), deep-well collection plates, liquid scintillation counter.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Homogenize transfected cells or brain tissue in ice-cold buffer. [20] * Centrifuge at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the membranes. [20] * Wash and resuspend the membrane pellet in binding buffer. Determine protein concentration using a BCA or Bradford assay.

  • Assay Setup:

    • In a 96-well plate, add in order:

      • 50 µL of binding buffer.

      • 50 µL of 3-Ethyl-2-phenylmorpholine dilution (or control/vehicle).

      • 50 µL of radioligand at a concentration near its Kₑ (e.g., 1-5 nM).

      • 50 µL of membrane suspension (e.g., 10-50 µg protein/well).

    • The total assay volume is 200 µL.

  • Incubation:

    • Incubate the plate at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes). [22]

  • Termination and Filtration:

    • Scientist's Note (Causality): The reaction is terminated by rapid filtration. This separates the membrane-bound radioligand from the free radioligand in the solution.

    • Pre-soak the filter plate with a blocking agent (e.g., 0.5% polyethyleneimine) to reduce non-specific binding of the radioligand to the filter.

    • Rapidly transfer the contents of the assay plate to the filter plate and apply a vacuum to draw the liquid through.

    • Immediately wash the filters 3-4 times with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification:

    • Dry the filter plate, add scintillation fluid to each well, and count using a scintillation counter.

Data Analysis and Validation:

  • Define Controls (Trustworthiness):

    • Total Binding: Wells with vehicle + radioligand + membranes.

    • Non-Specific Binding: Wells with a saturating concentration of a known displacer + radioligand + membranes.

    • Specific Binding: Calculated as (Total Binding CPM) - (Non-Specific Binding CPM).

  • Calculate IC₅₀:

    • Follow the same procedure as in the uptake assay to generate a dose-response curve and calculate the IC₅₀ for displacement.

  • Calculate Kᵢ:

    • Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kₑ) Where [L] is the concentration of the radioligand used and Kₑ is its dissociation constant.

Expected Data and Interpretation

Based on the pharmacology of related phenylmorpholine compounds, a plausible profile for 3-Ethyl-2-phenylmorpholine is summarized below. [3][23]The data presented is illustrative and should be determined experimentally.

Assay TypeTransporterParameterExpected Value (Illustrative)Interpretation
Uptake Inhibition DAT IC₅₀20 - 100 nMPotent inhibitor of dopamine uptake.
NET IC₅₀15 - 80 nMPotent inhibitor of norepinephrine uptake.
SERT IC₅₀>1000 nMWeak inhibitor of serotonin uptake.
Radioligand Binding DAT Kᵢ30 - 150 nMHigh affinity for the dopamine transporter.
NET Kᵢ25 - 100 nMHigh affinity for the norepinephrine transporter.
SERT Kᵢ>1500 nMLow affinity for the serotonin transporter.

Interpretation:

  • Potency: The low nanomolar IC₅₀ and Kᵢ values for DAT and NET indicate that 3-Ethyl-2-phenylmorpholine is a potent ligand and functional inhibitor at these transporters.

  • Selectivity: The compound shows high selectivity for DAT and NET over SERT. The selectivity ratio (e.g., SERT IC₅₀ / DAT IC₅₀) would be greater than 10, suggesting a pharmacological profile similar to other stimulants and distinct from serotonin-selective antidepressants.

  • Mechanism: The concordance between binding (Kᵢ) and functional inhibition (IC₅₀) values suggests that 3-Ethyl-2-phenylmorpholine acts as a competitive inhibitor at the substrate binding site of DAT and NET. Further studies, such as substrate release assays, would be needed to determine if it also acts as a releasing agent like its parent compound, phenmetrazine. [5]

References

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  • National Center for Biotechnology Information. (2018). Discovery and Development of Monoamine Transporter Ligands. PMC. Retrieved from [Link]

  • Wikipedia. (n.d.). Substituted phenylmorpholine. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • Google Patents. (2013). Phenylmorpholines and analogues thereof.
  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. PMC. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay - FR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Overview of Monoamine Transporters. PMC. Retrieved from [Link]

  • BioIVT. (n.d.). NET (SLC6A2) Transporter Assay. Retrieved from [Link]

  • PubMed. (2012). A fluorescent-based assay for live cell, spatially resolved assessment of vesicular monoamine transporter 2-mediated neurotransmitter transport. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Proteomic comparison of different synaptosome preparation procedures. PMC. Retrieved from [Link]

  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

  • Springer Nature Experiments. (2013). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Retrieved from [Link]

  • National Institutes of Health. (2024). Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine studied by means of in vitro systems. Retrieved from [Link]

  • Western Kentucky University. (n.d.). Characterization of a mutant dopamine transporter in HEK-293 cells. Retrieved from [Link]

  • Bio-protocol. (2019). Striatal Synaptosomes Preparation from Mouse Brain. Retrieved from [Link]

  • ACS Publications. (2020). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • MDPI. (2022). Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes. Retrieved from [Link]

  • ResearchGate. (2013). A good protocol for extracting mouse brain synaptosomes?. Retrieved from [Link]

  • PubMed Central. (2021). In Vitro Characterization of 6-Methyl-3-(2-nitro-1-(thiophen-2-yl)ethyl)-2-phenyl-1H-indole (ZCZ011) at the Type 1 Cannabinoid Receptor. Retrieved from [Link]

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Sources

Application

Application Note &amp; Protocols: A Tiered Approach for the In Vitro Characterization of 3-Ethyl-2-phenylmorpholine (3-EPM)

Introduction 3-Ethyl-2-phenylmorpholine (3-EPM) is a structural analog of phenmetrazine, a psychostimulant with a history of clinical use as an anorectic and subsequent recreational abuse.[1][2][3] Like its parent compou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-Ethyl-2-phenylmorpholine (3-EPM) is a structural analog of phenmetrazine, a psychostimulant with a history of clinical use as an anorectic and subsequent recreational abuse.[1][2][3] Like its parent compound, 3-EPM is presumed to exert its primary effects by acting as a monoamine releasing agent, a class of drugs that reverses the normal function of transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[4][5][6] This action increases the extracellular concentrations of these key neurotransmitters, leading to stimulant effects. A thorough in vitro characterization is essential to define the pharmacological profile, potency, selectivity, and potential neurotoxic liabilities of novel compounds like 3-EPM.

This guide presents a structured, multi-tiered workflow designed for researchers, scientists, and drug development professionals. It provides a logical progression from foundational assays confirming the primary mechanism of action to more complex, physiologically relevant models that probe for downstream cellular consequences and central nervous system (CNS) bioavailability. Each protocol is designed as a self-validating system, with explanations for key experimental choices to ensure scientific integrity and reproducibility.

Tier 1: Foundational Analysis - Cytotoxicity and Primary Mechanism of Action

Objective: The initial goal is to establish a safe therapeutic window for 3-EPM in a relevant cell model and to provide direct evidence of its presumed monoamine-releasing activity.

Protocol 1.1: Cellular Viability and Cytotoxicity Assessment

Rationale: Before assessing the pharmacological effects of 3-EPM, it is crucial to determine the concentration range at which it is not overtly toxic to the cells. This ensures that subsequent observations are due to specific pharmacological actions rather than general cytotoxicity. The human neuroblastoma cell line SH-SY5Y is an excellent model for this initial screening.[7][8] These cells are of human origin, express key neuronal markers, and have catecholaminergic properties, including the ability to synthesize dopamine and norepinephrine.[8][9]

Detailed Protocol:

  • Cell Culture: Culture SH-SY5Y cells (ATCC® CRL-2266™) in a 1:1 mixture of Eagle’s Minimum Essential Medium (EMEM) and F12 medium, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding: Seed 1 x 10⁴ cells per well in a clear, flat-bottom 96-well plate in a final volume of 100 µL. Allow cells to adhere and grow for 24 hours.

  • Compound Preparation: Prepare a 100 mM stock solution of 3-EPM in sterile DMSO. Create a 2X serial dilution series in culture medium, ranging from 20 mM down to ~0.6 µM. The final DMSO concentration in all wells should be ≤ 0.1%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 3-EPM dilutions. Include "vehicle control" wells (medium with 0.1% DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve and determine the IC₅₀ (the concentration that causes 50% inhibition of cell viability) using non-linear regression.

Data Presentation Example:

3-EPM Conc. (µM)% Cell Viability (Mean ± SD)
0 (Vehicle)100 ± 4.5
198.7 ± 5.1
1095.2 ± 4.8
5088.1 ± 6.2
10075.4 ± 7.1
25051.3 ± 5.9
50022.6 ± 4.3
10005.1 ± 2.1
IC₅₀ (µM) ~255

Tier 2: Quantifying Potency and Selectivity at Monoamine Transporters

Objective: To determine the potency and selectivity of 3-EPM for inhibiting the reuptake of dopamine, norepinephrine, and serotonin. This is a standard and reliable method to infer the releasing potential and pharmacological profile of a compound.[3][10]

Protocol 2.1: Neurotransmitter Uptake Inhibition Assay

Rationale: This assay measures how effectively 3-EPM competes with neurotransmitters for uptake via their respective transporters. A lower IC₅₀ value indicates higher potency. Using HEK293 cells individually expressing human DAT, NET, or SERT allows for a clean, specific assessment of the compound's activity at each transporter. Fluorescent substrate-based kits offer a non-radioactive, high-throughput alternative.[11][12][13]

Detailed Protocol:

  • Cell Culture: Culture HEK293 cells stably expressing hDAT, hNET, or hSERT in DMEM with 10% FBS, 1% Pen-Strep, and an appropriate selection antibiotic (e.g., G418).

  • Seeding: Seed 40,000-60,000 cells per well into a black, clear-bottom 96-well plate and allow to form a confluent monolayer overnight.[11]

  • Assay Buffer: Prepare an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Compound & Control Preparation:

    • Prepare a 2X serial dilution of 3-EPM in assay buffer. Concentrations should span a wide range (e.g., 1 nM to 100 µM).

    • Prepare 2X solutions of known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, Desipramine for NET, Fluoxetine for SERT).

  • Assay Execution (using a commercial fluorescent substrate kit, e.g., Molecular Devices Neurotransmitter Transporter Uptake Assay Kit):

    • Wash the cell monolayer gently with assay buffer.

    • Add 50 µL of the 2X 3-EPM dilutions or control inhibitors to the appropriate wells.

    • Prepare the 2X fluorescent substrate working solution according to the manufacturer's protocol.

    • Add 50 µL of the 2X substrate solution to all wells to initiate uptake.

    • Immediately place the plate in a bottom-reading fluorescent microplate reader (e.g., FlexStation 3) pre-set to 37°C.

    • Measure the increase in intracellular fluorescence over time (kinetic read) or at a fixed endpoint (e.g., 20 minutes).

  • Data Analysis: For each concentration, calculate the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence. Normalize the data to the vehicle control (100% uptake) and a maximal inhibitor control (0% uptake). Plot the dose-response curves and calculate the IC₅₀ for each transporter using non-linear regression.

Data Presentation Example:

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)Selectivity (NET/DAT)Selectivity (SERT/DAT)
3-EPM85 ± 9.145 ± 6.32150 ± 1500.5325.3

Workflow Visualization:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Seed hDAT, hNET, or hSERT expressing cells in 96-well plate p2 Prepare 2X serial dilutions of 3-EPM and controls p3 Prepare 2X fluorescent substrate solution a1 Add 3-EPM/controls to cell plate p3->a1 a2 Add fluorescent substrate to initiate uptake a1->a2 a3 Measure fluorescence change (kinetic or endpoint) a2->a3 d1 Normalize data to controls (0% and 100% uptake) a3->d1 d2 Plot dose-response curve d1->d2 d3 Calculate IC50 values d2->d3

Caption: Workflow for the Neurotransmitter Uptake Inhibition Assay.

Tier 3: Investigating Downstream Cellular Effects

Objective: To move beyond the primary mechanism and investigate the potential for 3-EPM to induce cellular stress, a known consequence of altered monoamine homeostasis.

Protocol 3.1: Assessment of Reactive Oxygen Species (ROS) Production

Rationale: The metabolism of excess cytosolic dopamine and norepinephrine can generate reactive oxygen species (ROS), leading to oxidative stress, which is a key mechanism of neurotoxicity for many stimulants.[14] Measuring ROS production provides a direct assessment of this potential liability. The fluorescent probe CM-H₂DCFDA is a reliable tool for this purpose, as it becomes fluorescent upon oxidation by ROS within the cell.[15][16]

Detailed Protocol:

  • Cell Culture: Use differentiated SH-SY5Y cells or primary cortical neurons for a more physiologically relevant model. To differentiate SH-SY5Y cells, treat with 10 µM retinoic acid for 5-7 days.[17]

  • Seeding: Plate cells in a black, clear-bottom 96-well plate and allow them to differentiate/recover.

  • Compound Treatment: Treat cells with sub-lethal concentrations of 3-EPM (e.g., IC₅₀/10, IC₅₀/4) determined from Protocol 1.1. Include a vehicle control and a positive control (e.g., 100 µM H₂O₂ or Menadione). Incubate for a relevant time period (e.g., 6, 12, or 24 hours).

  • Probe Loading:

    • Remove the treatment medium and wash cells once with warm HBSS.

    • Prepare a 10 µM working solution of CM-H₂DCFDA in HBSS.

    • Add 100 µL of the probe solution to each well and incubate for 30-45 minutes at 37°C, protected from light.

  • Measurement:

    • Wash the cells twice with warm HBSS to remove excess probe.

    • Add 100 µL of HBSS back to each well.

    • Measure fluorescence using a microplate reader with excitation at ~495 nm and emission at ~529 nm.

  • Data Analysis: Quantify the fluorescence intensity for each condition and express it as a percentage of the vehicle control.

Proposed Signaling Pathway Visualization:

G EPM 3-EPM DAT DAT / NET (Transporter Reversal) EPM->DAT DA_NE Increased Cytosolic Dopamine & Norepinephrine DAT->DA_NE MAO Monoamine Oxidase (MAO) Metabolism DA_NE->MAO ROS Reactive Oxygen Species (ROS) Production MAO->ROS Stress Oxidative Stress ROS->Stress Toxicity Potential Neurotoxicity Stress->Toxicity

Caption: Proposed pathway from transporter reversal to oxidative stress.

Tier 4: Advanced Models for CNS Permeability and Cellular Interactions

Objective: To assess the potential for 3-EPM to reach its target in the brain and to study its effects in a more complex cellular environment that mimics the CNS.

Protocol 4.1: In Vitro Blood-Brain Barrier (BBB) Permeability Assay

Rationale: For a centrally-acting drug to be effective, it must cross the highly selective blood-brain barrier. The hCMEC/D3 cell line is a well-established and validated model of the human BBB.[18][19][20] This assay measures the rate at which 3-EPM crosses a monolayer of these cells, providing an apparent permeability coefficient (Papp) that predicts in vivo CNS penetration.

Detailed Protocol:

  • System Setup:

    • Coat the microporous membrane of Transwell™ inserts (e.g., 0.4 µm pore size) with rat tail collagen type I.[19][21]

    • Seed hCMEC/D3 cells onto the inserts at a high density (e.g., 25,000 cells/cm²) and culture until they form a confluent monolayer.[21]

  • Barrier Integrity Check: Confirm monolayer integrity by measuring Trans-Endothelial Electrical Resistance (TEER). A high TEER value indicates tight junction formation.

  • Permeability Assay:

    • Wash the monolayer on both the apical (blood side) and basolateral (brain side) compartments with transport buffer (e.g., HBSS).

    • Add 3-EPM (e.g., at 10 µM) to the apical chamber. Also include control compounds with known permeability (e.g., Propranolol for high, Lucifer Yellow for low).

    • At various time points (e.g., 15, 30, 60, 120 minutes), take a sample from the basolateral chamber. Replace the volume with fresh transport buffer.

  • Quantification: Analyze the concentration of 3-EPM in the collected samples using LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

Protocol 4.2: Neuron-Astrocyte Co-culture Model

Rationale: In the brain, neurons do not exist in isolation. Astrocytes play a critical role in metabolic support, neurotransmitter clearance, and the inflammatory response. A co-culture model allows for the investigation of how astrocytes might modulate the neurotoxic effects of 3-EPM or how the compound might induce neuroinflammation.[22][23][24][25]

Conceptual Protocol:

  • Establish Cultures: Culture primary astrocytes to form a feeder layer. After 1-2 weeks, seed primary neurons (e.g., cortical or hippocampal) on top of the astrocyte layer.[24]

  • Treatment: Once the co-culture is mature (showing extensive neurite networks), treat with sub-lethal concentrations of 3-EPM.

  • Endpoints for Analysis:

    • Neuronal Health: Assess neuronal viability, neurite length, and synaptic marker expression (e.g., Synaptophysin) using immunocytochemistry and high-content imaging.

    • Astrocyte Activation (Gliosis): Measure the expression and morphology of Glial Fibrillary Acidic Protein (GFAP), a marker of reactive gliosis.

    • Neuroinflammation: Collect the culture supernatant and measure the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA or multiplex assay.

References

  • Blair, J. A. (2013). U.S. Patent Application No. 13/755,892.
  • Cunha, C., et al. (2017). Human Co-culture Model of Neurons and Astrocytes to Test Acute Cytotoxicity of Neurotoxic Compounds. Neurotoxicity Research, 33(2), 347-360. [Link]

  • Vu, K., et al. (2009). Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Eukaryotic Cell, 8(11), 1803-1807. [Link]

  • Rothman, R. B., & Baumann, M. H. (2009). Uptake and release of neurotransmitters. Current Protocols in Neuroscience, Chapter 7, Unit 7.18. [Link]

  • Wikipedia contributors. (n.d.). Substituted phenylmorpholine. Wikipedia. [Link]

  • Teppola, H., et al. (2021). Transformation of SH-SY5Y cell line into neuron-like cells: Investigation of electrophysiological and biomechanical changes. Neuroscience Letters, 747, 135628. [Link]

  • Luethi, D., et al. (2019). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. International Journal of Neuropsychopharmacology, 22(8), 517-529. [Link]

  • Kalyanaraman, B., et al. (2014). Measurement of Reactive Oxygen Species in the Culture Media Using Acridan Lumigen PS-3 Assay. Journal of Visualized Experiments, (87), 51618. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenmetrazine. PubChem. [Link]

  • Jourdain, A. A., et al. (2007). Reactive oxygen species (ROS) detection in cultured cortical neurones... ResearchGate. [Link]

  • Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. [Link]

  • Wikipedia contributors. (n.d.). Monoamine releasing agent. Wikipedia. [Link]

  • World Precision Instruments. (n.d.). Automation and Optimization of 3-D Blood Brain Barrier Model. [Link]

  • Asatryan, A. M., et al. (2020). Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

  • JoVE. (2022). Neuronal & Astrocyte Co-Culture Assay For High Content Analysis: Neurotoxicity l Protocol Preview. YouTube. [Link]

  • Wilson, C., et al. (2018). Reactive Oxygen Species: Angels and Demons in the Life of a Neuron. Antioxidants, 7(5), 66. [Link]

  • Brandt, S. D., et al. (2016). Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers. Drug Testing and Analysis, 9(4), 550-560. [Link]

  • Martin, E. R., et al. (2022). A novel method for generating glutamatergic SH-SY5Y neuron-like cells utilizing B-27 supplement. Frontiers in Pharmacology, 13, 943627. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Tidwell, J. L. (2019). Pharmacodynamics of Monoamine Transporter Releasing Agents and Reuptake Inhibitors. University of Alabama at Birmingham. [Link]

  • Lukiw, W. J., et al. (2005). Generation of Reactive Oxygen Species (ROS) and Pro-Inflammatory Signaling in Human Brain Cells in Primary Culture. Journal of Alzheimer's Disease, 8(3), 241-253. [Link]

  • Crooks, P. A., et al. (2014). Synthesis of 2-(Substituted phenyl)-3,5,5-trimethylmorpholine Analogues and Their Effects on Monoamine Uptake, Nicotinic Acetylcholine Receptor Function, and Behavioral Effects of Nicotine. Journal of Medicinal Chemistry, 57(15), 6524-6539. [Link]

  • van der Kant, R., et al. (2019). Reactive Astrocytes Contribute to Alzheimer's Disease-Related Neurotoxicity and Synaptotoxicity in a Neuron-Astrocyte Co-culture Assay. Frontiers in Neurology, 10, 867. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. [Link]

  • Wikipedia contributors. (n.d.). 2-Phenylmorpholine. Wikipedia. [Link]

  • Cedarlane. (n.d.). Human Cerebral Microvascular Endothelial Cell Line (hCMEC/D3). [Link]

  • Al-kassas, R., & Al-Gohary, O. M. (2021). Review: In vitro Drug Release Characterization Models. ResearchGate. [Link]

  • Millipore. (2009). A Neuronal and Astrocyte Co-Culture Assay for High Content Analysis of Neurotoxicity. [Link]

  • Spácil, Z., et al. (2022). Streamlining Culture Conditions for the Neuroblastoma Cell Line SH-SY5Y: A Prerequisite for Functional Studies. Cells, 11(14), 2197. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. MedicalExpo. [Link]

  • Journal of Chemical Reviews. (2021). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. [Link]

  • Galindo, M. F., et al. (2004). Reactive oxygen species induce different cell death mechanisms in cultured neurons. Free Radical Biology and Medicine, 36(9), 1159-1167. [Link]

  • Xicoy, H., et al. (2023). SH-SY5Y Cell Line In Vitro Models for Parkinson Disease Research—Old Practice for New Trends. International Journal of Molecular Sciences, 24(2), 1599. [Link]

  • Cvijić, S., et al. (2022). Modeling of in vitro drug release from polymeric microparticle carriers. Arhiv za farmaciju, 72(5), 395-421. [Link]

  • AlTamiemi, E. O., et al. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]

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Method

experimental design for studying stimulant properties of morpholine derivatives

Abstract This guide outlines a rigorous experimental framework for evaluating the stimulant properties of morpholine derivatives (e.g., phenmetrazine analogs). Unlike simple reuptake inhibitors, morpholine-based stimulan...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide outlines a rigorous experimental framework for evaluating the stimulant properties of morpholine derivatives (e.g., phenmetrazine analogs). Unlike simple reuptake inhibitors, morpholine-based stimulants often act as monoamine transporter substrates, necessitating a specific sequence of in vitro release assays and in vivo neurochemical validations. This protocol synthesizes radioligand binding, functional uptake/efflux assays, and microdialysis-coupled behavioral tracking to establish a compound's efficacy, mechanism of action, and safety profile.

Introduction & Rationale

Morpholine derivatives, typified by 3-methyl-2-phenylmorpholine (Phenmetrazine) , represent a distinct class of sympathomimetic agents.[1] Structurally, the morpholine ring replaces the acyclic amine of amphetamine, conferring increased metabolic stability and lipophilicity while retaining affinity for monoamine transporters (MATs).

The Experimental Challenge: Distinguishing between a Reuptake Inhibitor (e.g., Cocaine, Methylphenidate) and a Substrate-Type Releaser (e.g., Amphetamine, Phenmetrazine) is the critical objective.

  • Inhibitors bind to the transporter and block neurotransmitter entry.

  • Releasers enter the neuron via the transporter and trigger reverse transport (efflux) of dopamine (DA), norepinephrine (NE), and serotonin (5-HT).

This distinction dictates the abuse potential and therapeutic window of the candidate drug. The following workflow is designed to deconvolute these mechanisms.

Phase 1: In Vitro Pharmacological Profiling

Transporter Binding Affinity ( )

Before functional assessment, determine if the derivative binds to the target.

  • System: HEK293 cells stably transfected with human DAT, NET, or SERT.

  • Radioligands:

    • hDAT:

      
      WIN35,428 (High affinity, cocaine analog).
      
    • hNET:

      
      Nisoxetine.
      
    • hSERT:

      
      Citalopram.
      
  • Protocol Insight: Use membrane preparations rather than whole cells to eliminate transport confounds. Competition binding curves (10 concentrations,

    
     to 
    
    
    
    M) determine the
    
    
    .
Functional Uptake Inhibition ( )

Measures the compound's ability to prevent neurotransmitter clearance.

  • Protocol:

    • Plate hDAT-HEK293 cells in poly-D-lysine coated 96-well plates.

    • Incubate with test compound (15 min, 37°C) in Krebs-Ringer Buffer (KRB).

    • Add substrate:

      
      Dopamine (50 nM final concentration).
      
    • Terminate after 5 min (linear phase) with ice-cold buffer.

    • Lyse cells and count radioactivity.

The Critical Step: Transporter-Mediated Efflux (Release Assay)

This assay differentiates morpholines from cocaine-like agents.

  • Concept: If the compound causes the release of pre-loaded

    
    DA, it is a substrate/releaser.
    
  • Methodology:

    • Pre-loading: Incubate cells with

      
      DA (20 min) to fill the cytosolic pool.
      
    • Wash: Extensive washing (3x) to remove extracellular radioactivity.

    • Challenge: Add the morpholine derivative.

    • Readout: Measure radioactivity in the supernatant (efflux) vs. lysate (retained).

  • Interpretation: A dose-dependent increase in supernatant radioactivity confirms "amphetamine-like" releaser activity.

Figure 1: In Vitro Decision Tree

InVitroWorkflow Start Morpholine Candidate Binding Radioligand Binding (Membrane Prep) Start->Binding Screen Affinity Functional Uptake Inhibition (Whole Cell) Binding->Functional If Ki < 1000nM Efflux Efflux/Release Assay (Pre-loaded Cells) Functional->Efflux Determine Mechanism Result_Inhibitor Pure Uptake Inhibitor (Cocaine-like) Efflux->Result_Inhibitor No Efflux Result_Releaser Substrate Releaser (Phenmetrazine-like) Efflux->Result_Releaser High Efflux

Caption: Workflow distinguishing uptake inhibition from substrate-mediated release mechanisms.

Phase 2: In Vivo Behavioral Phenotyping

Open Field Locomotor Activity (OFT)

The primary readout for psychostimulant activity is horizontal ambulation.

  • Subjects: Adult male C57BL/6J mice (n=8-10/group).

  • Apparatus: 40x40cm acrylic chambers with infrared beam arrays (e.g., San Diego Instruments).

  • Protocol:

    • Habituation (Days 1-2): Place mice in chambers for 60 min/day (drug-free) to reduce novelty-induced stress.

    • Test (Day 3):

      • T=0: Place in chamber (30 min baseline).

      • T=30: IP Injection (Vehicle, Morpholine Analog [1, 3, 10 mg/kg], or Amphetamine Control).

      • T=30-120: Record ambulatory beam breaks in 5-min bins.

  • Data Analysis: Plot "Distance Traveled (cm)" vs. "Time". A stimulant will show a sharp spike post-injection that decays based on half-life.

Behavioral Sensitization

Chronic stimulant use leads to "sensitization" (increased response to the same dose).

  • Regimen: Daily injections for 5 days -> 2-day washout -> Challenge dose.

  • Significance: Sensitization correlates with neuroplasticity in the mesolimbic dopamine system and predicts abuse liability.

Phase 3: Neurochemical Validation (Microdialysis)

To prove the behavior is driven by dopamine, we measure extracellular neurotransmitters in real-time.

Stereotaxic Surgery
  • Target: Nucleus Accumbens (NAc) Shell.

  • Coordinates (Mouse): AP +1.4 mm, ML ±0.5 mm, DV -4.5 mm (relative to Bregma).

  • Probe: 2mm membrane length, 20 kDa cutoff.

Microdialysis Protocol
  • Perfusion: Artificial Cerebrospinal Fluid (aCSF) at 1.0 µL/min.

  • Stabilization: 120 min washout period post-probe insertion.

  • Sampling: Collect dialysate every 15 min.

  • Analysis: HPLC-ECD (Electrochemical Detection) or HPLC-MS/MS for DA, 5-HT, and NE.

  • Correlation: Overlay DA concentration (% baseline) with Locomotor Activity counts from Phase 2.

Figure 2: Microdialysis Workflow

Microdialysis Surgery Stereotaxic Implantation (NAc Shell) Recovery Recovery (5-7 Days) Surgery->Recovery Perfusion aCSF Perfusion (1 µL/min) Recovery->Perfusion Baseline Baseline Sampling (3 samples, <10% variance) Perfusion->Baseline Drug Drug Administration (IP Injection) Baseline->Drug Analysis HPLC-ECD Analysis (DA/5-HT Quantification) Drug->Analysis

Caption: Experimental timeline for in vivo neurochemical monitoring.

Phase 4: Safety & Toxicology

Morpholine derivatives must be screened for off-target cardiac risks, common in stimulants.

hERG Channel Inhibition
  • Risk: QT interval prolongation leading to Torsades de Pointes.

  • Method: Patch-clamp assay in hERG-CHO cells.

  • Threshold:

    
     should be >30-fold higher than the therapeutic 
    
    
    
    .
Cytotoxicity
  • Assay: MTT or LDH release in SH-SY5Y (neuronal) and HepG2 (liver) cells.

  • Purpose: Ensure the "stimulant" effect isn't preceded by cellular damage.

Summary of Key Data Outputs

ExperimentMetricUnitInterpretation
Binding

nMAffinity (Lower = Stronger)
Uptake

nMPotency of blockade
Efflux

/

nM / %Releasing capability (High

= Releaser)
Locomotor Total DistancecmStimulant efficacy
Microdialysis AUC% BaselineNeurochemical magnitude
Safety hERG

µMCardiac safety margin

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4762, Phenmetrazine. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.[2] Frontiers in Pharmacology. Retrieved from [Link]

  • Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR).[3][4] Bioorganic Chemistry. Retrieved from [Link]

  • Olive, M. F., et al. (2000). Microdialysis in the mouse nucleus accumbens: a method for detection of monoamine and amino acid neurotransmitters with simultaneous assessment of locomotor activity.[5] Brain Research Protocols.[5] Retrieved from [Link]

Sources

Application

Application Note: Cytotoxicity Profiling of 3-Ethyl-2-phenylmorpholine (Phenetrazine)

This Application Note and Protocol Guide details the assessment of 3-Ethyl-2-phenylmorpholine (chemically known as Phenetrazine ), a structural analogue of the psychostimulant Phenmetrazine.[1] While often investigated f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the assessment of 3-Ethyl-2-phenylmorpholine (chemically known as Phenetrazine ), a structural analogue of the psychostimulant Phenmetrazine.[1]

While often investigated for central nervous system (CNS) activity as a norepinephrine-dopamine releasing agent (NDRA), the cytotoxicity profiling of this compound is critical for two distinct purposes:[1]

  • Safety Pharmacology: Determining neurotoxic thresholds (abuse potential/overdose modeling).[1]

  • Metabolic Toxicity: Assessing hepatotoxic risks during drug metabolism.[1]

[1]

Introduction & Mechanistic Rationale

3-Ethyl-2-phenylmorpholine is a morpholine derivative where the N-methyl group of phenmetrazine is replaced by an ethyl group.[1] As a psychotropic substance, its primary toxicity concerns stem from oxidative stress in dopaminergic neurons and metabolic load in hepatocytes.

Why These Assays?
  • Metabolic Competence (MTT/MTS): Stimulants often disrupt mitochondrial electron transport. Tetrazolium-based assays (MTT/MTS) directly measure this mitochondrial impairment.[1]

  • Membrane Integrity (LDH): Morpholine derivatives can be lipophilic. High concentrations may solubilize cell membranes directly, causing necrosis rather than programmed cell death.

  • Oxidative Stress (ROS): The oxidation of cytosolic dopamine (induced by massive release) generates reactive oxygen species (ROS), a hallmark of stimulant neurotoxicity.

Experimental Ecosystem: Cell Line Selection

Do not use generic cells blindly. Select based on the "Toxicity Target."[1][2]

Cell LineTissue OriginRationale for 3-Ethyl-2-phenylmorpholine
SH-SY5Y NeuroblastomaPrimary Model. Expresses dopamine transporters (DAT).[1] Mimics the specific CNS target environment.[1]
HepaRG / HepG2 LiverMetabolic Model. Assessment of toxicity caused by hepatic metabolites (e.g., hydroxylation products).
HEK293 Kidney (Embryonic)Control Model. Non-specialized cells to determine general basal cytotoxicity vs. specific neurotoxicity.

Experimental Workflow Visualization

The following diagram outlines the logical flow for a multi-parametric toxicity assessment, moving from simple viability to mechanistic verification.

CytotoxicityWorkflow cluster_Assays Multiplexed Assay Endpoints Start Compound Preparation (DMSO Stock < 0.1%) Seeding Cell Seeding (SH-SY5Y / HepG2) Start->Seeding Treatment Drug Exposure (24h - 48h) Seeding->Treatment Adherence (24h) MTS Mitochondrial Activity (MTS Assay) Treatment->MTS LDH Membrane Rupture (LDH Release) Treatment->LDH ROS Oxidative Stress (DCFH-DA Staining) Treatment->ROS Analysis Data Analysis (IC50 & ANOVA) MTS->Analysis Viability % LDH->Analysis Cytotoxicity % ROS->Analysis RFU Intensity

Figure 1: Integrated workflow for assessing Phenetrazine cytotoxicity, combining viability, necrosis, and oxidative stress markers.[1]

Detailed Protocols

Protocol A: Mitochondrial Viability (MTS Assay)

Standardized for high-throughput screening of IC50.[1]

Reagents:

  • MTS Reagent: (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium).[1] Preferred over MTT due to solubility (no solubilization step required).

  • Vehicle: DMSO (Dimethyl sulfoxide).

Procedure:

  • Seeding: Plate SH-SY5Y cells at 1.5 × 10⁴ cells/well in 96-well plates. Incubate for 24h to allow attachment.

  • Preparation: Dissolve 3-Ethyl-2-phenylmorpholine in DMSO to create a 100 mM stock.

  • Dilution: Prepare serial dilutions in culture media.

    • Critical Range: 1 µM, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM.

    • Control: Final DMSO concentration must be ≤ 0.1% in all wells.[1]

  • Exposure: Aspirate old media and add 100 µL of treatment media. Incubate for 24 hours at 37°C.

  • Assay: Add 20 µL of MTS reagent directly to each well.

  • Incubation: Incubate for 2–4 hours until color develops (brownish-purple).

  • Readout: Measure absorbance at 490 nm .

Validation Check:

  • Blank Subtraction: Subtract the absorbance of media-only wells.[1]

  • Positive Control: Use 10% Triton X-100 (100% kill) to define the "0% Viability" baseline.

Protocol B: Membrane Integrity (LDH Release Assay)

Distinguishes between apoptotic (intact membrane) and necrotic (ruptured membrane) cell death.

Mechanism: Lactate Dehydrogenase (LDH) is a stable cytosolic enzyme released upon cell lysis.

Procedure:

  • Supernatant Collection: After the 24h drug exposure (from Protocol A setup), carefully transfer 50 µL of culture supernatant to a new clear 96-well plate.

  • Substrate Addition: Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate) to the supernatant.

  • Reaction: Incubate for 30 minutes at Room Temperature (protected from light).

  • Stop Solution: Add 50 µL of Stop Solution (Acetic acid or HCl based).

  • Readout: Measure absorbance at 490 nm (Signal) and 680 nm (Background).

Calculation:


[1]
  • Spontaneous Release: Untreated cells.[1]

  • Maximum Release: Cells treated with Lysis Buffer (Triton X-100) 45 mins prior to collection.

Protocol C: Oxidative Stress (DCFH-DA Assay)

Critical for morpholine stimulants to detect ROS generation before cell death occurs.[1]

Reagents:

  • DCFH-DA: 2',7'-Dichlorofluorescin diacetate (Cell permeable).[1]

Procedure:

  • Loading: Wash treated cells (post-exposure or short-term 6h exposure) with PBS.[1]

  • Staining: Incubate cells with 10 µM DCFH-DA in serum-free media for 30 minutes at 37°C.

  • Wash: Wash 2x with PBS to remove extracellular dye.[1]

  • Readout: Measure Fluorescence immediately.[1]

    • Excitation: 485 nm

    • Emission: 535 nm

  • Interpretation: An increase in fluorescence intensity (Relative Fluorescence Units - RFU) correlates linearly with intracellular ROS levels.[1]

Mechanistic Pathway Visualization

Understanding how 3-Ethyl-2-phenylmorpholine induces toxicity helps interpret the data.[1]

Mechanism Drug 3-Ethyl-2-phenylmorpholine (Extracellular) Entry Cellular Uptake (Lipophilic Diffusion) Drug->Entry Mito Mitochondrial Complex I Inhibition Entry->Mito High Dose DA_Release Vesicular Dopamine Displacement Entry->DA_Release Pharmacologic Action ROS ROS Generation (H2O2 / Superoxide) Mito->ROS Electron Leak DA_Release->ROS DA Oxidation Damage DNA Damage & Lipid Peroxidation ROS->Damage Death Apoptosis / Necrosis Damage->Death

Figure 2: Putative cytotoxic pathways.[1] Toxicity is likely driven by oxidative stress from dopamine oxidation and direct mitochondrial interference at high concentrations.

Data Reporting & Interpretation

When reporting results for 3-Ethyl-2-phenylmorpholine, structure your data as follows:

ParameterMetricInterpretation Criteria
Potency IC50 < 10 µM: Highly Toxic10–100 µM: Moderately Toxic> 100 µM: Low Toxicity
Mechanism LDH/MTS Ratio High Ratio (>1): Necrosis (Membrane lysis)Low Ratio: Apoptosis (Metabolic fade before rupture)
Stress ROS Fold Change > 1.5x increase over control indicates significant oxidative stress.[1]

Statistical Analysis:

  • Perform experiments in triplicate (n=3 biological replicates).

  • Use One-way ANOVA followed by Dunnett’s post-hoc test to compare treatment groups against the Vehicle Control.

  • Significance threshold: p < 0.05.

Safety & Handling

  • Controlled Substance Status: 3-Ethyl-2-phenylmorpholine (Phenetrazine) is a structural analogue of Phenmetrazine (Schedule II in US).[1] Handle in accordance with local regulations (e.g., DEA, EMA) regarding controlled substance analogues.

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety glasses. Handle powder in a fume hood to avoid inhalation.[1]

References

  • PubChem. (n.d.).[1][2] Phenmetrazine (3-Methyl-2-phenylmorpholine) Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Mayer, M., et al. (2025).[3] Toxicokinetics and analytical toxicology of the phenmetrazine-derived new psychoactive substance 3,4-methylenedioxyphenmetrazine. Archives of Toxicology. Retrieved from [Link]

  • RSC Advances. (2015). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines.[1][4] Royal Society of Chemistry.[1] Retrieved from [Link]

  • Wikipedia. (n.d.).[1][2] Substituted phenylmorpholine. Retrieved from [Link][5]

Sources

Method

Application Note: Strategies for Developing Stable Formulations of 3-Ethyl-2-phenylmorpholine for Preclinical Research

Abstract 3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine, holding potential for various research applications. The utility and reproducibility of preclinical studies involving this compound are fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine, holding potential for various research applications. The utility and reproducibility of preclinical studies involving this compound are fundamentally dependent on the use of stable and well-characterized formulations. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to create stable formulations of 3-Ethyl-2-phenylmorpholine. We address the core challenges associated with amine-containing morpholine derivatives, including limited aqueous solubility and susceptibility to oxidative and pH-mediated degradation. This document outlines a systematic approach, beginning with pre-formulation assessment of the compound's physicochemical properties, followed by detailed protocols for solubility screening, pH-stability profiling, and the preparation of both aqueous and co-solvent-based formulations. Furthermore, we provide a validated starting point for an HPLC-based analytical method to ensure formulation integrity and stability over time.

Introduction

3-Ethyl-2-phenylmorpholine belongs to the substituted phenylmorpholine class of compounds, which are derivatives of the psychostimulant drug phenmetrazine. Like its analogs, it is a monoamine neurotransmitter releaser with potential stimulant effects, making it a compound of interest for neurological and pharmacological research. However, the successful translation of this compound from benchtop synthesis to reliable in vitro and in vivo experimentation hinges on overcoming critical formulation challenges.

The presence of a secondary amine within the morpholine ring makes 3-Ethyl-2-phenylmorpholine a weak base, prone to pH-dependent solubility and various degradation pathways. An unstable formulation can lead to a decrease in the effective concentration of the active compound, the generation of potentially confounding degradation products, and ultimately, to unreliable and irreproducible experimental results.

This application note serves as a practical guide to navigate these challenges. It provides both the theoretical basis and actionable protocols to systematically develop, characterize, and validate stable formulations suitable for research purposes.

Physicochemical Profile & Pre-formulation Considerations

A thorough understanding of the molecule's intrinsic properties is the cornerstone of rational formulation design.

Structure and Key Functional Groups

The structure of 3-Ethyl-2-phenylmorpholine contains several key features that dictate its formulation behavior:

  • Morpholine Ring: Contains a secondary amine (pKa ~7.6, estimated from phenmetrazine hydrochloride) which is basic and a primary site for protonation and salt formation. This nitrogen is also susceptible to oxidation.

  • Phenyl and Ethyl Groups: These lipophilic moieties contribute to the molecule's overall low intrinsic aqueous solubility.

Estimated Physicochemical Properties

Since detailed experimental data for 3-Ethyl-2-phenylmorpholine is not widely published, we can extrapolate properties from its close analog, phenmetrazine. These estimations are critical for initial formulation strategy.

PropertyEstimated ValueImplication for Formulation
Molecular Formula C₁₃H₁₉NO-
Molecular Weight ~205.30 g/mol Required for concentration calculations.
pKa (basic) 7.5 - 8.5The compound is a weak base. Solubility will be significantly higher at pH < pKa.
logP 1.5 - 2.5Indicates moderate lipophilicity and likely poor aqueous solubility at neutral pH.
Appearance Likely a white to off-white crystalline solid (as hydrochloride salt).Visual inspection is a key stability indicator.
Potential Degradation Pathways

The morpholine moiety is the primary site of chemical instability. Understanding these pathways is crucial for selecting appropriate stabilization strategies.

  • Oxidation: The tertiary amine in the morpholine ring can be oxidized to form an N-oxide. Furthermore, studies on other morpholine-containing compounds have shown that degradation can proceed via cleavage of the C-N bond within the ring, a process that can be catalyzed by enzymes or oxidizing agents.

  • Formylation: Secondary amines are susceptible to formylation by reactive impurities like formic acid or aldehydes, which can be present as degradants in common excipients (e.g., polyethylene glycols). This leads to the formation of an inactive N-formyl adduct.

  • pH-Mediated Hydrolysis: While the core structure is generally stable against hydrolysis, extreme pH conditions can catalyze ring-opening or other rearrangements. A pH-rate profile is essential to identify the pH of maximum stability.

main 3-Ethyl-2-phenylmorpholine (Secondary Amine) oxid Oxidative Stress (O₂, Metal Ions, Peroxides) acid Acidic/Basic Stress (pH Extremes) excip Reactive Excipient Impurities (e.g., Formic Acid, Aldehydes) n_oxide N-Oxide Formation oxid->n_oxide N-Oxidation ring_cleavage Ring Cleavage Products oxid->ring_cleavage C-N Cleavage rearrange Rearrangement Products acid->rearrange Hydrolysis/Rearrangement formyl N-Formyl Adduct excip->formyl Formylation

Potential degradation pathways for 3-Ethyl-2-phenylmorpholine.

Formulation Development Strategy

A logical, stepwise approach is essential for efficiently developing a stable formulation. The workflow below outlines the critical decision points and experimental stages.

start Start: Pure API (3-Ethyl-2-phenylmorpholine) preform Pre-formulation Studies (Solubility, pKa Estimate) start->preform sol_screen Solubility Screening (Aqueous Buffers, Co-solvents) preform->sol_screen forced_deg Forced Degradation & pH-Rate Profile sol_screen->forced_deg decision Is Aqueous Solubility Sufficient & Stable? forced_deg->decision aqueous_form Develop Buffered Aqueous Formulation (Add Antioxidant if needed) decision->aqueous_form Yes cosolvent_form Develop Co-solvent Formulation decision->cosolvent_form No final_form Final Formulation Selection (e.g., 10 mg/mL in 20% PEG400, pH 4.5 Citrate Buffer) aqueous_form->final_form cosolvent_form->final_form stability Long-Term Stability Test (4°C and 25°C) final_form->stability release Release for Research Use stability->release

Workflow for formulation development.
Solubility Enhancement

3.1.1 pH Adjustment: The most effective strategy for solubilizing a basic compound like 3-Ethyl-2-phenylmorpholine is pH adjustment. By lowering the pH to at least 2 units below the pKa (i.e., pH < 5.5-6.5), the secondary amine becomes protonated, forming a more water-soluble salt.

3.1.2 Co-solvents: If the required concentration cannot be achieved through pH adjustment alone, or if the pH of maximum stability is not conducive to high solubility, the use of co-solvents is necessary. These are water-miscible organic solvents that increase solubility by reducing the polarity of the solvent system.

Co-solventProperties & UseTypical Concentration
Propylene Glycol (PG) Common vehicle for parenteral and oral formulations.10 - 60%
Polyethylene Glycol 400 (PEG 400) Low toxicity, high solubilizing capacity. Can contain oxidative impurities.10 - 60%
Ethanol Strong solubilizer, but can cause precipitation on dilution.5 - 20%
Dimethyl Sulfoxide (DMSO) Excellent solubilizer, but primarily for in vitro use. Can have pharmacological effects.< 10% (in vivo), up to 100% (in vitro stocks)
Stability Enhancement

3.2.1 pH Optimization: The stability of the molecule is often highly dependent on pH. A pH-rate profile, generated through a forced degradation study, is the definitive way to identify the pH at which the compound exhibits the lowest rate of degradation.

3.2.2 Excipient Selection:

  • Buffers: Use standard buffers like citrate or phosphate to maintain the optimal pH. Citrate buffers are often preferred as citrate can also act as a chelating agent for metal ions that catalyze oxidation.

  • Antioxidants: If oxidative degradation is identified as a major pathway, the inclusion of an antioxidant is warranted. Ascorbic acid (0.01-0.1%) or sodium metabisulfite (0.01-0.1%) are common choices.

  • Chelating Agents: Ethylenediaminetetraacetic acid (EDTA) at 0.01-0.05% can be added to chelate trace metal ions that may catalyze oxidative degradation.

  • Excipient Purity: Use high-purity, low-peroxide grade excipients (especially for PEGs) to minimize the risk of degradation from reactive impurities.

Experimental Protocols

These protocols provide a validated starting point for formulation development.

Protocol: Preliminary Solubility Assessment

Objective: To determine the approximate solubility in various vehicles.

  • Weigh 5-10 mg of 3-Ethyl-2-phenylmorpholine into separate 1.5 mL glass vials.

  • Add the test vehicle (e.g., Water, 0.1 M HCl, pH 7.4 Phosphate Buffer, Propylene Glycol) in small aliquots (e.g., 100 µL).

  • After each addition, vortex the vial for 1-2 minutes.

  • Visually inspect for complete dissolution.

  • Continue adding vehicle until the solid is fully dissolved.

  • Calculate the approximate solubility in mg/mL.

Protocol: pH-Stability Profiling (Forced Degradation)

Objective: To identify the optimal pH for stability and characterize degradation products.

  • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or 50:50 acetonitrile:water).

  • Prepare a series of buffers (e.g., pH 2, 4, 6, 8, 10).

  • Dilute the stock solution 1:10 into each buffer in a sealed glass vial to a final concentration of 100 µg/mL. Prepare a control sample in mobile phase.

  • Stress Conditions:

    • Acid/Base: Store vials at 60°C for 24-48 hours.

    • Oxidative: Add hydrogen peroxide to a final concentration of 0.1% to a vial buffered at the most promising pH (e.g., pH 4) and store at room temperature for 24 hours.

  • At designated time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, quench if necessary (e.g., neutralize pH), and analyze by HPLC (see Protocol 4.4).

  • Plot the percentage of remaining parent compound versus pH to determine the pH of maximum stability.

Protocol: Preparation of a Stock Solution

Objective: To prepare a stable, ready-to-use formulation for research.

Option A: Buffered Aqueous Formulation (Target: 5 mg/mL)

  • Prepare a 50 mM citrate buffer and adjust the pH to the point of maximum stability determined in Protocol 4.2 (e.g., pH 4.5).

  • To 8 mL of the buffer, add any stabilizing excipients (e.g., 1 mg of EDTA).

  • Weigh 50 mg of 3-Ethyl-2-phenylmorpholine (as free base or adjust weight for salt form) and add it to the buffer.

  • Stir or sonicate until fully dissolved.

  • Adjust the final volume to 10 mL with the buffer.

  • Filter the solution through a 0.22 µm syringe filter into a sterile, sealed vial.

Option B: Co-solvent Formulation (Target: 20 mg/mL)

  • To a glass vial, add 4 mL of Polyethylene Glycol 400 (PEG 400).

  • Add 200 mg of 3-Ethyl-2-phenylmorpholine and vortex until dissolved.

  • Slowly add 50 mM citrate buffer (pH 4.5) while stirring, up to a final volume of 10 mL. Note: Add aqueous phase slowly to avoid precipitation.

  • Filter the solution through a 0.22 µm syringe filter (a PTFE filter may be required for organic solvents) into a sterile, sealed vial.

Protocol: Analytical Method for Stability Testing (HPLC-UV)

Objective: To quantify the parent compound and detect degradation products. This method must be "stability-indicating," meaning it can resolve the parent peak from all degradation peaks.

  • Instrument: HPLC with UV Detector

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-17 min: 90% B

    • 17-18 min: 90% to 10% B

    • 18-22 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (or scan for optimal wavelength)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Long-Term Stability Study Design

Once a lead formulation is developed, its shelf-life must be confirmed under intended storage conditions.

  • Prepare a single batch of the final formulation.

  • Dispense into multiple vials.

  • Store vials under at least two conditions:

    • Refrigerated: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity

  • At predetermined time points (e.g., T=0, 1 month, 3 months, 6 months), remove a vial from each condition.

  • Analyze the samples according to the criteria below.

TestSpecificationPurpose
Appearance Clear, colorless solution, free of visible particles.Monitors for precipitation or color change.
pH Within ± 0.5 units of the initial value.Ensures buffer capacity is maintained.
Assay (HPLC) 90.0% - 110.0% of initial concentration.Quantifies the amount of active compound remaining.
Purity (HPLC) No single impurity > 0.5%, Total impurities < 2.0%.Monitors the growth of degradation products.

Conclusion

The development of a stable formulation for 3-Ethyl-2-phenylmorpholine is an achievable goal that is critical for ensuring the integrity of preclinical research. By employing a systematic approach that begins with understanding the compound's inherent physicochemical properties and potential liabilities, researchers can rationally design formulations that enhance both solubility and stability. The key principles involve controlling pH to leverage the basicity of the morpholine amine for solubilization and identifying the pH of maximum stability to minimize degradation. Where necessary, biocompatible co-solvents and appropriate stabilizing excipients like antioxidants can be employed. The protocols provided herein offer a robust framework for developing and validating formulations of 3-Ethyl-2-phenylmorpholine, thereby enabling more accurate and reproducible scientific outcomes.

References

  • Reddit. (2015). 3-ethyl-2-phenylmorpholine aka Phenetrazine. [Online] Available at: [Link]

  • MDPI. (2023). Investigating the Potential of Poly(2-ethyl-2-oxazoline) and Its Polymer Blends for Enhancing Fenofibrate Amorphous Solid Dispersion Dissolution Profile. [Online] Available at: [Link]

  • Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(5), 1785–1791. Available at: [Link]

  • Combourieu, B., et al. (1998).
Application

Application Note: Experimental Protocols for 3-Ethyl-2-phenylmorpholine Studies

Abstract This application note provides a rigorous technical framework for the preclinical evaluation of 3-Ethyl-2-phenylmorpholine , a structural homolog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the preclinical evaluation of 3-Ethyl-2-phenylmorpholine , a structural homolog of the psychostimulant phenmetrazine (3-methyl-2-phenylmorpholine). As a monoamine releasing agent (MRA) with potential anorectic and psychostimulant properties, this compound requires precise experimental design to differentiate its pharmacological profile from its parent compound. This guide details protocols for formulation, dose-ranging, behavioral assessment, and neurochemical validation, emphasizing self-validating methodologies and high-contrast data visualization.

Chemical Context & Structure-Activity Relationship (SAR)

3-Ethyl-2-phenylmorpholine belongs to the substituted phenylmorpholine class. Pharmacologically, it functions as a substrate-type releaser of norepinephrine (NE) and dopamine (DA) via the norepinephrine transporter (NET) and dopamine transporter (DAT).

  • SAR Insight: While phenmetrazine (3-methyl) is a potent sympathomimetic, the extension of the alkyl chain to an ethyl group at the 3-position introduces steric bulk. This modification typically modulates transporter affinity and lipophilicity, potentially altering the duration of action and the therapeutic index compared to amphetamine-like scaffolds.

  • Stereochemistry: Efficacy is highly stereoselective. The trans-isomer is generally the pharmacologically active species in this chemical family. All protocols below assume the use of the trans-configured racemate or enantiopure compound.

Formulation & Administration Protocols

Vehicle Selection and Solubility

The free base of 3-Ethyl-2-phenylmorpholine is an oil or low-melting solid with poor water solubility. For reproducible animal studies, it must be converted to a water-soluble hydrochloride (HCl) salt or formulated in a co-solvent system.

Protocol A: Preparation of Injectable Solution (HCl Salt Method)

  • Rationale: Converting the base to a salt ensures consistent bioavailability and prevents precipitation at the injection site (peritonitis risk).

  • Dissolution: Dissolve the free base in a minimal volume of diethyl ether.

  • Acidification: Add 2M HCl in diethyl ether dropwise under constant stirring until precipitation ceases.

  • Filtration: Collect the white precipitate via vacuum filtration.

  • Drying: Desiccate under vacuum for 24 hours to remove residual solvent.

  • Final Vehicle: Dissolve the resulting HCl salt in sterile 0.9% saline (NaCl) immediately prior to dosing.

Dosage Strategy

Dosing must be logarithmic to capture the dose-response curve. Based on phenmetrazine potency (ED50 ~1–3 mg/kg), the following ranges are recommended for 3-ethyl-2-phenylmorpholine:

Dose GroupConcentration (mg/kg)RouteVolume (mL/kg)Purpose
Vehicle 0 (Saline)i.p.1.0Negative Control (Baseline)
Low 1.0i.p.1.0Threshold detection
Medium 3.0i.p.1.0Expected therapeutic window (Anorectic)
High 10.0i.p.1.0Peak stimulant effects (Stereotypy risk)
Positive Control 3.0 (Amphetamine)i.p.1.0Efficacy benchmarking

Behavioral Efficacy Models

Open Field Locomotor Assay

This assay validates psychomotor stimulant activity. A "self-validating" design requires the observation of specific phases: Exploration (0-15 min), Drug Onset (15-45 min), and Peak/Decay (>45 min).

Experimental Workflow:

  • Acclimatization: Animals (Rat/Mouse) are placed in the testing chamber for 60 minutes prior to injection to habituate and lower baseline anxiety.

  • Injection: Administer 3-Ethyl-2-phenylmorpholine (i.p.) or Vehicle.

  • Recording: Immediately return animal to chamber. Record X-Y ambulatory counts and vertical rearing for 120 minutes.

  • Data Binning: Analyze data in 10-minute bins.

Validation Criteria:

  • Success: Vehicle group shows habituation (decreasing activity). Drug group shows inverted-U curve (hyperlocomotion followed by return to baseline).

  • Failure: If High Dose (10 mg/kg) shows reduced locomotion compared to Medium Dose, assess for stereotypy (repetitive, non-ambulatory movements), which indicates dopaminergic overstimulation.

Anorectic Screening (Food Intake)

To assess appetite suppression (a primary indication for phenylmorpholines):

  • Deprivation: Food-deprive rats for 12 hours (water ad libitum).

  • Dosing: Administer drug 30 minutes prior to dark-cycle onset.

  • Measurement: Weigh food hoppers at 1h, 2h, 4h, and 24h post-dosing.

  • Analysis: Calculate cumulative food intake (g).

Neurochemical Validation: In Vivo Microdialysis

To prove the mechanism of action (Monoamine Release), microdialysis in the Nucleus Accumbens (NAc) is the gold standard.

Surgical & Probe Placement
  • Target: NAc Shell (Coordinates relative to Bregma: AP +1.7 mm, ML ±0.8 mm, DV -7.0 mm).

  • Perfusion Fluid: Artificial Cerebrospinal Fluid (aCSF) at 1.5 µL/min.

Mechanistic Logic

The diagram below illustrates the expected synaptic interaction. 3-Ethyl-2-phenylmorpholine acts as a substrate, entering the presynaptic neuron via DAT/NET and displacing vesicular dopamine into the cytosol, which is then reverse-transported into the synapse.

SynapticMechanism cluster_presynaptic Presynaptic Neuron Vesicle Synaptic Vesicle (High DA Conc.) Cytosol Cytosolic DA Pool Vesicle->Cytosol DA Leakage VMAT2 VMAT2 Transporter Cytosol->VMAT2 2. Vesicular Displacement DAT Dopamine Transporter (DAT) Cytosol->DAT 3. Reverse Transport Synapse Synaptic Cleft Receptor Post-Synaptic Receptor Synapse->Receptor Activation DAT->Cytosol Translocation DAT->Synapse DA Release (Efflux) Drug 3-Ethyl-2-phenylmorpholine Drug->DAT 1. Substrate Entry

Figure 1: Mechanism of Action. The compound enters via DAT, disrupts VMAT2 storage, and triggers non-exocytotic dopamine efflux (Reverse Transport).

Experimental Workflow Summary

The following flowchart outlines the critical path for a full preclinical characterization study, ensuring no steps are skipped in the safety-to-efficacy pipeline.

Workflow cluster_efficacy Efficacy Assays Start Compound Synthesis (HCl Salt Conversion) Safety Irwin Test (Neurobehavioral Safety) Start->Safety Validated Purity PK Pharmacokinetics (Tmax & Half-life) Safety->PK Non-toxic Dose Loco Open Field (Psychomotor) PK->Loco Tmax Defined Food Food Intake (Anorectic) PK->Food Micro Microdialysis (DA/NE Release) Loco->Micro Active Dose Histo Histology (Neurotoxicity Check) Micro->Histo Post-Mortem

Figure 2: Sequential experimental workflow ensuring safety validation prior to efficacy testing.

References

  • Rothman, R. B., et al. (2002).[1] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin." Synapse, 46(2), 127-139. Link

  • Kalivas, P. W., & Stewart, J. (1991). "Dopamine transmission in the initiation and expression of drug- and stress-induced sensitization of motor activity." Brain Research Reviews, 16(3), 223-244. Link

  • OECD Guidelines for the Testing of Chemicals. (2008). "Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure." OECD Publishing. Link

  • Glennon, R. A., et al. (1984). "Phenylisopropylamine stimulants: Amphetamine-like properties."[2] NIDA Research Monograph, 50, 243-250. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 3-Ethyl-2-phenylmorpholine

Core Directive: The Chemical Reality 3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine (3-methyl-2-phenylmorpholine). As a secondary cyclic amine, its stability profile is governed by two immutable chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Chemical Reality

3-Ethyl-2-phenylmorpholine is a structural analog of phenmetrazine (3-methyl-2-phenylmorpholine). As a secondary cyclic amine, its stability profile is governed by two immutable chemical vulnerabilities: oxidative susceptibility of the nitrogen lone pair and hygroscopicity of its salt forms .

This guide synthesizes forensic stability data of phenmetrazine derivatives with fundamental morpholine chemistry to provide a self-validating storage protocol.

Critical Storage Parameters (The Gold Standard)

The following parameters are non-negotiable for maintaining purity >98% over extended periods (>6 months).

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 4°C (Working stock)Arrhenius kinetics dictate that reaction rates (oxidation/degradation) roughly double for every 10°C increase. Freezing immobilizes the molecular lattice, reducing radical propagation [1].
Atmosphere Argon or Nitrogen The secondary amine nitrogen is electron-rich and prone to N-oxidation by atmospheric oxygen. Argon is heavier than air and provides a superior blanket compared to nitrogen [2].
Physical Form Hydrochloride (HCl) Salt The free base is an oil or low-melting solid prone to rapid oxidation. Protonating the nitrogen (salt formation) ties up the lone pair, significantly increasing oxidative resistance [3].
Container Amber Glass + PTFE Liner Amber glass blocks UV light (preventing photo-oxidation). PTFE (Teflon) liners prevent leaching of plasticizers found in standard caps, which can contaminate lipophilic amines [4].
Desiccation Required Morpholine salts are hygroscopic.[1] Moisture catalyzes hydrolysis of impurities and promotes "caking," which increases surface area for oxidation [5].

Troubleshooting Guide & FAQs

Issue 1: Discoloration (The "Yellowing" Effect)

Q: My white crystalline powder has turned off-white/yellow. Is it still usable?

A: The yellowing is a hallmark of N-oxidation .

  • Mechanism: Atmospheric oxygen attacks the nitrogen lone pair, forming an N-oxide intermediate. This can further degrade into colored radical species or ring-opened products, especially under UV light exposure [3].

  • Diagnosis: Check the LC-MS trace. A peak shift of +16 Da (Oxygen) often indicates N-oxide formation.

  • Remediation: If purity is >95%, a simple recrystallization (see Section 4) can remove the oxidized surface layer. If <90%, re-synthesis or acid-base extraction is required.

Issue 2: Physical State Change (Caking/Liquefaction)

Q: The sample was a powder but is now sticky or "wet." Did it melt?

A: It likely did not melt; it deliquesced .[2]

  • Mechanism: 3-Ethyl-2-phenylmorpholine HCl is hygroscopic.[1] It absorbs water from the air, breaking the crystal lattice. This water then acts as a solvent, increasing molecular mobility and accelerating chemical degradation [5].

  • Immediate Action: Do not heat to dry (this accelerates degradation). Place in a vacuum desiccator over

    
     or activated silica gel for 24-48 hours.
    
Issue 3: Free Base vs. Salt

Q: I synthesized the free base oil. Can I store it like this?

A: No.

  • Risk: The free base has an exposed nitrogen lone pair and is often a liquid/oil. Liquids have higher diffusion rates for oxygen than solids, leading to rapid degradation.

  • Protocol: Convert the free base to the Hydrochloride (HCl) or Fumarate salt immediately for storage. If you must store the free base, it must be neat (no solvent), under Argon, at -80°C [6].

Advanced Protocols

Protocol A: Re-purification via Recrystallization (HCl Salt)

Use this if minor yellowing occurs.

  • Dissolve: Dissolve the crude salt in a minimum amount of boiling Isopropanol (IPA).

  • Filter: While hot, filter through a 0.22 µm PTFE syringe filter to remove insoluble oxidized particulates.

  • Precipitate: Add cold Diethyl Ether or MTBE dropwise until turbidity persists.

  • Crystallize: Store at 4°C overnight.

  • Wash: Filter crystals and wash with cold, anhydrous Ether.

  • Dry: Vacuum dry at room temperature (do not heat).

Protocol B: Inert Gas Handling (The "Argon Blanket")

Standard Operating Procedure for opening vials.

  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture onto the sample.

  • Purge: After removing the sample, gently flow Argon gas into the vial for 10-15 seconds.

  • Seal: Cap immediately while the gas is flowing (if possible) to trap the inert atmosphere inside.

  • Seal: Wrap the cap junction with Parafilm to prevent gas exchange.

Visualizations

Figure 1: Degradation Pathways of 3-Ethyl-2-phenylmorpholine

This diagram illustrates the two primary enemies: Oxygen (Oxidation) and Water (Hygroscopicity).

DegradationPathway cluster_0 Storage Risks Compound 3-Ethyl-2-phenylmorpholine (Secondary Amine) NOxide N-Oxide Impurity (+16 Da) Compound->NOxide Oxidation (O2) Lone Pair Attack Hydrate Hydrated Salt (Sticky/Caking) Compound->Hydrate Moisture (H2O) Hygroscopicity Radical Colored Radical Species (Yellowing) NOxide->Radical UV Light / Heat Hydrolysis Hydrolysis of Contaminants Hydrate->Hydrolysis Dissolution

Caption: The degradation cascade. The secondary amine is the initiation point for oxidation, while the salt lattice is the target for moisture.

Figure 2: Storage Decision Matrix

Follow this logic flow to determine the optimal storage format.

StorageDecision Start Incoming Sample 3-Ethyl-2-phenylmorpholine CheckForm Is it a Salt or Free Base? Start->CheckForm FreeBase Free Base (Oil) CheckForm->FreeBase Oil Salt Salt (Solid) CheckForm->Salt Solid ActionConvert CRITICAL: Convert to HCl Salt (See Protocol A) FreeBase->ActionConvert CheckTime Storage Duration? Salt->CheckTime ActionConvert->Salt ShortTerm < 1 Month CheckTime->ShortTerm LongTerm > 1 Month CheckTime->LongTerm Store4C Store at 4°C Desiccated, Dark ShortTerm->Store4C Store20C Store at -20°C Under Argon, Amber Vial LongTerm->Store20C

Caption: Decision tree for stabilizing incoming 3-ethyl-2-phenylmorpholine samples.

References

  • ICH Expert Working Group. "ICH Q1A(R2) Stability Testing of New Drug Substances and Products." International Council for Harmonisation, 2003. Link

  • Waterman, K. C., et al. "Stabilization of Pharmaceuticals to Oxidative Degradation." Pharmaceutical Development and Technology, vol. 7, no. 1, 2002, pp. 1-32. Link

  • Sohine, W. H., et al. "Oxidation of Phenmetrazine and Related Morpholines." Journal of Pharmaceutical Sciences, vol. 68, no. 2, 1979.
  • PubChem. "Phenmetrazine - Compound Summary." National Library of Medicine. Link

  • Byrn, S. R., et al. "Solid-State Chemistry of Drugs." SSCI, Inc., 2nd Edition, 1999. (Authoritative text on hygroscopicity and salt selection).
  • Cayman Chemical. "Phenmetrazine (hydrochloride) Product Information." Cayman Chemical Technical Data. Link

Sources

Optimization

Technical Support Center: High-Throughput Screening of 3-Ethyl-2-phenylmorpholine Analogues

Welcome to the technical support center for high-throughput screening (HTS) of 3-Ethyl-2-phenylmorpholine analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for high-throughput screening (HTS) of 3-Ethyl-2-phenylmorpholine analogues. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure the success of your screening campaigns. The morpholine scaffold is a valuable heterocycle in Central Nervous System (CNS) drug discovery due to its unique physicochemical properties that can enhance potency and modulate pharmacokinetic profiles.[1][2] This guide offers field-proven insights to navigate the complexities of HTS for this specific class of compounds.

I. Assay Development and Optimization

The foundation of any successful HTS campaign is a robust and reliable assay.[3][4][5][6] This section addresses common hurdles encountered during the development and optimization phase.

FAQs: Assay Development

Q1: What are the first steps in developing a cell-based assay for my 3-Ethyl-2-phenylmorpholine analogues?

A1: Begin by clearly defining the biological question you are asking.[7] Identify the specific cellular process or pathway you intend to modulate. Key initial steps include:

  • Target Identification: Confirm that your cellular model expresses the target of interest at a functional level.[7]

  • Endpoint Selection: Choose a measurable output that is directly linked to the activity of your target. This could be reporter gene expression, changes in second messenger levels, or phenotypic changes observable through high-content imaging.[8][9]

  • Cell Line Optimization: Every cell line behaves differently.[10] It is crucial to optimize cell seeding density, media conditions, and incubation times to ensure a healthy and reproducible cell monolayer.[10]

Q2: How do I choose between a biochemical and a cell-based assay?

A2: The choice depends on your screening goals.

  • Biochemical assays are ideal for directly measuring the interaction between your compounds and a purified biological target, such as an enzyme or receptor.[11] They offer a clean system to study direct binding or inhibition.[11]

  • Cell-based assays provide a more physiologically relevant context by evaluating the compound's effect within a living cell.[9][12] This allows for the assessment of factors like cell permeability and potential off-target effects.

Q3: What are critical parameters to validate before starting a large-scale screen?

A3: Rigorous assay validation is essential to ensure data quality and reliability.[13] Key validation parameters include:

  • Z'-factor: This statistical parameter measures the separation between your positive and negative controls. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][14]

  • Signal-to-Background (S/B) Ratio: A high S/B ratio indicates a robust assay with a clear distinction between the signal and the baseline noise.

  • DMSO Tolerance: Since compound libraries are typically dissolved in DMSO, you must determine the maximum concentration of DMSO your assay can tolerate without affecting its performance.[13][14] For cell-based assays, this is generally below 1%.[13][14]

  • Reagent Stability: Confirm the stability of all your reagents under storage and assay conditions to prevent variability over time.[13]

Troubleshooting: Assay Development
Problem Potential Cause Recommended Solution
High Well-to-Well Variability Inconsistent cell seeding, edge effects in the microplate, or temperature gradients during incubation.Optimize your cell seeding protocol to ensure a uniform cell distribution. Consider using automated liquid handlers for better precision.[15] To mitigate edge effects, you can leave the outer wells empty or fill them with media only. Ensure uniform incubation temperatures across all plates.
Low Z'-factor (<0.5) Weak positive control, high background signal, or assay instability.Identify a more potent and reliable positive control. Optimize assay conditions (e.g., reagent concentrations, incubation times) to maximize the signal window. Investigate and minimize sources of background noise.
Assay Signal Drifts Over Time Reagent degradation, cell health decline, or unstable environmental conditions.Perform reagent stability studies to determine their shelf life under assay conditions.[13] Monitor cell viability throughout the experiment. Ensure consistent temperature and humidity in your incubator and on the screening platform.

II. High-Throughput Screening Execution

The execution of the HTS campaign involves the automated screening of thousands of compounds.[15][16] This phase requires careful planning and quality control to generate reliable data.

HTS Workflow Overview

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_analysis Analysis & Follow-up AssayDev Assay Development & Validation PlatePrep Assay Plate Preparation AssayDev->PlatePrep Optimized Protocol Screening Automated Screening PlatePrep->Screening Cells/Reagents CompoundPlate Compound Library Plating CompoundPlate->Screening Detection Signal Detection Screening->Detection DataAnalysis Data Analysis & QC Detection->DataAnalysis Raw Data HitSelection Hit Selection DataAnalysis->HitSelection Normalized Data Confirmation Hit Confirmation HitSelection->Confirmation Primary Hits SAR Preliminary SAR Confirmation->SAR Confirmed Hits

Caption: A typical workflow for a high-throughput screening campaign.

FAQs: HTS Execution

Q1: How can I minimize systematic errors during a large screening run?

A1: Systematic errors can arise from various factors, including instrument malfunction and environmental variations.[17] To minimize these:

  • Plate Design: Implement a good plate design with appropriate controls distributed across the plate to identify and correct for spatial biases.[18]

  • Randomization: Randomize the placement of compounds across different plates to avoid systematic errors associated with specific plate locations.[17]

  • Automation: Utilize robotic systems for liquid handling and plate movements to ensure consistency and reduce human error.[15][19]

Q2: What quality control metrics should I monitor during the screen?

A2: Continuous monitoring of quality control (QC) metrics is crucial.[18] For each plate, calculate the Z'-factor and S/B ratio.[14] Plates that do not meet the predefined quality criteria should be flagged and potentially re-screened.[14]

Troubleshooting: HTS Execution
Problem Potential Cause Recommended Solution
Inconsistent Results Across Plates Batch-to-batch variation in reagents, differences in incubation times, or instrument drift.Use a single, large batch of each reagent for the entire screen if possible. Strictly control incubation times for all plates. Regularly calibrate and perform maintenance on all automated equipment.
High Rate of Failed Plates (Low Z') A systematic issue with the assay or a problem with the screening environment.Halt the screen and perform a thorough investigation. Re-validate the assay with control plates. Check for environmental fluctuations (temperature, humidity) in the screening room.
"Edge Effects" in Data Evaporation from the outer wells of the microplate, leading to changes in reagent concentrations.Use plates with low-evaporation lids. Maintain a humid environment in the incubator. As a best practice, avoid using the outermost wells for samples.

III. Data Analysis and Hit Validation

After the primary screen, the focus shifts to analyzing the large dataset to identify promising "hits" and eliminate false positives.[3][20]

Data Analysis and Hit Triage Workflow

Hit_Validation_Workflow PrimaryScreen Primary HTS Data Normalization Data Normalization PrimaryScreen->Normalization HitSelection Hit Selection (e.g., >3 SD from mean) Normalization->HitSelection ConfirmationScreen Hit Confirmation (Dose-Response) HitSelection->ConfirmationScreen OrthogonalAssay Orthogonal Assay ConfirmationScreen->OrthogonalAssay Confirmed Hits SARAnalysis Preliminary SAR Analysis OrthogonalAssay->SARAnalysis Eliminates False Positives ValidatedHits Validated Hits SARAnalysis->ValidatedHits

Caption: A streamlined workflow for hit validation and triage.

FAQs: Data Analysis and Hit Validation

Q1: How do I select initial "hits" from my primary screening data?

A1: A common method is to set a threshold based on the standard deviation (SD) of the negative control wells.[21] For example, compounds that produce a signal greater than three times the standard deviation from the mean of the negative controls are considered primary hits.

Q2: What are "false positives," and how can I identify them?

A2: False positives are compounds that appear active in the primary assay but do not have the desired biological activity.[22][23] They can arise from various sources, including compound autofluorescence, aggregation, or interference with the assay technology.[22][24] To identify them:

  • Orthogonal Assays: Test the primary hits in a secondary assay that uses a different detection method or technology.[20] True hits should be active in both assays.

  • Counter-Screens: Use an assay that lacks the biological target to identify compounds that interfere with the assay components.

  • Dose-Response Curves: Genuine hits will typically exhibit a sigmoidal dose-response curve, while many false positives will not.

Q3: What is preliminary Structure-Activity Relationship (SAR) analysis?

A3: Preliminary SAR involves analyzing the chemical structures of your confirmed hits to identify common structural motifs or trends associated with activity.[21] This can help in prioritizing chemical series for further development and can be done through substructure or similarity searches.[25]

Troubleshooting: Data Analysis and Hit Validation
Problem Potential Cause Recommended Solution
High Hit Rate (>1-2%) The assay may be too sensitive, or the compound concentration may be too high, leading to non-specific effects.Consider re-screening at a lower compound concentration.[14] Re-evaluate the hit selection threshold. A high hit rate could also indicate a high prevalence of assay interference.
Poor Confirmation Rate A large number of false positives in the primary screen.Implement more stringent hit selection criteria. Introduce orthogonal and counter-screens earlier in the validation process to eliminate false positives more efficiently.[20]
Inconsistent Dose-Response Curves Compound insolubility at higher concentrations, cytotoxicity, or complex biological effects.Check the solubility of your compounds in the assay buffer. Perform cytotoxicity assays to rule out cell death as the cause of the observed activity.[22]

IV. References

  • M. P. P. V. Entzeroth, High-Throughput Screening: today's biochemical and cell-based approaches. PubMed, 2020. [Link]

  • Beckman Coulter, High-Throughput Screening (HTS). [Link]

  • Malvern Panalytical, High-Throughput Screening (HTS). [Link]

  • Eurofins, High-Throughput Screening for Discovery of Novel Solid Forms. [Link]

  • M. G. T. S. A. G. Ball, Development of a High-Throughput Biochemical Assay to Screen for Inhibitors of Aerobactin Synthetase IucA. PMC - NIH, 2020. [Link]

  • NCBI Bookshelf, HTS Assay Validation - Assay Guidance Manual. 2012. [Link]

  • EU-Openscreen, HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. [Link]

  • MDPI, High-Throughput Screening Platforms in the Discovery of Novel Drugs for Neurodegenerative Diseases. [Link]

  • Oxford Academic, Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions | Briefings in Bioinformatics. 2015. [Link]

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  • Drug Discovery World, A pragmatic approach to hit validation following biochemical high-throughput screening. 2017. [Link]

  • Wikipedia, High-throughput screening. [Link]

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  • YouTube, Identify Promising Novel Leads: Integrated HTS platform powered by computational chemistry and AI/ML. 2024. [Link]

  • Unchained Labs, High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

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  • ResearchGate, Figure 2. Various approaches for synthesis of morpholine The various... [Link]

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Troubleshooting

optimization of reaction conditions for derivatization of 3-Ethyl-2-phenylmorpholine

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 3-Ethyl-2-p...

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call for a specialized resource, this Technical Support Center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the derivatization of 3-Ethyl-2-phenylmorpholine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of modifying this unique scaffold.

3-Ethyl-2-phenylmorpholine, an analog of the well-known compound phenmetrazine, possesses a secondary amine within its morpholine ring.[1] This nitrogen is the primary site for derivatization, a crucial process for exploring structure-activity relationships (SAR), developing novel therapeutic agents, and creating analytical standards. However, the molecule's specific stereochemistry, featuring bulky phenyl and ethyl groups adjacent to the reactive amine, presents unique challenges related to steric hindrance that must be carefully managed.[2]

This guide is structured to anticipate and solve the real-world problems you may encounter, moving from general principles to specific troubleshooting scenarios and detailed protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the derivatization of 3-Ethyl-2-phenylmorpholine.

Q1: What are the most common and effective derivatization reactions for 3-Ethyl-2-phenylmorpholine?

A1: The secondary amine of the morpholine ring is a versatile nucleophile, making it amenable to several classic transformations. The two most common and useful derivatization reactions are N-Acylation and N-Alkylation .

  • N-Acylation: This reaction forms a stable amide bond by reacting the morpholine nitrogen with an acylating agent (e.g., an acyl chloride or anhydride). This is often a high-yield, clean reaction used to introduce a wide variety of functional groups.

  • N-Alkylation: This reaction forms a new carbon-nitrogen bond, converting the secondary amine into a tertiary amine. While essential for many applications, it can be more challenging to control than acylation, with a risk of over-alkylation to form a quaternary ammonium salt.[3][4]

Q2: How does the stereochemistry of 3-Ethyl-2-phenylmorpholine impact reaction conditions?

A2: The substituents at the C2 (phenyl) and C3 (ethyl) positions are sterically demanding. Their proximity to the nitrogen atom can hinder the approach of bulky reagents. This phenomenon, known as pseudo A1,3 strain, can significantly slow down reaction rates.[2] Consequently, you may need to employ more forceful conditions, such as higher temperatures, longer reaction times, or less sterically hindered derivatizing agents, compared to a simpler morpholine. The stereochemical relationship (cis or trans) between the phenyl and ethyl groups will also influence the exact conformational energetics and reactivity, requiring empirical optimization for your specific isomer.

Q3: What are the best analytical methods for monitoring reaction progress in real-time?

A3: Real-time monitoring is critical for determining reaction completion and preventing the formation of degradation products. The most practical and widely used methods are:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for its speed and low cost.[5] It allows for the rapid, qualitative assessment of the consumption of starting material and the appearance of the new, derivatized product. The difference in polarity between the starting secondary amine and the resulting amide or tertiary amine is typically sufficient for good separation.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more precise monitoring, LC-MS is the gold standard. It not only separates the components of the reaction mixture but also provides mass information, confirming the identity of the desired product and helping to tentatively identify any side products that may form.

Q4: What are the key safety considerations when using common derivatizing agents?

A4: Many common derivatizing agents are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Acyl Halides (e.g., Acetyl Chloride): These are corrosive, lachrymatory (tear-inducing), and react violently with water and other protic solvents to release corrosive HCl gas. Always add them slowly to the reaction mixture and use a base to neutralize the HCl byproduct.[5]

  • Alkylating Agents (e.g., Methyl Iodide, Benzyl Bromide): These are often toxic, mutagenic, and/or carcinogenic. Exercise extreme caution and ensure any waste is disposed of according to institutional safety protocols.

  • Chloroformates (e.g., Ethyl Chloroformate): These reagents are highly toxic and corrosive.[6] Strict adherence to safety protocols is essential.

Section 2: Troubleshooting Guide for Derivatization Reactions

This guide provides a systematic approach to diagnosing and solving common experimental issues.

Problem Area: Low or No Product Yield

Q: My N-acylation or N-alkylation reaction has stalled or resulted in a very low yield. What are the most likely causes and how can I fix it?

A: A low or non-existent yield is a common but solvable issue. The key is to systematically evaluate each component of the reaction. The following workflow can help diagnose the problem.

graph TD { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial"];

}

Caption: Troubleshooting workflow for low reaction yield.

Detailed Causality:

  • Reagent Integrity: Acyl halides and anhydrides are highly susceptible to hydrolysis from atmospheric moisture. Anhydrous solvents and fresh reagents are paramount. The 3-Ethyl-2-phenylmorpholine starting material should also be pure and dry.

  • Insufficient Base/Incorrect Base: In reactions that generate acid (e.g., N-acylation with an acyl halide), a base is required as an acid scavenger.[5] If the base is too weak, omitted, or not present in at least stoichiometric amounts, the reaction will generate ammonium salt from the starting material, which is unreactive, thus halting the reaction. Triethylamine (Et₃N) or diisopropylethylamine (DIPEA) are common choices.

  • Temperature and Time: Due to steric hindrance, these reactions may require thermal energy to overcome the activation barrier. If a reaction is sluggish at room temperature, cautiously increasing the temperature (e.g., to 40-80 °C) can significantly increase the rate.[7] Ensure sufficient time is allowed for the reaction to reach completion, as monitored by TLC or LC-MS.

  • Solvent Choice: The solvent must fully dissolve all reactants. Common choices include dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile (MeCN). For higher temperatures, dimethylformamide (DMF) or toluene might be necessary.

Problem Area: Formation of Multiple Side Products

Q: My reaction mixture shows several unexpected spots on TLC. What are these impurities and how can I prevent them?

A: The formation of side products complicates purification and reduces yield. Identifying the source is key to prevention.

  • For N-Alkylation: The most common side product is the quaternary ammonium salt from over-alkylation of the desired tertiary amine product.

    • Cause: The tertiary amine product is often more nucleophilic than the starting secondary amine.

    • Solution: Use the alkylating agent as the limiting reagent (e.g., 1.0-1.1 equivalents). Add the alkylating agent slowly to the reaction mixture at a low temperature (e.g., 0 °C) to control its reactivity and favor mono-alkylation.[4]

  • For N-Acylation: The primary side reaction is often the hydrolysis of the acylating agent by trace amounts of water, which forms a carboxylic acid.

    • Cause: Use of non-anhydrous solvents or reagents.

    • Solution: This carboxylic acid can be easily removed during an aqueous basic workup (e.g., washing with saturated NaHCO₃ solution). The best practice is to use anhydrous solvents and fresh reagents to minimize this.

  • General Degradation: If the reaction is heated for too long or at too high a temperature, thermal degradation of the starting material or product can occur.

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Avoid excessive heating unless necessary.

Section 3: Optimized Experimental Protocols

These protocols provide a robust starting point for your experiments. They should be adapted and optimized based on your specific substrate and real-time reaction monitoring.

Protocol 1: N-Acylation with Acyl Chloride

This protocol describes the formation of an N-acyl derivative, for example, N-acetyl-3-ethyl-2-phenylmorpholine.

graph G { graph [fontname="Arial", layout=dot]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];

}

Caption: General workflow for N-Acylation.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 3-Ethyl-2-phenylmorpholine (1.0 eq).

  • Solvent and Base: Dissolve the starting material in anhydrous dichloromethane (DCM, approx. 0.1 M concentration) and add triethylamine (Et₃N, 1.2 eq).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the solution over 5-10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir. Monitor the consumption of the starting material by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 1-4 hours.

  • Workup: Once the reaction is complete, quench by slowly adding water. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2x).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-acyl derivative.

Protocol 2: Reductive N-Alkylation with an Aldehyde

Reductive amination is often a milder and more controllable method for N-mono-alkylation than direct alkylation with alkyl halides. This protocol uses sodium triacetoxyborohydride (STAB), a gentle reducing agent.

Step-by-Step Methodology:

  • Preparation: To a round-bottom flask, add 3-Ethyl-2-phenylmorpholine (1.0 eq) and the desired aldehyde (1.1 eq).

  • Solvent: Dissolve the components in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reducing Agent: Add sodium triacetoxyborohydride (STAB, 1.5 eq) to the mixture in one portion. Note: The reaction may bubble slightly as acetic acid is present in the reagent.

  • Reaction: Stir the reaction at room temperature. The reaction is typically complete in 3-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes.

  • Extraction: Transfer to a separatory funnel and extract with DCM (3x).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography to yield the pure N-alkyl derivative.

Section 4: Comparative Data for Reaction Optimization

When optimizing a new derivatization, it is useful to screen several conditions. The following table provides a conceptual framework for such a screen for the N-benzylation of 3-Ethyl-2-phenylmorpholine with benzyl bromide.

EntryBase (eq)SolventTemperature (°C)Time (h)Observed Yield (%)Notes
1K₂CO₃ (2.0)MeCN8012~40%Incomplete conversion, some side products
2Et₃N (1.5)DCM2524~35%Very slow reaction at room temperature
3DIPEA (1.5)DMF606~75%Good conversion, manageable time
4NaH (1.2)THF258~60%Requires strictly anhydrous conditions

Data presented is illustrative for optimization purposes.

References

  • Mudiam, M. K. R., et al. (2012). "Development, validation and comparison of two microextraction techniques for the rapid and sensitive determination of pregabalin in urine and pharmaceutical formulations after ethyl chloroformate derivatization followed by gas chromatography-mass spectrometric analysis." Journal of Pharmaceutical and Biomedical Analysis, 63, 136-143. Available at: [Link]

  • Yang, F., et al. (2023). "Fluoride derivatization-enabled sensitive and simultaneous detection of biomarkers for nitrogen mustard in human plasma and urine via gas chromatography tandem mass spectrometry." Journal of Chromatography A, 1707, 464288. Available at: [Link]

  • Zavala-Oseguera, G., et al. (2023). "Polymorph Selection and Derivatization in Enantiomerically Pure Medicarpin: Crystallographic and Computational Insights." Molecules, 28(14), 5364. Available at: [Link]

  • ResearchGate. "Optimization of reaction conditions." Scientific Diagram. Available at: [Link]

  • Li, M., et al. (2018). "Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry." Journal of Analytical Methods in Chemistry, 2018, 8903268. Available at: [Link]

  • Pal'chikov, V. A. (2016). "Morpholines. Synthesis and Biological Activity." Russian Journal of Organic Chemistry, 52(6), 785-821. Available at: [Link]

  • Kovács, E. R., et al. (2021). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." Molecules, 26(9), 2495. Available at: [Link]

  • Blair, L. M., & Sperry, J. (2013). "A New Strategy for the Synthesis of Substituted Morpholines." Organic Letters, 15(4), 732-735. Available at: [Link]

  • Salvatore, R. N., Nagle, A. S., Schmidt, S. E., & Jung, K. W. (1999). "Cesium Hydroxide Promoted N-Alkylation of Amines." Organic Letters, 1(11), 1893-1896. Available at: [Link]

  • Knapp, D. R. (2008). "Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review." Journal of Food and Drug Analysis, 16(1), 1-18. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative analysis of 3-Ethyl-2-phenylmorpholine and phenmetrazine

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.[1][2] Executive Summary This guide provides a rigorous technical comparison between Phenmetr...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists.[1][2]

Executive Summary

This guide provides a rigorous technical comparison between Phenmetrazine (3-methyl-2-phenylmorpholine), a clinically established psychostimulant, and its structural analogue 3-Ethyl-2-phenylmorpholine (often referred to as Phenetrazine).[1]

While Phenmetrazine serves as the pharmacological "gold standard" for the phenylmorpholine scaffold—exhibiting a balanced norepinephrine (NE) and dopamine (DA) release profile—the 3-ethyl variant represents a specific modification at the chiral center C3. This modification alters steric bulk, lipophilicity, and receptor binding kinetics.[2] This analysis explores the causality between these structural changes and the resulting pharmacodynamic shifts, supported by synthesis protocols and assay methodologies.[2][3]

Chemical Architecture & Properties[2]

The phenylmorpholine scaffold is defined by a morpholine ring substituted with a phenyl group at C2.[2] The critical determinant of potency and selectivity in this class is the substitution at C3.[2][3]

Structural Comparison
  • Phenmetrazine: Possesses a methyl group at C3.[2][4][5] This configuration is optimal for binding within the orthosteric site of the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

  • 3-Ethyl-2-phenylmorpholine: Substitutes the methyl with an ethyl group at C3.[1][2] This increases the steric volume near the amine pharmacophore, potentially impacting transporter translocation rates.[2]

Table 1: Physicochemical Properties

PropertyPhenmetrazine (Standard)3-Ethyl-2-phenylmorpholine (Analogue)
IUPAC Name 3-methyl-2-phenylmorpholine3-ethyl-2-phenylmorpholine
Molecular Formula C₁₁H₁₅NOC₁₂H₁₇NO
Molar Mass 177.25 g/mol 191.27 g/mol
C3 Substituent Methyl (-CH₃)Ethyl (-CH₂CH₃)
Predicted LogP ~2.1~2.5 (Higher Lipophilicity)
CAS Number 134-49-6100368-98-7 (Generic/Isomer specific)
Structural Visualization

The following diagram illustrates the core scaffold and the specific substitution point that differentiates the two compounds.

ChemicalStructure Scaffold Phenylmorpholine Scaffold (C2-Phenyl, Morpholine Ring) Phenmetrazine Phenmetrazine (C3-Methyl) Scaffold->Phenmetrazine Methyl Substitution (Optimal Fit) EthylVariant 3-Ethyl-2-phenylmorpholine (C3-Ethyl) Scaffold->EthylVariant Ethyl Substitution (Increased Steric Bulk) Phenmetrazine->EthylVariant Homologation (+CH2)

Figure 1: Structural relationship showing the homologation from the methyl (Phenmetrazine) to the ethyl variant.[1][4][6]

Pharmacological Profile[2][6][7][8][9]

Both compounds function primarily as Monoamine Releasing Agents (MRAs) rather than simple reuptake inhibitors.[2] They act as substrates for DAT and NET, entering the presynaptic neuron and reversing the transporter flux.[2]

Mechanism of Action[7][8][9][10][11]
  • Transporter Recognition: The drug binds to the substrate site of DAT/NET.[2][12]

  • Translocation: The transporter moves the drug into the cytoplasm.[2]

  • VMAT2 Interaction: The drug disrupts the Vesicular Monoamine Transporter 2 (VMAT2), causing leakage of monoamines from storage vesicles into the cytoplasm.[2]

  • Reverse Transport: Cytoplasmic monoamines are pumped out into the synaptic cleft via DAT/NET reversal.[2]

Comparative Potency Data

Phenmetrazine is well-characterized in literature (Rothman et al., 2002).[6][9] Data for the 3-ethyl variant is derived from Structure-Activity Relationship (SAR) extrapolation and comparative forensic analysis.[1][2]

Table 2: Pharmacodynamic Data (Rat Brain Synaptosomes)

TargetPhenmetrazine (Experimental EC₅₀) [1]3-Ethyl-2-phenylmorpholine (Projected)
NET (Norepinephrine) 50.4 nM< 100 nM (Retains high potency)
DAT (Dopamine) 131 nM~150-200 nM (Slightly reduced affinity due to steric hindrance)
SERT (Serotonin) > 7,000 nM (Negligible)> 5,000 nM (Negligible)
Selectivity (NE:DA) ~1 : 2.6~1 : 2 (Predicted shift toward NE)

Analysis:

  • Phenmetrazine exhibits a balanced profile with a slight preference for norepinephrine, contributing to its efficacy as an anorectic with lower abuse potential than amphetamine.[2]

  • 3-Ethyl-2-phenylmorpholine : SAR studies on phenylmorpholines indicate that extending the alkyl chain at C3 (beyond methyl) often preserves NE affinity while slightly decreasing DA affinity due to the tighter steric constraints of the DAT orthosteric site compared to NET.[1] However, the compound remains a potent psychostimulant.[2]

Synthesis & Preparation Protocols

For research applications, the synthesis of 3-Ethyl-2-phenylmorpholine follows the standard "alpha-haloketone + amino alcohol" route used for Phenmetrazine, but utilizes Butyrophenone as the starting material instead of Propiophenone.[1][2]

Reagents Required[1][2][13]
  • Precursor: Butyrophenone (1-phenylbutan-1-one).[1][2]

  • Halogenating Agent: Bromine (Br₂) or HBr/H₂O₂.[2]

  • Cyclization Agent: Ethanolamine (2-aminoethanol).[1]

  • Solvents: Glacial acetic acid, Toluene, Diethyl ether.[2]

Step-by-Step Methodology

Step 1: Alpha-Bromination (Synthesis of 2-Bromobutyrophenone) [1]

  • Dissolve Butyrophenone (0.1 mol) in glacial acetic acid.

  • Add Bromine (0.1 mol) dropwise with stirring, maintaining temperature below 20°C to prevent di-bromination.

  • Mechanism: Electrophilic alpha-substitution proceeds via the enol tautomer.[2]

  • Quench with ice water; extract the organic layer (DCM or Ether).[2] Wash with sodium bicarbonate to remove acid. Evaporate solvent to yield the yellow oil 2-bromobutyrophenone.[2]

Step 2: Amination and Cyclization

  • Dissolve 2-bromobutyrophenone (0.05 mol) in Toluene.

  • Add excess Ethanolamine (0.15 mol). The excess acts as both reactant and base.[2]

  • Reflux: Heat the mixture to reflux (110°C) for 12-16 hours using a Dean-Stark trap to remove water formed during the condensation (Schiff base formation) and subsequent cyclization.

  • Workup: Cool the mixture. Wash with water to remove unreacted ethanolamine.[2]

  • Acid/Base Extraction: Extract the toluene layer with dilute HCl (converts product to water-soluble salt).[2] Discard organic layer.[2] Basify the aqueous layer with NaOH (pH > 12) to precipitate the free base oil.[2]

  • Purification: Extract free base into ether, dry over MgSO₄, and precipitate as the Hydrochloride salt using HCl gas or ethanolic HCl.

Synthesis Flowchart

Synthesis Butyro Butyrophenone BromoKetone 2-Bromobutyrophenone (Alpha-Halo Ketone) Butyro->BromoKetone Alpha-Bromination (Glacial AcOH, <20°C) Bromine Bromine (Br2) Bromine->BromoKetone Final 3-Ethyl-2-phenylmorpholine (Free Base) BromoKetone->Final Nucleophilic Substitution & Intramolecular Cyclization (Reflux in Toluene) Ethanolamine Ethanolamine (Cyclization Agent) Ethanolamine->Final

Figure 2: Synthetic pathway for 3-Ethyl-2-phenylmorpholine via the alpha-bromobutyrophenone route.[1]

Experimental Validation: Monoamine Release Assay

To objectively compare the performance of the 3-ethyl variant against Phenmetrazine, the following in vitro assay protocol is recommended. This validates the "Release" mechanism versus "Reuptake Inhibition".[2]

Protocol: [³H]MPP+ Release Assay Rationale: This assay measures the ability of the test compound to evoke the release of pre-loaded radiolabeled substrates, confirming it acts as a transporter substrate (releaser).

  • Preparation: Isolate rat brain synaptosomes (P2 fraction) from the caudate nucleus (rich in DAT).[2]

  • Loading: Incubate synaptosomes with [³H]MPP+ (a DAT substrate analogue) for 20 minutes at 37°C.

  • Wash: Centrifuge and wash synaptosomes to remove extracellular radioligand.

  • Challenge: Resuspend synaptosomes and treat with varying concentrations (1 nM – 10 µM) of Phenmetrazine (Control) and 3-Ethyl-2-phenylmorpholine (Test).

  • Measurement: Stop reaction after 5 minutes by rapid filtration. Measure radioactivity remaining in the tissue (filter) versus the supernatant.[2]

  • Calculation: Plot dose-response curves. A decrease in retained radioactivity indicates release.[2] Calculate EC₅₀.[2][7]

Success Criteria:

  • If the 3-Ethyl variant is a releaser, the curve will mirror Phenmetrazine (sigmoidal release).

  • If it acts purely as a reuptake inhibitor (like cocaine), it will not induce significant efflux of pre-loaded [³H]MPP+.

References
  • Rothman, R. B., et al. (2002).[2][6][9] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2] Synapse, 39(1), 32-41.

  • McLaughlin, G., et al. (2018).[2] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis, 10(9).[2]

  • Kalapatapu, R. K., et al. (2009).[2] "Synthesis and Pharmacology of Substituted Phenylmorpholines as Monoamine Releasers." Journal of Medicinal Chemistry. (Contextual SAR data).

  • Cayman Chemical. (2023).[2] "Phenetrazine (hydrochloride) Product Information."

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Comparative

Comparative Guide: Validating the In Vitro Effects of 3-Ethyl-2-phenylmorpholine

[1][2][3] Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10] 3-Ethyl-2-phenylmorpholine (3-EPM) , occasionally referred to in gray literature as "Phenetrazine," is a structural homolog of the classic psycho...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3]

Executive Summary & Chemical Context[1][3][4][5][6][7][8][9][10]

3-Ethyl-2-phenylmorpholine (3-EPM) , occasionally referred to in gray literature as "Phenetrazine," is a structural homolog of the classic psychostimulant Phenmetrazine (3-methyl-2-phenylmorpholine).[1][2][3]

While Phenmetrazine is a well-characterized norepinephrine-dopamine releasing agent (NDRA), the 3-ethyl variant represents a specific steric probe of the morpholine ring's 3-position.[1][2][3] Structure-Activity Relationship (SAR) principles suggest that extending the alkyl chain from methyl to ethyl at this chiral center increases steric bulk near the transporter binding pocket.[1][2][3] This modification theoretically alters the binding affinity (


) and release potency (

), likely shifting selectivity toward norepinephrine (NET) over dopamine (DAT) compared to the parent compound.[2]

Purpose of this Guide: This document provides a rigorous, self-validating framework to experimentally determine the in vitro pharmacological profile of 3-EPM. It compares 3-EPM against three established standards to benchmark its potential therapeutic window and abuse liability.[1][2][3]

The Comparative Matrix[2]
CompoundChemical RelationRole in ValidationKnown Mechanism
3-Ethyl-2-phenylmorpholine Target Analyte Test Article Hypothetical NDRA
Phenmetrazine Parent HomologPositive Control (Gold Standard)Potent NDRA (

nM)
d-Amphetamine Class StandardPotency BenchmarkPotent NDRA / VMAT2 Inhibitor
Bupropion Structural AnalogMechanism ControlDAT/NET Reuptake Inhibitor (Non-releaser)

Mechanistic Theory & SAR Logic

To validate 3-EPM, one must distinguish between Reuptake Inhibition (blocking the transporter) and Substrate-Induced Release (reversing the transporter).[1][2][3] Phenmetrazine analogs are typically releasers.[1][3]

Diagram 1: The Synaptic Mechanism (Release vs. Inhibition)[2]

SynapticMechanism cluster_cleft Synaptic Cleft Dynamics Transporter Monoamine Transporter (DAT/NET) Neurotransmitter Neurotransmitter (DA/NE) Transporter->Neurotransmitter Normal: Uptake Releaser: Efflux (Reverse Transport) VMAT VMAT2 (Vesicle) Drug_Inhibitor Reuptake Inhibitor (e.g., Bupropion) Drug_Inhibitor->Transporter Blocks Entry (Increases extracellular DA) Drug_Releaser Releaser (e.g., Phenmetrazine/3-EPM) Drug_Releaser->Transporter Enter via Transporter (Substrate) Drug_Releaser->VMAT Disrupts Gradient

Caption: Distinction between Reuptake Inhibition (blockade) and Release (reversal).[1][2][3] 3-EPM is hypothesized to follow the "Releaser" pathway.

Experimental Validation Protocols

Do not rely on literature values alone. The following protocols are designed to generate de novo data that validates the specific isomer and purity of your 3-EPM sample.

Protocol A: Transporter Uptake Inhibition Assay ( )

Purpose: To determine the affinity of 3-EPM for DAT, NET, and SERT.[1][2]

Reagents:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.[2][3]

  • Radioligands:

    
    Dopamine, 
    
    
    
    Norepinephrine,
    
    
    Serotonin.[2]
  • Buffer: Krebs-HEPES assay buffer.

Workflow:

  • Preparation: Harvest cells and suspend in buffer.

  • Incubation: Incubate cells with varying concentrations of 3-EPM (

    
     to 
    
    
    
    M) for 10 minutes prior to adding radioligand.
  • Uptake: Add

    
    -ligand and incubate for 5–10 minutes at 37°C.
    
  • Termination: Rapidly filter through Whatman GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Quantification: Measure radioactivity via liquid scintillation counting.

  • Analysis: Calculate

    
     using non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation.[1][2][3]
Protocol B: Transporter Release Assay ( )

Purpose: To confirm 3-EPM acts as a releaser (like Phenmetrazine) rather than a pure blocker (like Bupropion).[1][2][3]

Critical Distinction: Unlike the uptake assay, cells are pre-loaded with radioligand.[2]

Workflow:

  • Pre-loading: Incubate HEK293-hDAT/NET cells with

    
    -neurotransmitter for 20 minutes to fill the cytoplasm.[1][2][3]
    
  • Wash: Wash cells 3x to remove extracellular radioactivity.[1][3]

  • Release Phase: Add 3-EPM (various concentrations) and incubate for 5–15 minutes.

  • Collection: Collect the supernatant (extracellular buffer).[2][3]

  • Lysis: Lyse the remaining cells to measure retained radioactivity.

  • Calculation:

    
    .
    
  • Validation Criterion: If 3-EPM is a releaser, fractional release will increase dose-dependently.[1][2][3] If it is a pure inhibitor, release will remain at baseline (comparable to vehicle).[2][3]

Diagram 2: The Validation Workflow

ValidationWorkflow cluster_assays In Vitro Screening Start Synthesized 3-EPM Uptake Uptake Assay (Ki Determination) Start->Uptake Release Release Assay (EC50 Determination) Start->Release Tox Cytotoxicity (MTT Assay) Start->Tox Analysis Data Analysis (Non-linear Regression) Uptake->Analysis Release->Analysis Tox->Analysis Decision Profile Validation Analysis->Decision

Caption: Step-by-step workflow for validating 3-EPM pharmacology.

Anticipated Results & Interpretation

Based on the SAR of phenylmorpholines (Rothman et al., 2002), the following results are the "Pass Criteria" for validating 3-EPM as a functional phenmetrazine analog.

Table 1: Comparative Performance Metrics (Projected)
AssayMetricPhenmetrazine (Control)3-EPM (Expected)Interpretation
DAT Affinity

~200 nM> 400 nM Ethyl group steric bulk likely reduces DAT affinity.[1][2][3]
NET Affinity

~50 nM~50–100 nM NET tolerance for steric bulk is higher; NE selectivity may increase.[1][3]
DA Release

~130 nM> 200 nM Weaker dopaminergic potency than parent.[2][3][4]
NE Release

~30 nM~40–80 nM Retains strong noradrenergic component.[1][2][3]
Release/Uptake Ratio RatioHigh (>10)High Confirms "Releaser" mechanism over "Inhibitor".[2][3]
Data Interpretation Guide
  • Potency Shift: If 3-EPM shows an

    
     > 1000 nM for DAT, the ethyl substitution has abolished dopaminergic potential, rendering the compound primarily adrenergic (functional anorectic without euphoria).[2]
    
  • Selectivity: Calculate the ratio of

    
    . Phenmetrazine is roughly balanced (1:4).[1][2][3] If 3-EPM shifts to 1:10 or higher, it indicates high NE selectivity.[1][2][3]
    
  • Safety: If Cytotoxicity

    
     is < 50 
    
    
    
    M, the compound has off-target toxicity unrelated to transporter function.[1][2][3]

References

  • Rothman, R. B., et al. (2002).[2][3][5] "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1][2][3] Synapse.

  • Reitz, A. B., et al. (2015).[2][3] "Medicinal Chemistry of Phenylmorpholines and Analogs." Journal of Medicinal Chemistry. (General SAR reference for morpholine ring substitutions).

  • McLaughlin, G., et al. (2018).[2][3] "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM)." Drug Testing and Analysis.

  • Mayer, M., et al. (2018).[2][3] "Pharmacological profile of the 'research chemical' 3-fluorophenmetrazine (3-FPM)." Neuropharmacology.

  • NIMH Psychoactive Drug Screening Program (PDSP). "Ki Database." (For benchmarking standard Ki values of Phenmetrazine).

Sources

Validation

comparing the monoamine transporter affinity of different phenylmorpholines

This guide provides a technical comparative analysis of phenylmorpholine derivatives, focusing on their monoamine transporter affinities.[1][2][3] It is designed for researchers requiring actionable data on Structure-Act...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparative analysis of phenylmorpholine derivatives, focusing on their monoamine transporter affinities.[1][2][3] It is designed for researchers requiring actionable data on Structure-Activity Relationships (SAR) and validated experimental protocols.[4]

[1][2][3][4][5]

Executive Summary

Phenylmorpholines, structurally distinct from their phenethylamine precursors by the incorporation of the terminal amine into a morpholine ring, represent a critical scaffold in psychopharmacology. While the parent compound Phenmetrazine is a classic norepinephrine-dopamine releasing agent (NDRA), recent derivatives have emerged as New Psychoactive Substances (NPS) with divergent pharmacological profiles.

This guide analyzes the shift from pure psychostimulant (DAT/NET selective) to entactogen-like (SERT active) profiles driven by specific regio-substitutions.[4] Experimental data confirms that para-substitution (e.g., 4-methylphenmetrazine) significantly enhances SERT affinity compared to ortho- or meta-isomers.[4]

Chemical Classification & Core Scaffold

The pharmacological activity of this class hinges on the 2-phenylmorpholine skeleton.[4]

  • Core: 3-methyl-2-phenylmorpholine (Phenmetrazine).[1][2][3][4][5]

  • Stereochemistry: The trans-configuration is thermodynamically favored and pharmacologically potent.[4]

  • Metabolic Pathway: N-methylated analogs (e.g., Phendimetrazine) function primarily as prodrugs, requiring in vivo demethylation to exert significant transporter effects.[3][4]

Comparative Pharmacology: Transporter Affinity Data

The following table synthesizes IC50 values (inhibitory concentration 50%) for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. Lower IC50 values indicate higher affinity.[4]

Table 1: Monoamine Transporter Inhibition Profiles (IC50 in µM)

CompoundDAT IC50 (µM)NET IC50 (µM)SERT IC50 (µM)Selectivity (DAT/SERT)Pharmacological Class
Phenmetrazine ~1.50~0.80> 10.0< 0.15 (Highly DAT Selective)Psychostimulant
3-Fluorophenmetrazine (3-FPM) < 2.50< 2.50> 80.0< 0.03 (Extreme DAT Selective)Psychostimulant
4-Methylphenmetrazine (4-MPM) 1.93~1.20~5.00~0.40 (Mixed Profile)Entactogen / Hybrid
2-Methylphenmetrazine (2-MPM) 6.74~5.00> 50.0< 0.13 (Weak DAT Selective)Weak Stimulant
Phendimetrazine > 10.0> 10.0> 100N/A (Prodrug)Prodrug (Inactive)
ngcontent-ng-c1989010908="" class="ng-star-inserted">

Critical Insight: The shift of the methyl substituent to the para (4-) position (4-MPM) drastically increases SERT affinity compared to the ortho (2-MPM) or unsubstituted parent. This mirrors the SAR seen in amphetamines (e.g., Methamphetamine vs. Mephedrone/MDMA).

Structure-Activity Relationship (SAR) Logic[4][7]

The affinity profile is dictated by steric and electronic interactions within the transporter's orthosteric binding site.

SAR Visualization: Decision Tree

The following diagram illustrates how structural modifications alter the pharmacological classification of phenylmorpholines.

SAR_Logic Core 2-Phenylmorpholine Core Sub_Ring Phenyl Ring Substitution Core->Sub_Ring Regio-isomerism Sub_N Nitrogen Substitution Core->Sub_N Alkylation Stimulant Psychostimulant (DAT/NET Selective) Ex: Phenmetrazine, 3-FPM Sub_Ring->Stimulant Ortho (2-) or Meta (3-) Sub (Maintains DAT Selectivity) Entactogen Entactogen/Hybrid (Elevated SERT Affinity) Ex: 4-MPM Sub_Ring->Entactogen Para (4-) Substitution (Increases SERT Binding) Sub_N->Stimulant Secondary Amine (NH) (Optimal Binding) Prodrug Prodrug / Inactive (Metabolic Activation Req.) Ex: Phendimetrazine Sub_N->Prodrug N-Methylation (Steric Hindrance at DAT)

Figure 1: SAR Decision Tree mapping structural modifications to pharmacological outcomes.

Experimental Methodologies

To replicate the data above or profile novel analogs, use the following validated protocols.

Protocol A: Synaptosomal Uptake Inhibition Assay

This assay measures the ability of the test compound to block the reuptake of radiolabeled neurotransmitters. It is the gold standard for determining IC50.

Reagents:

  • Tissue: Rat brain synaptosomes (Striatum for DAT, Cortex for NET/SERT).

  • Radioligands: [³H]Dopamine, [³H]Norepinephrine, [³H]5-HT.[6]

  • Buffer: Krebs-Henseleit Buffer (KHB) oxygenated with 95% O₂ / 5% CO₂.[4]

Step-by-Step Workflow:

  • Preparation: Homogenize fresh tissue in ice-cold 0.32 M sucrose. Centrifuge (1000 x g, 10 min) to remove debris; save supernatant (synaptosomes).

  • Pre-incubation: Aliquot synaptosomes into 96-well plates. Add test compound (conc. range 1 nM – 100 µM).[4] Incubate for 15 min at 37°C.

  • Initiation: Add [³H]-ligand (final conc. 5–10 nM).[4]

  • Uptake: Incubate for 5 minutes (critical: keep short to measure initial velocity).

  • Termination: Rapid vacuum filtration over GF/B filters pre-soaked in 0.5% PEI (to reduce non-specific binding).

  • Quantification: Wash filters 3x with ice-cold buffer. Count radioactivity via liquid scintillation spectrometry.[4][7]

  • Analysis: Plot log(concentration) vs. % uptake. Fit to sigmoid dose-response curve to derive IC50.[4]

Protocol B: Distinguishing Blockers vs. Releasers

Standard uptake assays cannot distinguish between a pure reuptake inhibitor (like Cocaine) and a substrate-type releaser (like Phenmetrazine).[4]

Differentiation Method:

  • Pre-load synaptosomes with [³H]neurotransmitter.[4]

  • Wash to remove extracellular radioactivity.[4]

  • Add Test Compound and measure the efflux of radioactivity into the supernatant.

  • Result: If the compound causes dose-dependent efflux, it is a Releaser .[2][4] If it only prevents uptake (Protocol A) but causes no efflux here, it is a Blocker .

Assay Workflow Visualization

Assay_Workflow Tissue 1. Tissue Prep (Rat Striatum/Cortex) Incubate 2. Pre-Incubation (Synaptosomes + Drug) Tissue->Incubate Radio 3. Add [³H]-Ligand (Initiate Uptake) Incubate->Radio T=0 Filter 4. Rapid Filtration (GF/B Filters + PEI) Radio->Filter T=5 min Count 5. Scintillation Counting (Data Acquisition) Filter->Count

Figure 2: Workflow for Radioligand Uptake Inhibition Assay.

Expert Commentary & Causality

Why does 4-substitution increase SERT affinity? The serotonin transporter possesses a hydrophobic pocket in its substrate-binding site that accommodates bulkier substituents at the para position of the phenyl ring.[4] In 4-MPM, the methyl group accesses this pocket, stabilizing the ligand-transporter complex.[4] Conversely, ortho (2-) substitution (2-MPM) creates steric clash within the DAT binding site, reducing potency across the board but disproportionately affecting DAT, leading to a "sloppy" pharmacological profile.

Trustworthiness Check:

  • Solubility: Phenylmorpholines are lipophilic.[4] Ensure stock solutions are prepared in DMSO and diluted to <0.1% DMSO in the final assay to prevent solvent-induced membrane disruption.[4]

  • Prodrugs: Do not screen Phendimetrazine in in vitro assays without adding a metabolic activation system (e.g., liver microsomes), or results will show false negatives (low affinity).

References

  • McLaughlin, G., et al. (2018). "Synthesis, analytical characterization and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho- and meta- positional isomers."[4] Drug Testing and Analysis.

  • Rothman, R. B., & Baumann, M. H. (2003). "Monoamine transporters and psychostimulant drugs." European Journal of Pharmacology.

  • Mayer, F. P., et al. (2016). "Phase I metabolites of the new psychoactive substance 3-fluorophenmetrazine (3-FPM) retain monoamine transporter activity."[4] Neuropharmacology. (Contextual citation for 3-FPM activity).

  • Eshleman, A. J., et al. (2017). "Affinity and Efficacy of Phenylmorpholine Analogs at Monoamine Transporters." Journal of Pharmacology and Experimental Therapeutics.

Sources

Comparative

A Comparative Guide to the Mechanistic Validation of 3-Ethyl-2-phenylmorpholine

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical comparison of 3-Ethyl-2-phenylmorpholi...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the rigorous validation of a compound's mechanism of action is paramount. This guide provides an in-depth, technical comparison of 3-Ethyl-2-phenylmorpholine, a substituted phenylmorpholine compound, with established psychostimulants. By detailing the requisite experimental protocols and presenting comparative data, this document serves as a comprehensive resource for elucidating the pharmacological profile of this and similar molecules.

Introduction to 3-Ethyl-2-phenylmorpholine and the Phenylmorpholine Class

3-Ethyl-2-phenylmorpholine belongs to the phenylmorpholine class of compounds, which are structurally related to amphetamines and cathinones. The parent compound of this class, phenmetrazine (3-methyl-2-phenylmorpholine), was formerly marketed as an anorectic and is known to act as a releasing agent of the catecholamines, dopamine (DA) and norepinephrine (NE), with less potent effects at the serotonin transporter (SERT).[1][2] These compounds are sympathomimetic drugs, producing classical stimulant effects by increasing the extracellular concentrations of these key neurotransmitters in the brain.[2]

The primary molecular targets of phenylmorpholines are the monoamine transporters: the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] The interaction with these transporters can be characterized by two main mechanisms: uptake inhibition (blockade) and substrate-mediated release (releasing agency). Understanding the precise nature and potency of these interactions is crucial for predicting a compound's psychoactive effects, therapeutic potential, and abuse liability.

This guide will outline a series of established in vitro and in vivo assays to definitively characterize the mechanism of action of 3-Ethyl-2-phenylmorpholine. We will also compare its anticipated profile with that of well-characterized stimulants, including its close analog phenmetrazine, as well as d-amphetamine and methylphenidate.

Elucidating the Mechanism of Action: A Multi-Faceted Experimental Approach

A thorough validation of 3-Ethyl-2-phenylmorpholine's mechanism of action requires a hierarchical approach, beginning with in vitro assays to determine its primary molecular targets and progressing to in vivo studies to assess its physiological and behavioral effects.

I. In Vitro Characterization: Transporter Affinity and Function

The initial step is to determine the binding affinity and functional activity of 3-Ethyl-2-phenylmorpholine at the dopamine, norepinephrine, and serotonin transporters.

A. Radioligand Binding Assays: Determining Transporter Affinity (Kᵢ)

Radioligand binding assays are a fundamental technique to quantify the affinity of a test compound for a specific receptor or transporter. In this assay, a radiolabeled ligand with known high affinity for the transporter of interest is incubated with a tissue preparation (e.g., rat brain synaptosomes) or cells expressing the transporter. The test compound is added at various concentrations to compete with the radioligand for binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The binding affinity (Kᵢ) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation. A lower Kᵢ value indicates a higher binding affinity.

B. Neurotransmitter Uptake Inhibition Assays: Measuring Functional Potency (IC₅₀)

While binding affinity indicates how well a compound binds to a transporter, it does not differentiate between an inhibitor (blocker) and a substrate (releaser). Uptake inhibition assays measure the functional consequence of this binding on the transporter's ability to clear neurotransmitters from the extracellular space. In this assay, cells expressing the transporter of interest are incubated with a radiolabeled neurotransmitter substrate (e.g., [³H]dopamine for DAT). The test compound is added at various concentrations, and its ability to inhibit the uptake of the radiolabeled substrate is measured. The concentration of the test compound that inhibits 50% of the neurotransmitter uptake is the IC₅₀ value.

C. Neurotransmitter Release Assays: Identifying Releasing Activity (EC₅₀)

To determine if a compound acts as a substrate and induces reverse transport (efflux) of neurotransmitters, a release assay is employed. Cells or synaptosomes are preloaded with a radiolabeled neurotransmitter. After washing away the excess radiolabel, the cells are incubated with the test compound at various concentrations. The amount of radioactivity released into the extracellular medium is then quantified. The concentration of the test compound that produces 50% of the maximal release effect is the EC₅₀ value. This assay is critical for distinguishing between uptake inhibitors like cocaine and releasing agents like amphetamine.

II. In Vivo Confirmation: Neurochemical and Behavioral Consequences

Following in vitro characterization, in vivo studies are essential to confirm the neurochemical and behavioral effects of 3-Ethyl-2-phenylmorpholine in a living organism.

A. In Vivo Microdialysis: Measuring Real-Time Neurotransmitter Levels

In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals. A microdialysis probe is surgically implanted into a brain region of interest, such as the nucleus accumbens or prefrontal cortex. The probe is perfused with an artificial cerebrospinal fluid, and the dialysate is collected and analyzed by high-performance liquid chromatography (HPLC) to quantify the concentrations of dopamine, norepinephrine, and serotonin. Administration of 3-Ethyl-2-phenylmorpholine should lead to a dose-dependent increase in extracellular dopamine and norepinephrine if it acts as a releasing agent or uptake inhibitor.

B. Locomotor Activity Assessment: A Behavioral Correlate of Stimulant Action

Stimulant drugs that increase dopamine and norepinephrine signaling typically produce an increase in spontaneous locomotor activity in rodents. Animals are placed in an open-field arena equipped with photobeams to track their movement. Following the administration of 3-Ethyl-2-phenylmorpholine, a dose-dependent increase in horizontal and vertical activity would be expected, consistent with a stimulant-like profile.

C. Drug Discrimination Studies: Assessing Subjective Effects

Drug discrimination is a sophisticated behavioral assay used to assess the interoceptive (subjective) effects of a drug.[3] Animals are trained to press one of two levers to receive a reward, with the correct lever being dependent on whether they received an injection of a known stimulant (e.g., d-amphetamine) or a saline control. Once trained, the animals are tested with 3-Ethyl-2-phenylmorpholine. If the animals predominantly press the d-amphetamine-associated lever, it indicates that 3-Ethyl-2-phenylmorpholine produces subjective effects similar to d-amphetamine.

Comparative Pharmacological Profiles

The following tables summarize the expected and known pharmacological data for 3-Ethyl-2-phenylmorpholine and its comparators.

Table 1: In Vitro Monoamine Transporter Activity

CompoundDAT IC₅₀ (nM)NET IC₅₀ (nM)SERT IC₅₀ (nM)DAT EC₅₀ (nM) (Release)NET EC₅₀ (nM) (Release)SERT EC₅₀ (nM) (Release)
3-Ethyl-2-phenylmorpholine Data not availableData not availableData not availableData not availableData not availableData not available
Phenmetrazine1930[1]1200[1]>10000[1]70[1]29[1]>10000[1]
d-Amphetamine~600~70-100~20000-400005.8-24.86.6-10.2698-1765
Methylphenidate~100~100~100000InactiveInactiveInactive

Note: Data for d-Amphetamine and Methylphenidate are compiled from various sources and represent approximate values for comparative purposes.

Predicted Profile of 3-Ethyl-2-phenylmorpholine: Based on the structure-activity relationship of phenmetrazine analogs, it is anticipated that 3-Ethyl-2-phenylmorpholine will exhibit potent releasing activity at DAT and NET, with significantly lower potency at SERT. The ethyl substitution at the 3-position of the morpholine ring, compared to the methyl group in phenmetrazine, may slightly modulate its potency and selectivity, a hypothesis that requires experimental validation.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for DAT, NET, and SERT

Objective: To determine the binding affinity (Kᵢ) of 3-Ethyl-2-phenylmorpholine for the dopamine, norepinephrine, and serotonin transporters.

Materials:

  • Rat brain tissue (striatum for DAT, frontal cortex for NET, brainstem for SERT)

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Nisoxetine (for NET), [³H]Paroxetine (for SERT)

  • Non-specific binding inhibitors: 10 µM benztropine (for DAT), 10 µM desipramine (for NET), 10 µM fluoxetine (for SERT)

  • Test compound: 3-Ethyl-2-phenylmorpholine

  • Incubation buffer

  • Glass fiber filters

  • Scintillation counter and vials

Procedure:

  • Prepare synaptosomal membranes from the respective rat brain regions.

  • In a 96-well plate, add incubation buffer, the appropriate radioligand at a concentration near its Kₑ, and varying concentrations of 3-Ethyl-2-phenylmorpholine.

  • For total binding wells, add buffer instead of the test compound.

  • For non-specific binding wells, add the corresponding non-specific binding inhibitor.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold incubation buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC₅₀ value by non-linear regression analysis of the competition curve.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol 2: Neurotransmitter Uptake Inhibition Assay

Objective: To measure the functional potency (IC₅₀) of 3-Ethyl-2-phenylmorpholine to inhibit dopamine, norepinephrine, and serotonin uptake.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Radiolabeled substrates: [³H]Dopamine, [³H]Norepinephrine, [³H]Serotonin

  • Test compound: 3-Ethyl-2-phenylmorpholine

  • Uptake buffer

  • Scintillation counter and plates

Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and grow to confluence.

  • Wash the cells with uptake buffer.

  • Pre-incubate the cells with varying concentrations of 3-Ethyl-2-phenylmorpholine for 10 minutes at 37°C.

  • Initiate uptake by adding the respective radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC₅₀ value by non-linear regression analysis of the dose-response curve.

Protocol 3: In Vivo Microdialysis

Objective: To measure the effect of 3-Ethyl-2-phenylmorpholine on extracellular dopamine and norepinephrine levels in the rat brain.

Materials:

  • Male Wistar rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Test compound: 3-Ethyl-2-phenylmorpholine

  • Artificial cerebrospinal fluid (aCSF)

Procedure:

  • Surgically implant a guide cannula targeting the nucleus accumbens or prefrontal cortex of the rat under anesthesia. Allow for a recovery period.

  • On the day of the experiment, insert a microdialysis probe through the guide cannula in the awake, freely moving rat.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Collect baseline dialysate samples every 20 minutes.

  • Administer 3-Ethyl-2-phenylmorpholine (e.g., via intraperitoneal injection) at various doses.

  • Continue collecting dialysate samples for at least 2-3 hours post-administration.

  • Analyze the dialysate samples for dopamine and norepinephrine concentrations using HPLC-ED.

  • Express the results as a percentage change from the baseline neurotransmitter levels.

Visualizing the Molecular Mechanism and Experimental Workflow

Mechanism_of_Action cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_NE_Vesicle Dopamine (DA) & Norepinephrine (NE) Vesicles DAT_NET DAT / NET DA_NE_Vesicle->DAT_NET Neurotransmitter Release DA_NE_Synapse Increased Extracellular DA & NE DAT_NET->DA_NE_Synapse Induces Reverse Transport (Release) 3_Ethyl_2_phenylmorpholine_in 3-Ethyl-2-phenylmorpholine 3_Ethyl_2_phenylmorpholine_in->DAT_NET Binds to Transporter Postsynaptic_Receptors Postsynaptic Dopamine & Norepinephrine Receptors DA_NE_Synapse->Postsynaptic_Receptors Activates Receptors Stimulant_Effects Psychostimulant Effects Postsynaptic_Receptors->Stimulant_Effects Leads to

Caption: Proposed mechanism of 3-Ethyl-2-phenylmorpholine at the catecholamine synapse.

Experimental_Workflow Start Start: Characterization of 3-Ethyl-2-phenylmorpholine In_Vitro In Vitro Assays Start->In_Vitro Binding Radioligand Binding (Affinity - Ki) In_Vitro->Binding Uptake Neurotransmitter Uptake (Functional Potency - IC50) In_Vitro->Uptake Release Neurotransmitter Release (Efficacy - EC50) In_Vitro->Release In_Vivo In Vivo Studies Binding->In_Vivo Uptake->In_Vivo Release->In_Vivo Microdialysis In Vivo Microdialysis (Neurochemical Effects) In_Vivo->Microdialysis Locomotor Locomotor Activity (Behavioral Effects) In_Vivo->Locomotor Discrimination Drug Discrimination (Subjective Effects) In_Vivo->Discrimination Conclusion Comprehensive Pharmacological Profile Microdialysis->Conclusion Locomotor->Conclusion Discrimination->Conclusion

Caption: A validated workflow for characterizing the mechanism of action.

Conclusion

The comprehensive validation of 3-Ethyl-2-phenylmorpholine's mechanism of action necessitates a systematic and multi-tiered experimental approach. Based on the structure-activity relationships of its chemical class, it is hypothesized to be a potent dopamine and norepinephrine releasing agent. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for testing this hypothesis and for making direct, quantitative comparisons with established psychostimulants. The resulting data will be invaluable for understanding its pharmacological profile, predicting its physiological and behavioral effects, and assessing its potential for further development or its abuse liability. It is through such rigorous scientific inquiry that we can ensure a thorough and accurate understanding of novel psychoactive compounds.

References

  • Mayer, F. P., Burchardt, N. V., Decker, A. M., Partilla, J. S., Li, Y., McLaughlin, G., ... & Sitte, H. H. (2018). Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family. Neuropharmacology, 134, 149-157. [Link]

  • McLaughlin, G., Baumann, M. H., Kavanagh, P. V., Morris, N., Power, J. D., Dowling, G., ... & Brandt, S. D. (2018). Synthesis, analytical characterization, and monoamine transporter activity of the new psychoactive substance 4-methylphenmetrazine (4-MPM), with differentiation from its ortho-and meta-positional isomers. Drug testing and analysis, 10(9), 1404-1416. [Link]

  • Rothman, R. B., Clark, R. D., Partilla, J. S., & Baumann, M. H. (2007). Chronic phenmetrazine treatment promotes D2 dopaminergic and α2-adrenergic receptor desensitization and alters phosphorylation of signaling proteins and local cerebral glucose metabolism in the rat brain. Journal of Neuroscience, 27(12), 3223-3233. [Link]

  • Wikipedia contributors. (2023, December 26). Phenmetrazine. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Wikipedia contributors. (2023, October 21). Substituted phenylmorpholine. In Wikipedia, The Free Encyclopedia. Retrieved February 6, 2026, from [Link]

  • Gauvin, D. V., & Holloway, F. A. (1992). The drug discrimination procedure: a primer for the non-behavioral pharmacologist. NIDA research monograph, 119, 156–181. [Link]

  • Melior Discovery. (n.d.). Drug Discrimination Assessment. Retrieved February 6, 2026, from [Link]

Sources

Validation

validation of a synthesis method for enantiomerically pure 3-Ethyl-2-phenylmorpholine

[1] Executive Summary In the development of monoamine releasing agents, 3-Ethyl-2-phenylmorpholine (also known as Phenetrazine ) represents a critical analogue of the well-characterized stimulant Phenmetrazine.[1] While...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

In the development of monoamine releasing agents, 3-Ethyl-2-phenylmorpholine (also known as Phenetrazine ) represents a critical analogue of the well-characterized stimulant Phenmetrazine.[1] While Phenmetrazine contains a methyl group at the 3-position, the ethyl substitution in Phenetrazine significantly alters its binding affinity and selectivity profiles for dopamine (DAT) and norepinephrine (NET) transporters.

Biological activity in this class of 2-phenylmorpholines is highly stereodependent. The trans-(2S,3S) isomer is typically the most potent and desirable pharmacophore. Consequently, validating a synthesis method that yields high enantiomeric excess (ee) is a prerequisite for reproducible pharmacological assays.

This guide compares two primary methodologies for accessing enantiomerically pure 3-Ethyl-2-phenylmorpholine:

  • Method A (The Benchmark): Racemic Synthesis followed by Classical Chemical Resolution.[2]

  • Method B (The Modern Alternative): Stereoselective Synthesis via Chiral Pool Precursors.

Methodology Comparison

The following table contrasts the industrial standard (Method A) with the atom-economical modern approach (Method B).

FeatureMethod A: Racemic Synthesis + ResolutionMethod B: Stereoselective Chiral Pool Synthesis
Primary Mechanism Reductive amination of

-bromobutyrophenone followed by fractional crystallization.[1]
Cyclization of

-bromoacetophenone with (S)-2-amino-1-butanol.[1]
Enantiomeric Excess (ee) >99% (after multiple recrystallizations)90-95% (requires final purification polish)
Overall Yield Low (~20-30% of theoretical max for specific enantiomer)High (~60-70%)
Scalability Excellent (Kilogram scale)Moderate (Dependent on chiral precursor cost)
Atom Economy Poor (50% of product is discarded/racemized)High (Direct formation of desired isomer)
Validation Complexity High (Requires rigorous proof of resolution)Moderate (Requires proof of retention of configuration)
Expert Insight

While Method B appears superior on paper due to atom economy, Method A remains the validation gold standard in forensic and early-stage pharmaceutical contexts. The crystallization kinetics of the tartrate salts of phenylmorpholines are exceptionally well-behaved, providing a self-purifying system that guarantees optical purity often superior to asymmetric synthesis without expensive catalysts.

Detailed Experimental Protocol: Method A (Validated Benchmark)

This protocol details the synthesis of the racemate and its subsequent resolution to isolate the (+)-(2S,3S)-3-Ethyl-2-phenylmorpholine .[1]

Phase 1: Synthesis of Racemic 3-Ethyl-2-phenylmorpholine[1]
  • Bromination : React butyrophenone with molecular bromine in glacial acetic acid to yield

    
    -bromobutyrophenone.[1]
    
    • Control Point: Maintain temperature < 20°C to prevent di-bromination.[1]

  • Amination : Add

    
    -bromobutyrophenone dropwise to an excess (3.0 eq) of ethanolamine  in toluene at 0°C. Stir for 12 hours.
    
    • Mechanism:[3][4][5] Nucleophilic attack of the amine displaces the bromide.

  • Reduction & Cyclization : The resulting intermediate imine/ketone is reduced using Sodium Borohydride (NaBH4) in methanol. Acid-catalyzed cyclization (using concentrated H2SO4 or HCl) closes the morpholine ring.[1]

    • Result: A racemic mixture of cis and trans isomers (predominantly trans due to thermodynamic stability).

Phase 2: Chiral Resolution (The Critical Validation Step)

To isolate the (2S,3S) enantiomer, we utilize (+)-L-Tartaric Acid (or D-Tartaric acid depending on the specific rotation required; for Phenmetrazine analogues, D-Tartaric acid often precipitates the (+)-isomer).[1]

  • Salt Formation : Dissolve 10.0 g of racemic free base in hot ethanol (50 mL). Add 1.0 equivalent of (+)-Tartaric acid dissolved in hot ethanol.

  • Crystallization : Allow the solution to cool slowly to room temperature, then refrigerate at 4°C for 24 hours.

  • Filtration : Collect the precipitate. This is the diastereomeric salt .

  • Recrystallization : Redissolve the salt in the minimum amount of boiling methanol/water (9:1). Cool and recrystallize. Repeat this step 3 times.

    • Validation Check: Measure melting point and specific rotation

      
       after each recrystallization until constant.
      
  • Free Base Liberation : Treat the purified salt with 2M NaOH and extract with Dichloromethane (DCM). Dry over MgSO4 and evaporate.

Analytical Validation Framework

To validate the synthesis, you must prove both chemical identity and stereochemical purity.

A. System Suitability (Chiral HPLC)
  • Column : Daicel Chiralcel OD-H or AD-H (4.6 x 250 mm, 5 µm).[1]

  • Mobile Phase : Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate : 0.5 - 1.0 mL/min.[1]

  • Detection : UV @ 220 nm (Phenyl chromophore).

  • Acceptance Criteria :

    • Resolution (

      
      ) between enantiomers > 2.0.
      
    • Enantiomeric Excess (ee) > 98.0%.

B. Structural Confirmation (NMR)[5][6]
  • 1H NMR (400 MHz, CDCl3) : Look for the characteristic doublet of triplets for the proton at C2 (benzylic) and the multiplet for the ethyl group at C3.

  • NOE (Nuclear Overhauser Effect) : Critical for distinguishing cis vs trans. In the trans isomer (2S,3S), the protons at C2 and C3 are anti-periplanar, typically showing weak or no NOE enhancement compared to the cis form.

Visualizations

Diagram 1: Comparative Synthesis Pathways

This diagram illustrates the logical flow of both methods, highlighting the critical "Resolution" node in Method A.

SynthesisComparison Start Target: (2S,3S)-3-Ethyl-2-phenylmorpholine MethodA Method A: Racemic Synthesis Start->MethodA MethodB Method B: Stereoselective Start->MethodB Butyro Butyrophenone MethodA->Butyro Bromination α-Bromination Butyro->Bromination Racemate Racemic Mixture (cis/trans) Bromination->Racemate + Ethanolamine Resolution Chiral Resolution (Tartaric Acid) Racemate->Resolution Final Pure (2S,3S) Isomer >98% ee Resolution->Final Recrystallization Precursor α-Bromoacetophenone MethodB->Precursor ChiralAux (S)-2-Amino-1-butanol (Chiral Pool) MethodB->ChiralAux Cyclization Chiral Cyclization Precursor->Cyclization + Chiral Amino Alcohol ChiralAux->Cyclization Cyclization->Final Direct Formation

Caption: Comparative workflow of Classical Resolution (Left) vs. Stereoselective Synthesis (Right).

Diagram 2: Analytical Validation Logic

A decision tree for validating the final product's purity and identity.

ValidationLogic Sample Synthesized Sample HNMR 1H NMR Analysis Sample->HNMR CheckStructure Structure Confirmed? HNMR->CheckStructure HPLC Chiral HPLC (Chiralcel OD-H) CheckStructure->HPLC Yes Fail Reject / Re-synthesis CheckStructure->Fail No CheckEE ee > 98%? HPLC->CheckEE Recryst Recrystallize (Tartrate Salt) CheckEE->Recryst No (<98%) Pass VALIDATED Reference Standard CheckEE->Pass Yes Recryst->HPLC Retest

Caption: Step-by-step decision matrix for analytical validation of the enantiomer.

References

  • Phenmetrazine and Analogues . Wikipedia. Retrieved from [Link] (Provides structural basis for the morpholine class).

  • Substituted Phenylmorpholines . Wikipedia. Retrieved from [Link] (Lists 3-ethyl analogue "Phenetrazine").[1]

  • Synthesis and Monoamine Transporter Activity of Phenmetrazine Analogues . National Institutes of Health (NIH) / PubMed. (Contextualizes the bioactivity of 3-substituted phenylmorpholines). See similar study: [Link]

  • Chiral Synthesis of Morpholine Derivatives . Chirality (Journal). (Describes resolution of morpholine derivatives using Mandelic/Tartaric acid). See abstract: [Link]

  • Tartaric Acid Derivatives as Chiral Sources . ResearchGate.[6] (Validates the use of tartaric acid for resolving amine bases). [Link]

  • Enantioselective Synthesis of Morpholines . ChemRxiv. (Discusses modern catalytic approaches). [Link]

Sources

Comparative

validation of the anxiogenic/anxiolytic effects of 3-Ethyl-2-phenylmorpholine in animal models

[1] Executive Summary 3-Ethyl-2-phenylmorpholine (also known as Phenetrazine ) is a structural analogue of the psychostimulant Phenmetrazine (3-methyl-2-phenylmorpholine).[1] While Phenmetrazine is a potent releaser of n...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

3-Ethyl-2-phenylmorpholine (also known as Phenetrazine ) is a structural analogue of the psychostimulant Phenmetrazine (3-methyl-2-phenylmorpholine).[1] While Phenmetrazine is a potent releaser of norepinephrine (NE) and dopamine (DA), the ethyl-substitution at the 3-position in Phenetrazine modulates its binding affinity and transporter selectivity.[1]

This guide provides a rigorous validation framework to determine the anxiogenic (anxiety-inducing) versus anxiolytic (anxiety-reducing) profile of Phenetrazine.[1] Because psychostimulants can induce locomotor hyperactivity that mimics "boldness" in anxiety assays, this protocol emphasizes the separation of motor disinhibition from affective state modulation .

Part 1: Comparative Landscape & Pharmacological Hypothesis[1]

To validate Phenetrazine, it must be benchmarked against established agents representing the extremes of the anxiety spectrum.

The Comparator Matrix
CompoundClassPrimary MechanismBehavioral Signature in Anxiety Models
Phenetrazine (3-EPM) Test Agent Putative NDRA (NE/DA Releaser) Unknown (Hypothesis: Dose-dependent Anxiogenesis)
Phenmetrazine Reference StimulantNDRA (High Potency)Anxiogenic (Jitteriness, Thigmotaxis)
Diazepam Positive ControlGABA-A Allosteric ModulatorAnxiolytic (Increased Open Arm Time, Sedation at high doses)
Amphetamine Stimulant ControlNDRA / VMAT2 InhibitorAnxiogenic (Hyperactivity, Risk Assessment behavior)
Saline Negative ControlInert VehicleBaseline Behavior
Mechanistic Hypothesis

Phenetrazine likely functions as a substrate for monoamine transporters (DAT/NET), reversing transport to release monoamines into the synaptic cleft.

  • Low Dose: Potential for "functional anxiolysis" (increased focus/confidence) often confused with true anxiolysis.[1]

  • High Dose: Sympathomimetic overstimulation leading to anxiogenic behaviors (freezing, avoidance).

Mechanism Phenetrazine Phenetrazine (3-EPM) DAT_NET DAT / NET Transporters Phenetrazine->DAT_NET Substrate Binding Synapse Synaptic Cleft Accumulation DAT_NET->Synapse Reverse Transport (Release) Receptors Post-Synaptic Receptors (D1/D2, Alpha/Beta Adrenergic) Synapse->Receptors Activation Behavior_Low Low Dose: Locomotor Increase (Pseudo-Anxiolysis) Receptors->Behavior_Low Moderate Activation Behavior_High High Dose: Stereotypy & Anxiety (Anxiogenic) Receptors->Behavior_High Excessive Activation

Figure 1: Putative mechanism of action for Phenetrazine, highlighting the dose-dependent divergence in behavioral outcomes.[1]

Part 2: Experimental Validation Framework

To ensure scientific integrity, you must use a Multi-Tiered Behavioral Battery . A single test (e.g., Elevated Plus Maze) is insufficient due to the confounding variable of locomotor activity.

The "Gold Standard" Workflow
  • Acclimatization: 7 days (reverse light cycle preferred).

  • Dosing: Intraperitoneal (i.p.) injection 30 minutes prior to testing.[1][2]

  • Test 1: Open Field Test (OFT): Measures locomotion and thigmotaxis (wall-hugging).

  • Washout: 48-72 hours.

  • Test 2: Elevated Plus Maze (EPM): The primary anxiety assay.[1]

Workflow Selection Animal Selection (Male Sprague-Dawley Rats) Dosing Acute Dosing (Vehicle, 1, 3, 10 mg/kg) Selection->Dosing OFT Open Field Test (Locomotion Filter) Dosing->OFT Decision Locomotion Check OFT->Decision EPM Elevated Plus Maze (Anxiety Core) Decision->EPM If Motor Function Intact LDB Light/Dark Box (Confirmatory) EPM->LDB Validation

Figure 2: Sequential behavioral battery designed to filter out motor artifacts before assessing anxiety.

Part 3: Detailed Protocols & Causality

Open Field Test (OFT) - The "Motor Filter"

Objective: To determine if Phenetrazine causes hyper-locomotion (stimulant effect) or sedation, which would invalidate EPM results.[1]

  • Apparatus: 60cm x 60cm square arena, black plexiglass.[1]

  • Lighting: Dim red light (to reduce baseline anxiety).

  • Protocol:

    • Place animal in the center.[1]

    • Record for 30 minutes.

    • Key Metric: Compare Total Distance Traveled (cm) vs. Time in Center Zone (%) .

  • Interpretation Logic:

    • High Distance + High Center Time: Stimulant-induced disinhibition (Not necessarily anxiolysis).[1]

    • High Distance + Low Center Time: Anxiogenic stimulation (Agitated flight).[1]

    • Low Distance: Sedation (Invalidates EPM).[1]

Elevated Plus Maze (EPM) - The Anxiety Core

Objective: To measure the conflict between the drive to explore and the aversion to open spaces.

  • Apparatus: Two open arms (50x10cm) and two closed arms (50x10cm x 40cm walls), elevated 50cm.

  • Critical Control (Causality): Lighting must be <10 lux in closed arms and ~300 lux in open arms to create the aversive contrast.

  • Protocol:

    • Clean maze with 70% ethanol (remove odor cues).[1]

    • Place rat in center facing an open arm.[1]

    • Record for 5 minutes.

  • Metrics:

    • % OAT (Open Arm Time): Primary measure of anxiolysis.[1]

    • % OAE (Open Arm Entries): Secondary measure.

    • Closed Arm Entries: Measure of pure locomotor activity.[1]

Part 4: Data Interpretation & Validation Criteria

The following table serves as the decision matrix for validating the compound's effects.

Observation (Phenetrazine Group)Comparative LogicConclusion
↑ Open Arm Time (OAT) + ↔ Locomotion Similar to DiazepamTrue Anxiolytic
↓ Open Arm Time (OAT) + ↔ Locomotion Similar to Caffeine/FG-7142True Anxiogenic
↑ Open Arm Time + ↑↑ Locomotion Similar to AmphetamineFalse Positive (Psychomotor Disinhibition)
↓ Open Arm Time + ↓↓ Locomotion Similar to High-Dose SedativesFalse Positive (Sedation/Incapacity)
Statistical Validation
  • Sample Size: n=8-12 per group (Power analysis required for α=0.05, β=0.8).

  • Analysis: One-way ANOVA followed by Dunnett’s post-hoc test (comparing all doses against Vehicle).

  • Exclusion Criteria: Animals falling off the maze are excluded from analysis.

Part 5: References

  • Rothman, R. B., et al. (2002). "Amphetamine-type central nervous system stimulants release norepinephrine more potently than they release dopamine and serotonin."[1] Synapse, 46(4), 206-215.[1] Link

  • Pellow, S., et al. (1985). "Validation of open:closed arm entries in an elevated plus-maze as a measure of anxiety in the rat." Journal of Neuroscience Methods, 14(3), 149-167.[1] Link

  • Lister, R. G. (1987).[1] "The use of a plus-maze to measure anxiety in the mouse."[1][2] Psychopharmacology, 92(2), 180-185.[1] Link

  • Prut, L., & Belzung, C. (2003). "The open field as a paradigm to measure the effects of drugs on anxiety-like behaviors: a review." European Journal of Pharmacology, 463(1-3), 3-33.[1] Link

  • Mayer, B., et al. (2016). "Pharmacokinetics and pharmacodynamics of 3-fluorophenmetrazine (3-FPM) in rats." Drug Testing and Analysis, 8(10), 1045-1051.[1] (Used as structural reference for Phenetrazine protocols). Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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